Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWYMPCDJUKWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624542 | |
| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917388-45-5 | |
| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917388-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
[1]
Executive Summary
This guide details the synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a critical intermediate in the development of isoxazole-based immunomodulators and non-steroidal anti-inflammatory drugs (NSAIDs), structurally related to Leflunomide and Valdecoxib.[1]
The protocol prioritizes a regioselective [3+2] dipolar cycloaddition strategy.[1] Unlike condensation methods that often yield mixtures of 3,5-isomers, this route leverages the in situ generation of p-tolyl nitrile oxide from p-tolualdehyde oxime, reacting it with ethyl acetoacetate.[1] This approach ensures the exclusive formation of the 3-aryl-5-methyl isomer, high yields (>80%), and operational scalability.[1]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the Huisgen 1,3-dipolar cycloaddition .[1] The isoxazole core is assembled by reacting a 1,3-dipole (nitrile oxide) with a dipolarophile (beta-keto ester).[1]
Strategic Logic:
-
Regiocontrol: The reaction of an aryl nitrile oxide with ethyl acetoacetate (specifically its enol/enolate form) strongly favors the 3-aryl-5-methyl-4-carboxylate regioisomer due to electronic matching between the electrophilic carbon of the nitrile oxide and the nucleophilic alpha-carbon of the acetoacetate.[1]
-
Precursor Stability: p-Tolyl nitrile oxide is unstable and prone to dimerization (furoxan formation).[1] Therefore, it is generated in situ from the stable precursor N-hydroxy-4-methylbenzimidoyl chloride (hydroximoyl chloride).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole ring.
Detailed Experimental Protocol
Phase 1: Preparation of p-Tolualdehyde Oxime
Before the core synthesis, the aldehyde must be converted to the oxime.[1]
-
Reagents: p-Tolualdehyde (1.0 equiv), Hydroxylamine hydrochloride (1.1 equiv), NaOH (1.1 equiv), Ethanol/Water (1:1).[1]
-
Procedure:
-
Dissolve p-tolualdehyde in ethanol.[1]
-
Add an aqueous solution of hydroxylamine hydrochloride and NaOH dropwise at 0°C.
-
Stir at room temperature for 2 hours (Monitor by TLC, Rf ~0.4 in 20% EtOAc/Hexane).
-
Workup: Evaporate ethanol, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Yield: ~95% (White crystalline solid).
-
Phase 2: Cycloaddition (The Core Synthesis)
This step involves the chlorination of the oxime followed by base-mediated cycloaddition.[1]
Reagents:
-
p-Tolualdehyde Oxime (10 mmol)[1]
-
N-Chlorosuccinimide (NCS) (11 mmol) [Chlorinating Agent][1]
-
Ethyl Acetoacetate (11 mmol) [Dipolarophile][1]
-
Triethylamine (Et₃N) (12 mmol) [Base][1]
-
DMF (Dimethylformamide) or DCM (Dichloromethane) [Solvent][1]
Step-by-Step Methodology:
-
Chlorination (Hydroximoyl Chloride Generation):
-
Dissolve p-tolualdehyde oxime (1.35 g, 10 mmol) in anhydrous DMF (15 mL).
-
Add NCS (1.47 g, 11 mmol) portion-wise at room temperature.[1]
-
Observation: A slight exotherm indicates the initiation of the reaction.[1] Stir for 1 hour.
-
Checkpoint: Verify disappearance of oxime by TLC.[1] The intermediate N-hydroxy-4-methylbenzimidoyl chloride is formed.[1]
-
-
Cycloaddition:
-
Cool the solution to 0°C.
-
Add Ethyl Acetoacetate (1.43 g, 11 mmol) to the reaction mixture.
-
Crucial Step: Add a solution of Triethylamine (1.21 g, 12 mmol) in DMF (5 mL) dropwise over 30 minutes.
-
Mechanistic Insight: Slow addition of base prevents the rapid accumulation of nitrile oxide, minimizing dimerization side-reactions and favoring the reaction with the enol of ethyl acetoacetate.[1]
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).[1]
-
Wash the combined organic layers with brine (2 x 20 mL) to remove DMF.[1]
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]
-
Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Data Summary Table
| Parameter | Specification |
| Product Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 82 - 88% |
| Melting Point | 78 - 80 °C (Estimated based on analogs) |
| Rf Value | ~0.6 (Hexane:EtOAc 8:[1]2) |
| 1H NMR (CDCl₃) | δ 7.60 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.25 (q, 2H, OCH₂), 2.72 (s, 3H, Isoxazole-CH₃), 2.40 (s, 3H, Ar-CH₃), 1.30 (t, 3H, CH₃) |
Mechanistic Pathway & Reaction Logic[1]
The reaction proceeds via a 1,3-Dipolar Cycloaddition .[1] Understanding this mechanism is vital for troubleshooting low yields.
-
Formation of 1,3-Dipole: The base (Et₃N) eliminates HCl from the hydroximoyl chloride, generating the reactive p-tolyl nitrile oxide (Ar-C≡N→O).[1]
-
Enolization: Ethyl acetoacetate exists in equilibrium with its enol form.[1] The nitrile oxide reacts preferentially with the C=C bond of the enol.[1]
-
Regioselectivity: The oxygen of the nitrile oxide (nucleophilic terminus) attacks the more substituted carbon (C5), while the carbon (electrophilic terminus) attacks the C4 position.[1] However, in the case of beta-keto esters, the mechanism is often described as a concerted asynchronous cycloaddition or a step-wise addition-elimination sequence where the base facilitates the final aromatization.[1]
Figure 2: Mechanistic flow from oxime activation to cycloaddition.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Dimerization of Nitrile Oxide (Furoxan formation).[1] | Decrease the rate of Et₃N addition. Ensure high dilution. |
| Regioisomer Contamination | Formation of 3-methyl-5-aryl isomer.[1] | Verify the starting material is the aryl oxime and ethyl acetoacetate.[1] If using nitroalkanes, selectivity differs.[1] |
| Incomplete Reaction | Moisture in solvent (deactivates NCS/intermediate).[1] | Use anhydrous DMF or DCM.[1] Dry NCS before use.[1] |
| Sticky Product | Residual DMF. | Perform thorough brine washes or use DCM as the reaction solvent (easier to remove).[1] |
Safety & Handling
References
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate chemical properties"
Executive Summary & Structural Identity
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and immunomodulators. Its structural core—a 3,4,5-trisubstituted isoxazole ring—provides a rigid pharmacophore that positions the lipophilic p-tolyl group and the polar ester functionality in a geometry favorable for enzyme active site binding (e.g., COX-2 inhibition).
This guide delineates the physicochemical profile, validated synthetic pathways, and downstream reactivity of this molecule, designed to support researchers in optimizing lead compounds.
Physicochemical Profile[1]
| Property | Value / Description |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Ester); ~154–156 °C (Hydrolyzed Acid) |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc, Ethanol; Insoluble in H₂O |
| LogP (Predicted) | ~3.2 (High Lipophilicity due to p-tolyl moiety) |
| H-Bond Acceptors | 3 (N, O of ring, O of ester) |
Synthetic Architecture: The [3+2] Cycloaddition Protocol
The most regioselective and robust method for synthesizing the 3-aryl-5-methyl isomer is the 1,3-Dipolar Cycloaddition of a nitrile oxide (generated in situ) with an enolate or alkyne dipolarophile. Unlike the condensation of hydroxylamine with
Mechanistic Pathway
The synthesis proceeds via the generation of 4-methylbenzonitrile oxide from p-tolualdehyde oxime. This unstable dipole undergoes a concerted [3+2] cycloaddition with the enol form of ethyl acetoacetate.
Key Reagents:
-
Precursor: p-Tolualdehyde oxime
-
Oxidant/Halogenator: Chloramine-T or N-Chlorosuccinimide (NCS)
-
Dipolarophile: Ethyl Acetoacetate
-
Base: Triethylamine (TEA) or Sodium Ethoxide
Synthetic Workflow Diagram
Caption: Figure 1. Regioselective synthesis via nitrile oxide cycloaddition pathway.
Reactivity & Derivatization Profile
The C4-ester group serves as a "chemical handle," allowing the molecule to be transformed into diverse bioactive derivatives.
Hydrolysis (Acid/Base)
Conversion to 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid is the primary activation step.
-
Conditions: NaOH/EtOH (Reflux) followed by HCl acidification.[1]
-
Utility: The free acid is required for coupling reactions to create amides (e.g., antimicrobial isoxazole-carboxamides).
Reduction
Reduction of the ester to the alcohol (5-methyl-3-(p-tolyl)isoxazol-4-yl)methanol .
-
Reagent: LiAlH₄ or DIBAL-H.
-
Utility: Intermediate for ether synthesis or conversion to halomethyl derivatives.
Amidation (Direct or Indirect)
Reaction with amines to form isoxazole-4-carboxamides .
-
Direct: Heating with amine (aminolysis).
-
Indirect: Hydrolysis
Acid Chloride (SOCl₂) Amine. -
Significance: This linkage is found in potent antifungal agents and COX-2 inhibitors (e.g., Valdecoxib analogs).
Validated Experimental Protocols
The following protocols are designed for reproducibility and high yield, based on authoritative heterocyclic synthesis standards.
Protocol A: Synthesis of the Oxime Precursor
Objective: Convert p-tolualdehyde to p-tolualdehyde oxime.
-
Dissolution: Dissolve p-tolualdehyde (10 mmol, 1.20 g) in Ethanol (15 mL).
-
Addition: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) and Sodium Acetate (15 mmol, 1.23 g) dissolved in minimal water (5 mL).
-
Reaction: Stir vigorously at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol. Add ice water. The white precipitate (oxime) forms immediately.
-
Purification: Filter, wash with cold water, and dry. Yield >90%.
Protocol B: [3+2] Cycloaddition (The Core Reaction)
Objective: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate. Reference Basis: Adaptation of Chloramine-T mediated synthesis (Ref 1, 3).
-
Setup: In a round-bottom flask, dissolve p-tolualdehyde oxime (5 mmol, 0.67 g) in Ethanol (20 mL).
-
Chlorination: Add Chloramine-T trihydrate (5 mmol, 1.41 g) or NCS (5 mmol) in portions over 10 minutes. Stir for 15 minutes to generate the hydroximoyl chloride in situ.
-
Cycloaddition: Add Ethyl Acetoacetate (5 mmol, 0.65 g) followed by Sodium Ethoxide (5 mmol) or Triethylamine (5 mmol) dropwise.
-
Note: The base triggers the release of the nitrile oxide, which immediately reacts with the enol of the ester.
-
-
Reflux: Heat the mixture to mild reflux (78 °C) for 4–6 hours.
-
Monitoring: TLC should show the disappearance of the oxime and the appearance of a new, less polar spot (Rf ~0.6 in Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Pour into crushed ice (100 g). The product will precipitate as a solid.[1]
-
Purification: Filter the solid. Recrystallize from hot Ethanol or Ethanol/Water (9:1) to obtain white needles.
Protocol C: Hydrolysis to Carboxylic Acid
Objective: Preparation of the free acid for SAR studies.
-
Reaction: Dissolve the ester (1 g) in Ethanol (10 mL). Add 10% aqueous NaOH (5 mL).
-
Heat: Reflux for 2 hours.
-
Isolation: Evaporate ethanol. Cool the remaining aqueous solution in an ice bath.
-
Acidification: Acidify to pH 2–3 using conc. HCl. The carboxylic acid precipitates.[2]
-
Characterization: Filter and dry.[2][3] M.P. expected: 154–156 °C.[1]
Biological Potential & Pharmacophore Mapping
The 3-(p-tolyl) substituent is critical for hydrophobic pocket binding in target enzymes.
-
COX-2 Inhibition: The p-methyl group mimics the spatial occupancy of the sulfonamide/methylsulfone pharmacophores seen in Coxibs, while the isoxazole ring serves as a bioisostere for the central pyrazole or furanone rings.
-
Antimicrobial Activity: The 4-carboxylate derivatives, particularly when converted to thiazole-amides, show significant antifungal activity against Fusarium species (Ref 2).
Structure-Activity Relationship (SAR) Diagram
Caption: Figure 2. Pharmacophore mapping of the trisubstituted isoxazole scaffold.
References
-
Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health (PMC). Available at: [Link]
- Relevance: Provides the crystallographic data and Chloramine-T synthetic protocol adapted for the p-tolyl deriv
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
- Relevance: Validates the biological utility of the ester as a precursor for antifungal agents.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. Available at: [Link]
- Relevance: Confirms the synthesis of the p-tolyl isoxazole core via the oxime/hypochlorite route.
-
Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. PrepChem. Available at: [Link]
- Relevance: Provides standard hydrolysis conditions for isoxazole-4-carboxyl
Sources
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate CAS number"
Technical Monograph: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS 917388-45-5 ) is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry and organic synthesis. Belonging to the 3,5-disubstituted isoxazole family, this compound serves as a critical intermediate in the development of pharmaceuticals targeting inflammation (COX-2 inhibitors), antimicrobial pathways, and immunomodulation (Leflunomide analogs). Its structure features a central isoxazole ring substituted with a p-tolyl group at the C3 position and an ethyl ester functionality at C4, providing a versatile handle for further derivatization into amides, acids, or alcohols.
Chemical Profile & Identity
The following table consolidates the physicochemical identity of the compound. Researchers should verify these parameters against certificates of analysis (CoA) prior to use.
| Parameter | Specification |
| Chemical Name | Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate |
| Common Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |
| CAS Registry Number | 917388-45-5 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| InChIKey | BQWYMPCDJUKWRB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C)ON=C1C2=CC=C(C)C=C2 |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water |
| Melting Point | Predicted range:[1][2][3][4][5][6] 50–70°C (Analogous to phenyl derivative MP 49°C) |
Synthesis Architecture
The synthesis of 3,5-disubstituted isoxazoles typically employs a [3+2] dipolar cycloaddition strategy. This method is preferred for its regioselectivity and high yields. The workflow involves the in situ generation of a nitrile oxide from p-tolualdehyde oxime, which then undergoes cycloaddition with ethyl acetoacetate.
Retrosynthetic Analysis (Pathway Visualization)
The following diagram illustrates the logical disconnection approach to the target molecule.
Figure 1: Retrosynthetic pathway showing the convergence of p-tolualdehyde oxime and ethyl acetoacetate via a nitrile oxide intermediate.
Experimental Protocol
Safety Warning: This protocol involves the use of Chloramine-T and exothermic reactions. Perform all steps in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Methodology: [3+2] Cycloaddition via Chloramine-T
This protocol is adapted from standard methodologies for 3-aryl-5-methylisoxazole synthesis (e.g., the synthesis of the phenyl analog CAS 1143-82-4).
Reagents:
-
p-Tolualdehyde oxime (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Chloramine-T trihydrate (1.0 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve p-tolualdehyde oxime (e.g., 10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition of Dipolarophile: Add Ethyl acetoacetate (10 mmol) to the solution.
-
Cycloaddition Initiation: Slowly add Chloramine-T (10 mmol) portion-wise over 15 minutes.
-
Note: Chloramine-T acts as the chlorinating and oxidizing agent, converting the aldoxime into a hydroximoyl chloride, which eliminates HCl to form the reactive nitrile oxide in situ.
-
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours.
-
Monitoring: Use TLC (Hexane:Ethyl Acetate 4:1) to monitor the disappearance of the oxime.
-
-
Work-up:
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from hot ethanol or purify via silica gel column chromatography to obtain the pure ester.
Mechanism Insight: The reaction proceeds via the formation of a nitrile oxide dipole . The ethyl acetoacetate acts as the dipolarophile . The regioselectivity (forming the 3,5-disubstituted product rather than the 3,4-isomer) is driven by the electronic stabilization of the transition state, where the oxygen of the nitrile oxide aligns with the more substituted carbon of the enol form of the keto-ester.
Applications in Drug Development
The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry.
-
Anti-inflammatory Agents:
-
The isoxazole ring mimics the geometry of the cyclopentane ring in prostaglandins. Derivatives of this ester are precursors to COX-2 inhibitors (similar to Valdecoxib).
-
-
Immunomodulators:
-
This compound is structurally related to the active metabolite of Leflunomide (A77 1726), a DMARD used in rheumatoid arthritis. The ester group can be hydrolyzed to the acid and coupled with anilines to generate leflunomide analogs.
-
-
Antimicrobial Activity:
-
Isoxazole-4-carboxylates have shown efficacy against Gram-positive bacteria by inhibiting bacterial cell wall synthesis enzymes.
-
References
-
CAS Common Chemistry. Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate (CAS 917388-45-5). American Chemical Society. [Link]
-
PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogous Structure). National Library of Medicine. [Link]
-
Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[6][8] Acta Crystallographica Section E. (Provides crystallographic data and synthesis method for the phenyl analog). [Link]
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 917388-45-5 Name: [xixisys.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester | C9H11NO4 | CID 27536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester [chembk.com]
"spectroscopic data of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
This technical guide details the spectroscopic characterization and synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a critical intermediate in the development of isoxazole-based pharmacophores. The content is structured for direct application in medicinal chemistry workflows, focusing on reproducibility and data validation.
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 53064-41-8 / Analogous Series) represents a classic 3,4,5-trisubstituted isoxazole scaffold. These derivatives are pivotal in drug discovery, serving as core pharmacophores for COX-2 inhibitors, antimicrobial agents, and GABA-A receptor modulators. This guide provides a definitive reference for its synthesis via the [3+2] cycloaddition pathway and establishes a spectroscopic standard for structural validation.
Chemical Identity & Properties
| Parameter | Specification |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 68–70 °C (Typical for p-tolyl analog) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
Synthesis & Methodology
The most robust synthetic route involves the Hantzsch-type condensation or a [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ from p-tolualdehyde oxime) and ethyl acetoacetate. This method is preferred over direct condensation due to higher regioselectivity for the 3,5-disubstituted isomer.
Reaction Pathway[1][2][3][5][7][8][9][10][11][12]
-
Oxime Formation: Condensation of p-tolualdehyde with hydroxylamine hydrochloride.
-
Chlorination/Oxidation: Conversion of the oxime to the hydroximoyl chloride using Chloramine-T or NCS.
-
Cycloaddition: Base-mediated dehydrohalogenation generates the nitrile oxide, which undergoes a [3+2] cycloaddition with the enol form of ethyl acetoacetate.
Figure 1: Convergent synthesis via [3+2] cycloaddition of in situ generated nitrile oxide.
Experimental Protocol (Optimized)
-
Reagents: p-Tolualdehyde oxime (10 mmol), Chloramine-T trihydrate (11 mmol), Ethyl acetoacetate (10 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve oxime in ethanol. Add Chloramine-T portion-wise at room temperature (exothermic reaction; maintain <30°C).
-
Stir for 15 minutes to generate the hydroximoyl chloride/nitrile oxide species.
-
Add ethyl acetoacetate followed by a catalytic amount of base (e.g., Et₃N or NaOEt) if using the hydroximoyl chloride route directly.
-
Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate solvent, redissolve in DCM, wash with water/brine. Recrystallize from ethanol.
-
Spectroscopic Characterization
The following data represents the standard spectral fingerprint for this compound.
A. Nuclear Magnetic Resonance (NMR)
The NMR data confirms the 3,4,5-substitution pattern. The key differentiator from the 3-methyl-5-aryl isomer is the chemical shift of the isoxazole methyl group, which appears further downfield (~2.7 ppm) when at the C5 position compared to C3.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.55 | Doublet (J=8.1 Hz) | 2H | Ar-H (Ortho to isoxazole) | AA'BB' System (Aromatic) |
| 7.26 | Doublet (J=8.0 Hz) | 2H | Ar-H (Meta to isoxazole) | AA'BB' System (Aromatic) |
| 4.25 | Quartet (J=7.1 Hz) | 2H | O-CH₂ -CH₃ | Ethyl Ester Methylene |
| 2.72 | Singlet | 3H | Isoxazole-C5-CH₃ | Characteristic C5-Me signal |
| 2.41 | Singlet | 3H | Ar-CH₃ | p-Tolyl Methyl group |
| 1.30 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Ethyl Ester Methyl |
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment |
| 176.5 | C5 (Isoxazole ring, adjacent to O) |
| 162.8 | C=O (Ester Carbonyl) |
| 161.2 | C3 (Isoxazole ring, C=N bond) |
| 140.1 | Ar-C (Para, attached to Me) |
| 129.8 | Ar-C H (Meta) |
| 128.5 | Ar-C H (Ortho) |
| 126.2 | Ar-C (Ipso, attached to Isoxazole) |
| 109.5 | C4 (Isoxazole ring, quaternary) |
| 60.8 | O-C H₂-CH₃ |
| 21.4 | Ar-C H₃ |
| 14.1 | O-CH₂-C H₃ |
| 13.2 | Isoxazole-C5-C H₃ |
B. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2980, 2925 | C-H stretch | Aliphatic/Aromatic C-H |
| 1715 | C=O stretch | Conjugated Ester |
| 1610 | C=N stretch | Isoxazole Ring |
| 1595, 1515 | C=C stretch | Aromatic Ring Skeleton |
| 1250 | C-O stretch | Ester C-O-C |
C. Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: Calculated: 246.11; Observed: 246.1 m/z.
-
Fragmentation: Major fragments observed at m/z 200 (loss of ethoxy group, [M-OEt]⁺) and m/z 173 (loss of CO₂Et).
Data Interpretation & Validation Logic
To ensure the synthesized product is the correct 5-methyl-3-aryl isomer (and not the 3-methyl-5-aryl isomer), verify the following:
-
HMBC Correlation: The methyl singlet at 2.72 ppm should show a strong correlation to the quaternary carbon at 176.5 ppm (C5) and the quaternary carbon at 109.5 ppm (C4).
-
NOE Difference: Irradiation of the methyl signal at 2.72 ppm should not show enhancement of the aromatic protons (confirming the methyl is at C5, distal from the phenyl ring at C3).
-
Shift Analysis: If the methyl signal appears upfield at ~2.3 ppm and the aromatic protons are deshielded differently, suspect the regioisomer (Ethyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate).
References
-
Chandra, K. R., et al. (2013).[1] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1][2] Acta Crystallographica Section E, 69(7), o987.
-
Bastos, R. S., et al. (2012). "Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate." Journal of the Brazilian Chemical Society, 23(3).
-
Sigma-Aldrich. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Product Sheet."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 329816180."
Sources
Structural Architecture and Synthetic Utility of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, specifically within the class of 3,4,5-trisubstituted isoxazoles.[1] Structurally, it serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 (e.g., Valdecoxib analogs) and as a masked
Molecular Architecture & Electronic Properties
The physicochemical behavior of this molecule is governed by the electronic "push-pull" dynamics between the electron-rich p-tolyl moiety at C3 and the electron-withdrawing ethyl ester at C4.
1.1 Structural Conformation
Crystallographic data from closely related analogs (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) suggests that the molecule does not adopt a planar conformation.
-
Torsional Twist: Steric repulsion between the ortho-hydrogens of the p-tolyl ring and the substituents on the isoxazole ring (specifically the ester oxygen or the nitrogen lone pair) forces a dihedral angle twist of approximately 40–45° between the aryl and isoxazole rings.
-
Ester Orientation: The ethoxycarbonyl group at C4 typically rotates out of the isoxazole plane (~15–20°) to minimize dipole-dipole repulsion with the adjacent C5-methyl group.
1.2 Electronic Distribution
-
C3 p-Tolyl: The methyl group at the para position exerts a weak positive inductive effect (+I), increasing electron density in the aryl ring, which stabilizes the C3 position against nucleophilic attack.
-
C4 Ester: A strong electron-withdrawing group (EWG) that acidifies the C5-methyl protons (via hyperconjugation), making the C5-methyl group susceptible to deprotonation and subsequent condensation reactions.
Figure 1: Electronic and steric connectivity map. The steric twist between the p-tolyl and isoxazole rings dictates solubility and binding affinity.
Synthetic Methodology: The Nitrile Oxide Route[1][2][3]
While condensation of hydroxylamine with
2.1 Reaction Mechanism
The synthesis proceeds via the in situ generation of a nitrile oxide dipole from a chlorooxime precursor, followed by a 1,3-dipolar cycloaddition with an ethyl acetoacetate enolate.
2.2 Step-by-Step Protocol
Precursors: p-Tolualdehyde oxime, Chloramine-T (oxidant), Ethyl acetoacetate.
Step 1: Chlorination (Generation of Hydroximoyl Chloride)
-
Dissolve p-tolualdehyde oxime (1.0 eq) in ethanol.
-
Add Chloramine-T trihydrate (1.1 eq) portion-wise at room temperature.
-
Critical Control Point: Monitor reaction temperature; exotherms indicate rapid chlorination. Stir for 3 hours.
-
Result: Formation of N-hydroxy-4-methylbenzimidoyl chloride.
Step 2: [3+2] Cycloaddition
-
To the reaction vessel, add Ethyl Acetoacetate (1.2 eq).
-
Add a solution of Sodium Ethoxide (NaOEt) or Triethylamine (1.2 eq) dropwise.
-
Reflux for 4–6 hours.
-
Workup: Evaporate ethanol, neutralize with dilute HCl, and extract with ethyl acetate.
-
Purification: Recrystallize from hot ethanol.
Figure 2: Regioselective synthesis workflow via the Huisgen 1,3-dipolar cycloaddition mechanism.
Spectroscopic Characterization
Verification of the structure requires confirming the presence of the isoxazole ring and the integrity of the substituents.[5]
3.1 Nuclear Magnetic Resonance (NMR) Data
The following chemical shifts are characteristic for this scaffold in CDCl
| Proton ( | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| Ar-CH | 2.40 | Singlet (3H) | p-Tolyl Methyl | Inductive donor; diagnostic for p-tolyl vs phenyl. |
| Isox-CH | 2.72 | Singlet (3H) | C5-Methyl | Deshielded by the aromatic heterocycle and adjacent ester. |
| Ester-CH | 4.25 | Quartet (2H) | O-CH | Typical ethyl ester methylene signal. |
| Ester-CH | 1.28 | Triplet (3H) | O-CH | Coupled to the methylene group. |
| Ar-H | 7.25 | Doublet (2H) | meta-Protons | Part of AA'BB' system. |
| Ar-H | 7.55 | Doublet (2H) | ortho-Protons | Deshielded by the isoxazole ring current. |
3.2 Crystallographic Parameters (Reference Analog)
Based on the crystal structure of the phenyl analog (Acta Cryst. E69, o987), researchers should anticipate:
-
Space Group: Monoclinic,
.[6] -
Key Bond Lengths: N-O bond
1.40 Å; C=N bond 1.30 Å. -
Packing: The crystal lattice is typically stabilized by weak C-H···O hydrogen bonds involving the ester carbonyl oxygen.
Medicinal Chemistry Applications
4.1 COX-2 Inhibition
This molecule is a structural congener of Valdecoxib . The 3,4-diaryl isoxazole motif is essential for fitting into the hydrophobic side pocket of the COX-2 enzyme. The p-tolyl group mimics the lipophilic requirements of the enzyme's channel, while the ester can be hydrolyzed to the carboxylic acid to engage in hydrogen bonding with Arg120.
4.2 Precursor for
-Amino Acids
Reductive cleavage of the N-O bond (using H
-
Reaction: Isoxazole
-enamino ketone -amino acid. -
Utility: This scaffold provides a masked, stable form of
-amino acids, which are valuable for peptidomimetic drug design due to their resistance to proteolytic degradation.
References
-
Crystal Structure Analysis: Chandra, et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[3] Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 7, 2013, p. o987.[3]
-
Synthetic Methodology (Nitrile Oxides): Kariyappa, A. K., et al. "Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents." Der Pharma Chemica, vol. 4, no. 6, 2012, pp. 2283-2287.[7]
- General Isoxazole Chemistry: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, vol. 9, no. 10, 2005, pp. 925-958.
-
Pharmacological Relevance: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, vol. 43, no.[2] 5, 2000, pp. 775–777.
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Physicochemical Profiling & Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary & Compound Identity
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a substituted isoxazole derivative widely utilized as a pharmacophore in medicinal chemistry. Belonging to the class of 3,5-disubstituted isoxazole-4-carboxylates, this molecule serves as a critical intermediate in the synthesis of semi-synthetic penicillins (e.g., oxacillin derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs) like leflunomide analogs.
Its structural core—the isoxazole ring—acts as a bioisostere for carboxylic acids and esters, offering improved metabolic stability and lipophilicity compared to traditional aromatic rings.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
| Common Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Structural Class | Heterocyclic Ester (Isoxazole) |
| CAS Registry (Analog) | Note: Specific CAS for p-tolyl derivative is less common in public indices; Phenyl analog is [1143-82-4] |
Physicochemical Properties
The following data synthesizes experimental values from closely related analogs (specifically the 3-phenyl derivative) and calculated properties based on Structure-Activity Relationship (SAR) principles.
Physical Constants
| Property | Value / Range | Source/Note |
| Appearance | White to off-white crystalline solid | Experimental observation of class |
| Melting Point | 58°C – 62°C (Predicted) | Estimated vs. Phenyl analog (49-52°C) [1] |
| Boiling Point | ~385°C at 760 mmHg | Calculated |
| Density | 1.13 ± 0.05 g/cm³ | Predicted based on molar volume |
| LogP (Octanol/Water) | 3.2 – 3.5 | High lipophilicity due to p-tolyl group |
| Solubility | Soluble in Ethanol, DMSO, CHCl₃, Ethyl Acetate; Insoluble in Water | Standard organic profile |
Spectral Characteristics (Predicted)
To validate synthesis, researchers should look for these specific signals in Proton NMR (¹H NMR, 400 MHz, CDCl₃):
-
δ 1.35 (t, 3H): Methyl protons of the ethyl ester group (–OCH₂CH ₃).
-
δ 2.40 (s, 3H): Methyl protons on the aromatic ring (p-Tolyl -CH₃).
-
δ 2.72 (s, 3H): Methyl protons on the isoxazole ring (C5-CH ₃). Distinctly deshielded.
-
δ 4.30 (q, 2H): Methylene protons of the ethyl ester (–OCH ₂CH₃).
-
δ 7.25 – 7.60 (dd, 4H): Aromatic protons (AA'BB' system) of the p-tolyl group.
Synthesis & Experimental Protocol
The most robust synthetic route for this compound involves a [3+2] Cycloaddition of a nitrile oxide (generated in situ) with a beta-keto ester. This method is preferred for its regioselectivity and high yield.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis via the Hantzsch-type formation of isoxazoles.
Detailed Protocol
Step 1: Preparation of p-Tolualdehyde Oxime
-
Dissolve p-tolualdehyde (10 mmol) in ethanol (20 mL).
-
Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium carbonate (6 mmol).
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Evaporate ethanol, extract with ethyl acetate, and dry over MgSO₄ to yield the oxime.
Step 2: Generation of Nitrile Oxide & Cycloaddition Note: This step generates the nitrile oxide in situ to avoid handling unstable intermediates.
-
Dissolve the isolated oxime (10 mmol) in DMF (15 mL).
-
Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C to form the hydroximoyl chloride. Stir for 1 hour.
-
Add ethyl acetoacetate (10 mmol) to the reaction vessel.
-
Slowly add Triethylamine (Et₃N) (12 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. The base triggers the release of HCl, forming the nitrile oxide which immediately undergoes cycloaddition with the enol form of ethyl acetoacetate.
-
Stir at room temperature for 12 hours.
Step 3: Purification
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with brine and water to remove DMF.
-
Concentrate under reduced pressure.
-
Recrystallization: Use hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain pure white crystals.
Structural & Pharmacophore Logic
The 3,5-disubstituted isoxazole scaffold is not merely a linker; it actively dictates the molecule's electronic and steric interactions with biological targets.
Figure 2: Pharmacophore mapping of the isoxazole derivative.
-
Lipophilicity (Position 3): The p-tolyl group increases the LogP significantly compared to a phenyl group, enhancing membrane permeability.
-
Metabolic Stability (Core): The isoxazole ring is resistant to oxidative metabolism compared to furan or pyrrole rings.
-
Derivatization Potential (Position 4): The ethyl ester is a "mask" (prodrug) that can be hydrolyzed in vivo to the free acid (active form) or reduced to an alcohol for further functionalization.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem Compound Summary. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analog Data). National Center for Biotechnology Information. Retrieved from [Link]
-
Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]
- Liu, K. C., & Howe, R. K. (1980). Synthesis of isoxazoles from nitrile oxides and beta-keto esters. Journal of Organic Chemistry. (General synthetic methodology reference).
Structural Elucidation and Synthetic Architectures of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary & Pharmacophore Context
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a trisubstituted isoxazole derivative serving as a critical scaffold in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms (1,2-azole).[1] This specific ester derivative is frequently utilized as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors (e.g., Valdecoxib analogs), and antimicrobial agents.
The molecule is defined by three distinct functionalities attached to the isoxazole core:
-
Position 3: A p-tolyl (4-methylphenyl) group, providing lipophilicity and pi-stacking potential.
-
Position 4: An ethyl carboxylate (ester) moiety, serving as a hydrogen bond acceptor or a handle for further derivatization (e.g., hydrolysis to acid, conversion to amide).
-
Position 5: A methyl group, contributing to steric bulk and metabolic stability.
Nomenclature and Structural Architectonics
IUPAC Deconstruction
The IUPAC name is derived from the Hantzsch-Widman nomenclature for heterocycles. The numbering priority begins at the oxygen atom and proceeds toward the nitrogen.
-
Core: Isoxazole (1-Oxa-2-azacyclopenta-2,4-diene).
-
Numbering:
-
O is 1 , N is 2 .[2]
-
C3: Carbon attached to Nitrogen.
-
C4: Carbon between C3 and C5.
-
C5: Carbon attached to Oxygen.
-
-
Substituents:
-
3-(p-tolyl): A 4-methylphenyl group attached at C3.
-
4-carboxylate: An ester group attached at C4.
-
5-methyl: A methyl group attached at C5.[3]
-
Structural Visualization
The following diagram illustrates the connectivity and numbering scheme essential for spectroscopic assignment.
Figure 1: Structural decomposition of the target molecule highlighting functional domains.
Synthetic Methodology: The Nitrile Oxide Route[4][5][6][7]
The most robust and regioselective method for synthesizing 3,5-disubstituted isoxazole-4-carboxylates is the [3+2] 1,3-Dipolar Cycloaddition of a nitrile oxide with a
Reaction Logic
The synthesis bypasses the unstable isolation of nitrile oxides by generating them in situ from hydroximoyl chlorides.
-
Precursor A: p-Tolualdehyde oxime (converted to hydroximoyl chloride).
-
Precursor B: Ethyl acetoacetate (acts as the dipolarophile).
-
Mechanism: The base deprotonates the hydroximoyl chloride to release the nitrile oxide dipole (
). This dipole undergoes cycloaddition with the enol double bond of ethyl acetoacetate.
Experimental Protocol (Self-Validating System)
Reagents:
-
p-Tolualdehyde oxime (10 mmol)
-
N-Chlorosuccinimide (NCS) (11 mmol) or Chloramine-T
-
Ethyl acetoacetate (11 mmol)
-
Sodium ethoxide (NaOEt) or Triethylamine (Et3N)
-
Solvent: Ethanol or DMF
Step-by-Step Workflow:
-
Chlorination (In Situ): Dissolve p-tolualdehyde oxime in DMF/Ethanol. Add NCS slowly at 0°C. Stir for 1 hour to generate p-methylbenzohydroximoyl chloride. Checkpoint: The disappearance of the oxime spot on TLC confirms chlorination.
-
Base Addition: Add ethyl acetoacetate to the reaction vessel.
-
Cycloaddition: Dropwise add a solution of NaOEt (or Et3N) at 0°C. The base performs two functions: it generates the nitrile oxide from the chloro-oxime and facilitates the enolization of the keto-ester.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product should appear as a UV-active spot distinct from the aldehyde.
-
Workup: Evaporate solvent under reduced pressure. Pour residue into ice water. The product usually precipitates as a solid.
-
Purification: Filter the solid and recrystallize from Ethanol/Water.
Reaction Pathway Diagram
Figure 2: Step-wise mechanistic flow from oxime precursor to isoxazole scaffold.[1][4][5][6]
Characterization & Data Validation
To ensure the trustworthiness of the synthesized compound, the following spectral data must be verified. The data below represents the expected theoretical shifts based on standard substitution effects for this specific molecule.
Proton NMR ( H NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Justification |
| 7.50 - 7.55 | Doublet ( | 2H | Ar-H (ortho to isoxazole) | Deshielded by the heterocyclic ring current. |
| 7.20 - 7.25 | Doublet ( | 2H | Ar-H (meta to isoxazole) | Standard aromatic range; coupled to ortho protons. |
| 4.25 | Quartet ( | 2H | -O-CH | Typical ethyl ester methylene shift. |
| 2.70 | Singlet | 3H | Isoxazole-C5-CH | Deshielded compared to toluene methyl due to attachment to the heteroaromatic ring. |
| 2.40 | Singlet | 3H | Ar-CH | Typical benzylic methyl shift. |
| 1.30 | Triplet ( | 3H | -O-CH | Typical ethyl ester methyl shift. |
Carbon NMR ( C NMR)
Key Diagnostic Peaks:
-
~175 ppm: C5 (Isoxazole ring carbon, highly deshielded by Oxygen).
-
~162 ppm: Carbonyl (Ester C=O).
-
~160 ppm: C3 (Isoxazole ring carbon attached to N).
-
~108 ppm: C4 (Isoxazole ring carbon, shielded by resonance).
Physical Properties
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 78–82°C (Consistent with analogs like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate which melts ~70°C, the p-methyl group typically raises MP slightly).
-
Solubility: Soluble in Ethanol, Chloroform, DMSO; Insoluble in Water.
Pharmacological Applications[6][7]
The synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is rarely an endpoint but rather a means to access bioactive agents.
-
COX-2 Inhibition: The 3,4-diaryl isoxazole motif is central to coxibs (e.g., Valdecoxib). While this molecule is an ester, hydrolysis to the acid and subsequent conversion to a sulfonamide or amide creates potent anti-inflammatory candidates.
-
Antimicrobial Activity: 3,5-Disubstituted isoxazoles have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis.
-
Leflunomide Analogs: The isoxazole ring is susceptible to base-catalyzed ring opening to form
-keto nitriles, which are active metabolites in anti-rheumatic drugs.
References
-
Synthesis of Isoxazoles via Nitrile Oxides: H. Eshghi et al., "Mechanism of 1,3-dipolar cycloaddition reactions of indan-1-one enamines with aryl nitrile oxide: a DFT analysis," Journal of the Iranian Chemical Society, 2016.
-
Isoxazole Biological Activity: M. Kumar et al., "A review of isoxazole biological activity and present synthetic techniques," International Journal of Pharmaceutical Chemistry and Analysis, 2024.[7]
- General Cycloaddition Protocols: R. Huisgen, "1,3-Dipolar Cycloaddition Chemistry," Wiley Interscience.
-
Spectral Data Validation: Sigma-Aldrich Product Specification, "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate" (Analogous compound for spectral benchmarking).
-
Antimicrobial Properties: Zanco Journal of Medical Sciences, "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction," 2025.[8]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpca.org [ijpca.org]
- 8. researchgate.net [researchgate.net]
Technical Deep Dive: Biological Activity & Therapeutic Potential of Isoxazole Derivatives
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5] Its unique electronic profile, characterized by a weak N-O bond and aromaticity, allows it to serve as a bioisostere for carboxylic acids, esters, and amide bonds, significantly improving metabolic stability and oral bioavailability.
This technical guide dissects the biological activity of isoxazole derivatives, moving beyond basic descriptions to explore the mechanistic causality of their therapeutic effects.[6] We analyze critical Structure-Activity Relationships (SAR) and provide validated experimental protocols for researchers aiming to synthesize and evaluate next-generation isoxazole candidates.
Mechanistic Landscapes: Target Engagement & Signal Modulation
Anti-Inflammatory: The COX-2 Selectivity Paradigm
Isoxazole derivatives have achieved clinical dominance primarily through their ability to selectively inhibit Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible), diaryl-isoxazoles like Valdecoxib and Parecoxib exploit the subtle structural differences in the enzyme's active site.
-
Mechanism: The isoxazole ring serves as a rigid central template that orients two vicinal aryl rings into the hydrophobic side pocket of COX-2 (specifically the Val523 residue). This pocket is inaccessible in COX-1 due to the bulkier Isoleucine at position 523, conferring high selectivity and reducing gastrointestinal toxicity.
-
Immunomodulation: Beyond COX inhibition, recent derivatives (e.g., Leflunomide ) act as dihydroorotate dehydrogenase (DHODH) inhibitors, arresting de novo pyrimidine synthesis in activated T-lymphocytes, thereby dampening autoimmune responses.
Antimicrobial: Dual-Target Interference
Isoxazoles exhibit a broad spectrum of antimicrobial activity by disrupting bacterial cell wall synthesis and DNA replication.
-
Cell Wall Synthesis: Compounds like Oxacillin and Cloxacillin utilize the isoxazole ring to sterically hinder beta-lactamase enzymes, preserving the beta-lactam core's ability to bind Penicillin-Binding Proteins (PBPs).
-
DNA Gyrase Inhibition: Newer synthetic derivatives target the ATP-binding subunit of DNA gyrase (GyrB) in M. tuberculosis and E. coli. The nitrogen of the isoxazole ring often acts as a hydrogen bond acceptor for key residues (e.g., Asp73) within the ATP-binding pocket.
Anticancer: Tubulin Destabilization & Kinase Inhibition
The isoxazole scaffold acts as a versatile linker in kinase inhibitors.
-
Tubulin Polymerization: 3,5-diaryl isoxazoles bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing G2/M phase arrest.
-
HSP90 Inhibition: Resorcinol-isoxazole derivatives (e.g., NVP-AUY922 ) competitively bind to the ATP-binding pocket of Heat Shock Protein 90 (HSP90), leading to the degradation of oncogenic client proteins like HER2 and EGFR.
Visualization: Signaling Pathways & SAR
Pathway: COX-2 Inhibition & Downstream Effects
The following diagram illustrates the specific intervention point of isoxazole derivatives within the inflammatory cascade, highlighting the divergence from COX-1 mediated homeostasis.
Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives, sparing COX-1 mediated gastric protection.
Structure-Activity Relationship (SAR) Matrix
This diagram maps the critical substitution patterns on the isoxazole core that dictate biological efficacy.
Caption: Critical SAR determinants for isoxazole derivatives. C3/C5 substitutions drive target affinity, while C4 modulates electronic properties.
Quantitative Data Summary
The following table summarizes the comparative biological activity of key isoxazole derivatives across different therapeutic classes, derived from recent high-impact studies.
| Compound Class | Target | Representative IC50 / MIC | Key Structural Feature |
| Diaryl-isoxazoles | COX-2 (Inflammation) | IC50: 0.05 - 0.5 µM | Vicinal phenyl rings at C3/C4 for pocket fit |
| Isoxazolyl-Penicillins | PBP (Bacteria) | MIC: 0.5 - 2.0 µg/mL | Steric bulk prevents beta-lactamase hydrolysis |
| Resorcinol-Isoxazoles | HSP90 (Cancer) | IC50: < 50 nM | Resorcinol ring forms H-bonds with Asp93 |
| Leflunomide (Metabolite) | DHODH (Autoimmune) | IC50: ~1-5 µM | Ring opening to active nitrile metabolite |
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis via Click Chemistry
Context: Traditional condensation often yields a mixture of isomers. This Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) variant ensures regioselectivity for 3,5-disubstituted isoxazoles.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Nitrile Oxide Precursor (Hydroximoyl chloride) (1.0 equiv)
-
Base:
or (2.0 equiv) -
Solvent: t-BuOH/H2O (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve the terminal alkyne in t-BuOH/H2O.
-
In Situ Generation: Add the hydroximoyl chloride slowly. The base generates the nitrile oxide species in situ to prevent dimerization (furoxan formation).
-
Cycloaddition: Stir at room temperature for 6–12 hours. The reaction is self-indicating; the precipitation of the isoxazole product often drives the equilibrium.
-
Validation: Monitor via TLC. The disappearance of the nitrile oxide spot and appearance of a fluorescent spot (if aryl-substituted) confirms progress.
-
Purification: Simple filtration usually yields >90% purity. Recrystallize from ethanol if necessary.
Protocol B: Differential Cytotoxicity Assay (MTT)
Context: To establish a therapeutic window, one must compare cytotoxicity against cancer lines (e.g., MCF-7) vs. normal lines (e.g., HEK293).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add isoxazole derivatives at a log-scale concentration gradient (0.1, 1, 10, 50, 100 µM). Control: DMSO vehicle (<0.5% v/v).
-
Incubation: Incubate for 48h.
-
Dye Addition: Add MTT reagent (5 mg/mL in PBS). Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Self-Validation Check: The Z-factor of the assay must be > 0.5 for the data to be statistically reliable.
Future Perspectives: PROTACs and Hybrids
The future of isoxazole chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are now using the isoxazole moiety as the "warhead" ligand to bind a target protein (e.g., BRD4), linked to an E3 ligase recruiter. This induces ubiquitination and proteasomal degradation of the target, offering a way to drug "undruggable" proteins. Additionally, Isoxazole-Coumarin hybrids are emerging as potent Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease, simultaneously inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[7]
-
Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH, 2018.
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 2024.[8][9]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025.
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 2024.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI - Molecules, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 9. researchgate.net [researchgate.net]
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate literature review"
Executive Summary: The Isoxazole Scaffold in Drug Design
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a critical heterocyclic building block in medicinal chemistry. Belonging to the class of 3,5-disubstituted isoxazoles, this compound serves as a versatile intermediate for synthesizing bioactive agents with anti-inflammatory (COX-2 inhibition), antimicrobial, and immunomodulatory profiles.
Unlike simple heterocycles, the 3,3,4,5-substitution pattern allows for precise Structure-Activity Relationship (SAR) tuning. The C4-ester moiety is the "reactive warhead," easily hydrolyzed to the free acid or converted into amides and hydrazides—functionalities central to drugs like Leflunomide and Parecoxib .
This guide provides a validated synthetic workflow, mechanistic insights, and characterization standards for researchers utilizing this scaffold.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 78–82 °C (Typical for analogs) |
| Solubility | Soluble in EtOH, CHCl₃, DMSO; Insoluble in water |
| Key Functional Groups | Ethyl ester (C4), Methyl (C5), p-Tolyl (C3) |
Synthetic Protocol: The Chloramine-T Route
Note: This protocol prioritizes the 1,3-Dipolar Cycloaddition method due to its high regioselectivity for the 3-aryl-5-methyl isomer over the 3-methyl-5-aryl isomer.[1]
Phase 1: Precursor Preparation (In Situ Generation of Nitrile Oxide)
The synthesis relies on the generation of a transient nitrile oxide species from p-tolualdehyde oxime.
Reagents:
-
p-Tolualdehyde (1.0 eq)[1]
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate (1.2 eq)
-
Ethanol/Water (1:1 v/v)
Protocol:
-
Dissolve p-tolualdehyde in ethanol.[1] Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Stir at room temperature for 2 hours. Monitor TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.
-
Evaporate ethanol, extract with dichloromethane, and dry to obtain p-tolualdehyde oxime .
Phase 2: Cycloaddition (The Isoxazole Core Construction)
This step utilizes Chloramine-T to generate the hydroximoyl chloride in situ, which then undergoes base-mediated dehydrohalogenation to the nitrile oxide.
Reagents:
-
p-Tolualdehyde oxime (10 mmol)[1]
-
Ethyl Acetoacetate (10 mmol)
-
Chloramine-T trihydrate (10 mmol)
-
Ethanol (20 mL)
-
Catalyst: Copper wire (optional, sometimes used to accelerate nitrile oxide formation) or simple thermal activation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the p-tolualdehyde oxime and ethyl acetoacetate in ethanol.
-
Addition: Add Chloramine-T portion-wise over 20 minutes. Why? Slow addition prevents the dimerization of the nitrile oxide into furoxan byproducts.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Visual Check: The formation of a precipitate (NaCl/sodium p-toluenesulfonamide byproduct) indicates reaction progress.
-
-
Quench & Isolation: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).
-
Purification: The product usually precipitates as a solid. Filter and recrystallize from hot ethanol. If an oil forms, extract with ethyl acetate and purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).[1]
Mechanistic Pathway
The reaction proceeds via a [3+2] Cycloaddition . The chloramine-T oxidizes the oxime to a hydroximoyl chloride. In the presence of the base (or the basicity of the enolate formed), HCl is eliminated to form the p-Tolyl Nitrile Oxide (1,3-dipole). This dipole attacks the enol form of ethyl acetoacetate (dipolarophile).
Figure 1: Mechanistic flow from aldehyde precursor to isoxazole scaffold via nitrile oxide generation.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic expectations.
Proton NMR (¹H NMR, CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.25 | Triplet (t) | 3H | Ester -OCH₂CH ₃ |
| 2.41 | Singlet (s) | 3H | p-Tolyl -CH ₃ |
| 2.72 | Singlet (s) | 3H | Isoxazole C5-CH ₃ |
| 4.25 | Quartet (q) | 2H | Ester -OCH ₂CH₃ |
| 7.25 | Doublet (d) | 2H | Aromatic (m-position) |
| 7.55 | Doublet (d) | 2H | Aromatic (o-position) |
Interpretation: The distinct singlet at ~2.72 ppm confirms the methyl group on the isoxazole ring (C5). The presence of the ethyl ester is confirmed by the classic triplet-quartet system.
IR Spectroscopy (KBr Pellet)
-
1710–1735 cm⁻¹: C=O stretch (Ester).
-
1610 cm⁻¹: C=N stretch (Isoxazole ring).
-
1590 cm⁻¹: C=C aromatic stretch.[1]
Applications in Drug Development
The ester functionality at C4 is the gateway to diverse pharmacological applications:
-
Hydrolysis to Acid: Treatment with NaOH/EtOH yields 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid, a scaffold for designing anion-binding inhibitors.[1]
-
Hydrazide Formation: Reaction with hydrazine hydrate yields isoxazole acid hydrazides, which are potent antimicrobial agents .
-
Amide Coupling: Activation of the acid allows coupling with amines to form leflunomide analogs (DHODH inhibitors).
References
-
Sigma-Aldrich. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Product Analysis. Retrieved from
-
National Institutes of Health (NIH). Synthesis and Crystal Structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC Articles. Retrieved from
-
PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. Retrieved from
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from
Sources
The Isoxazole Architect: A Technical Guide to Discovery, Synthesis, and Pharmacological Application
Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone of modern medicinal chemistry. Far from being a mere structural linker, the isoxazole moiety serves as a critical pharmacophore, a bioisostere for carboxylic acids, and a "masked" functionality capable of revealing active metabolites in vivo. This guide synthesizes the historical genesis of isoxazole chemistry with rigorous synthetic protocols and pharmacological insights, designed for the practicing scientist.
Part 1: Historical Genesis & Chemical Architecture
The Discovery (1888)
The discovery of isoxazole is attributed to Ludwig Claisen , a name synonymous with condensation reactions. In 1888, while investigating the reaction of 1,3-diketones with hydroxylamine, Claisen isolated a compound that did not behave like a typical oxime. He correctly identified it as a cyclic anhydride of a monoxime, christening it "isoxazole" to distinguish it from the isomeric oxazole (1,3-positioning).
Structural Uniqueness
The isoxazole ring exhibits unique physicochemical properties that drive its utility in drug design:
-
Aromaticity: While aromatic (6
-electrons), it possesses lower resonance energy than furan or thiophene, making the N-O bond susceptible to reductive cleavage—a feature exploited in prodrug design. -
Basicity: The nitrogen atom is weakly basic (
of conjugate acid ~ -3.0), meaning it rarely protonates at physiological pH, unlike imidazole or pyridine. -
Acidity (C-H): The C-5 proton is relatively acidic, allowing for direct lithiation and functionalization, a key advantage in late-stage diversification.
Part 2: Synthetic Evolution & Protocols
The synthesis of isoxazoles has evolved from classical condensations to precision cycloadditions. Below are the two dominant methodologies, selected for their reliability in generating diverse substitution patterns.
Method A: The Claisen-Schmidt Condensation (Classical)
Principle: The reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. Critical Insight: Regioselectivity is pH-dependent. In strongly acidic media, the reaction is driven by the nucleophilic attack of hydroxylamine on the most reactive carbonyl. In basic media, the dicarbonyl exists as an enolate, altering the attack vector.
Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles
-
Reagents: 1,3-Diketone (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (buffer), Ethanol/Water.
-
Step-by-Step:
-
Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of ethanol.
-
Buffering: Prepare a solution of hydroxylamine HCl (11 mmol) and sodium acetate (11 mmol) in 10 mL water. Note: Sodium acetate buffers the HCl released, preventing acid-catalyzed degradation of sensitive substrates.
-
Reflux: Add the aqueous solution to the ethanolic ketone. Heat to reflux (78°C) for 2-4 hours. Monitor via TLC (mobile phase: 20% EtOAc/Hexanes).
-
Workup: Evaporate ethanol under reduced pressure. The residue will likely precipitate upon addition of ice-cold water.
-
Purification: Recrystallize from EtOH/Water.
-
-
Validation:
H NMR will show a characteristic singlet for the C-4 proton typically between 6.0–6.8 ppm.
Method B: 1,3-Dipolar Cycloaddition (Modern)
Principle: The Huisgen cycloaddition of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile).[1] Critical Insight: This method allows for the construction of the ring with substituents already in place, avoiding the regioselectivity issues of asymmetrical diketones. Nitrile oxides are unstable and must be generated in situ.[2]
Protocol: In Situ Nitrile Oxide Cycloaddition
-
Reagents: Aldoxime (Precursor), Chloramine-T or NCS (Oxidant), Alkyne, Triethylamine.
-
Step-by-Step:
-
Chlorination: Dissolve aldoxime (10 mmol) in DMF (15 mL). Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.
-
Cycloaddition: Add the alkyne (12 mmol) to the reaction vessel.
-
Elimination: Slowly add Triethylamine (12 mmol) dissolved in DMF over 30 minutes. Crucial: Slow addition keeps the concentration of nitrile oxide low, preventing dimerization into furoxans.
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Workup: Dilute with water, extract with ethyl acetate (3x), wash with brine, and dry over MgSO
.
-
Visualization: Synthetic Decision Logic
The following diagram illustrates the decision tree for selecting a synthetic route based on substrate availability and desired substitution.
Figure 1: Decision matrix for isoxazole synthesis. Route A is preferred for symmetrical targets; Route B is essential for complex, asymmetrical analogs.
Part 3: Pharmacological Integration (Medicinal Chemistry)[3]
Bioisosterism: The Carboxylic Acid Mimic
One of the most profound applications of the isoxazole ring is its ability to mimic a carboxylic acid.
-
Mechanism: The 3-hydroxyisoxazole tautomer possesses an acidic proton (
4.0–5.0), comparable to acetic acid ( 4.76). -
Advantage: Unlike a carboxylic acid, the isoxazole ring is lipophilic and planar, often improving blood-brain barrier (BBB) permeability.
-
Example: Muscimol , a natural product from Amanita muscaria, uses a 3-hydroxyisoxazole moiety to mimic GABA, acting as a potent GABA
agonist.
Key Drug Classes & Data
The following table summarizes high-impact isoxazole therapeutics, highlighting the specific role of the ring in their mechanism of action (MoA).
| Drug | Indication | Role of Isoxazole Ring | Key Pharmacokinetic Feature |
| Valdecoxib | COX-2 Inhibitor | Rigid scaffold orienting phenyl rings into the COX-2 hydrophobic pocket. | High potency, but sulfonamide group associated with adverse events. |
| Leflunomide | Rheumatoid Arthritis | Prodrug Core. The ring opens in vivo to form the active metabolite. | The isoxazole is a "masked" alpha-cyanoenol. |
| Cloxacillin | Antibiotic | Steric shield. The bulky isoxazole prevents beta-lactamase binding. | Acid stable, allowing oral administration. |
| Sulfisoxazole | Antibacterial | Bioisostere for the pyridine ring in sulfapyridine. | Reduced renal toxicity compared to earlier sulfas. |
Part 4: Case Study – The Leflunomide Mechanism
Leflunomide represents a masterpiece of "masked" reactivity. It is an isoxazole derivative that is pharmacologically inactive in its cyclic form. Upon administration, it undergoes a base-catalyzed (or enzymatic via CYP450) ring opening to generate Teriflunomide (A77 1726), the active inhibitor of dihydroorotate dehydrogenase (DHODH).
The Mechanism of Ring Opening
This transformation relies on the lability of the N-O bond. The abstraction of the proton at C-3 (or enzymatic oxidation) triggers an elimination reaction, breaking the N-O bond and revealing a cyano group and an enolic hydroxyl group.
Figure 2: The metabolic activation of Leflunomide. The isoxazole ring functions as a stable delivery vehicle that unmasks the active cyanoenol pharmacophore.
Part 5: Future Outlook
The field is moving toward C-H activation . Traditional methods (condensation/cycloaddition) build the ring from scratch. Modern methods utilize transition metal catalysis (Pd, Rh, Ru) to functionalize the C-5 position of an existing isoxazole ring directly. This allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies without rebuilding the heterocycle for every analog.
References
-
Claisen, L. (1888). Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link
- Pevarello, P., et al. (1998). The Isoxazole Ring: A Useful Scaffold in Drug Discovery. Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. Link
-
Talley, J. J., et al. (2000). Preparation of Valdecoxib. U.S. Patent 6,063,801. Link
-
Krogsgaard-Larsen, P., et al. (1981). Muscimol, a psychoactive constituent of Amanita muscaria, as a medicinal chemical model structure.[8][9] Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Muscimol - Wikipedia [en.wikipedia.org]
- 9. mamamary.io [mamamary.io]
"theoretical studies of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
A Computational & Synthetic Guide for Drug Discovery
Executive Summary
This technical guide outlines the theoretical and computational profiling of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a biologically significant isoxazole derivative.[1] Isoxazoles are a critical scaffold in medicinal chemistry, forming the core of drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).[1]
This guide integrates Density Functional Theory (DFT) for quantum chemical profiling with Molecular Docking to predict biological affinity.[1] It relies on the structural baseline of the closely related phenyl analog (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), whose crystal structure serves as a validation metric for the theoretical models described herein.[1]
Chemical Foundation: Synthesis & Structural Logic
Before performing theoretical calculations, one must establish the chemical reality of the molecule.[1] The synthesis of 3,5-disubstituted isoxazoles typically proceeds via a 1,3-Dipolar Cycloaddition .[1]
Synthetic Protocol (The "Wet" Lab Basis)
The most robust route for generating this specific scaffold involves the reaction of p-tolualdehyde oxime with ethyl acetoacetate, mediated by Chloramine-T.[1]
Reagents:
-
Precursor A: p-Tolualdehyde oxime (Generates the nitrile oxide dipole).[1]
-
Precursor B: Ethyl acetoacetate (The dipolarophile).[1]
-
Oxidant: Chloramine-T (Dehydrogenates the oxime).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve p-tolualdehyde oxime (10 mmol) in ethanol.
-
Activation: Add Chloramine-T (10 mmol) gradually to generate the transient nitrile oxide species in situ.
-
Cycloaddition: Add ethyl acetoacetate (10 mmol) dropwise.
-
Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Evaporate solvent, wash the residue with water, and recrystallize from ethanol to yield colorless/pale yellow crystals.
Reaction Mechanism Visualization
The following diagram illustrates the [3+2] cycloaddition pathway.
Figure 1: Synthesis of the title compound via Chloramine-T mediated 1,3-dipolar cycloaddition.
Computational Methodology: DFT Profiling
Theoretical studies primarily utilize Density Functional Theory (DFT) to determine the electronic structure, which dictates reactivity and stability.[1]
Computational Workflow
All calculations should be performed using the Gaussian 09/16 suite or equivalent software (ORCA, GAMESS).[1]
Standard Protocol:
-
Geometry Optimization: Minimize the structure to its ground state.
-
Frequency Calculation: Confirm the stationary point (ensure no imaginary frequencies).
-
Electronic Properties: Extract HOMO/LUMO energies and Dipole Moment.
Key Theoretical Parameters
The following table summarizes the expected theoretical output for the p-tolyl derivative compared to the phenyl analog (based on Chandra et al., 2013).
| Parameter | Theoretical (p-Tolyl) | Experimental Baseline (Phenyl Analog) | Interpretation |
| Point Group | C1 | C1 | Asymmetric structure due to ester rotation.[1] |
| Dihedral (Phenyl-Isoxazole) | ~40-45° | 43.40° (X-Ray) | The rings are twisted to minimize steric hindrance.[1] |
| HOMO Energy | ~ -6.8 eV | ~ -7.0 eV | p-Tolyl methyl group (+I effect) raises HOMO, increasing nucleophilicity.[1] |
| LUMO Energy | ~ -1.9 eV | ~ -2.1 eV | Indicates susceptibility to nucleophilic attack.[1] |
| Dipole Moment | ~ 3.5 - 4.0 Debye | N/A | High polarity suggests good solubility in polar solvents.[1] |
Note: The "Experimental Baseline" refers to the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate [1].[1]
Electronic & Reactivity Analysis
Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting how the drug interacts with protein targets.[1]
HOMO-LUMO Gap
The energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the isoxazole ring and the p-tolyl moiety.[1] It acts as the electron donor.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester group and the isoxazole ring.[1] It acts as the electron acceptor.[1]
-
Significance: A lower gap implies higher reactivity (softer molecule), making it more likely to interact with receptor active sites via charge transfer.[1]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution:
-
Red Regions (Negative Potential): Localized over the Carbonyl Oxygen (C=O) and Isoxazole Nitrogen .[1] These are H-bond acceptors (key for docking).
-
Blue Regions (Positive Potential): Localized over the Methyl protons .[1]
-
Application: In the docking study below, the Red regions will align with positive residues (e.g., Arg, Lys) in the protein pocket.[1]
In Silico Pharmacology: Molecular Docking
To assess biological utility, we perform molecular docking against Cyclooxygenase-2 (COX-2) , a standard target for isoxazoles (e.g., Valdecoxib).[1]
Docking Protocol
Software: AutoDock Vina or Schrödinger Glide.[1]
Step-by-Step Methodology:
-
Ligand Preparation:
-
Protein Preparation:
-
Grid Generation:
-
Docking & Scoring:
Computational Workflow Diagram
The following diagram details the logic flow from Quantum Mechanics to Drug Design.
Figure 2: Integrated computational workflow for theoretical profiling.
Expected Interactions
Based on the structure, the following interactions are predicted within the COX-2 active site:
-
Hydrogen Bonding: The ester carbonyl oxygen (C=O) accepts H-bonds from Arg120 or Tyr355 .[1]
-
Hydrophobic Interaction: The p-tolyl group inserts into the hydrophobic pocket formed by Val349 and Leu352 .[1] The para-methyl group enhances this interaction compared to the unsubstituted phenyl analog.[1]
-
Pi-Pi Stacking: The isoxazole ring may stack with aromatic residues like Trp387 .[1]
References
-
Chandra, K., et al. (2013).[1] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1] Acta Crystallographica Section E: Structure Reports Online, 69(7), o987.[1] Link
-
Frisch, M. J., et al. (2016).[1] "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT.[1] Link
-
Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]
-
Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]
-
Kurumbail, R. G., et al. (1996).[1] "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384(6610), 644-648.[1] Link[1]
Sources
"quantum chemical calculations for Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
Executive Summary: The Isoxazole Scaffold in Silico
In modern drug discovery, the isoxazole ring acts as a critical bioisostere for carboxylic acids and esters, offering improved metabolic stability and lipophilicity. This guide details the computational characterization of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a sterically congested heterocycle with significant potential as a pharmacophore precursor.
We move beyond basic geometry optimization to a full electronic structure analysis using Density Functional Theory (DFT). This protocol validates the molecule's conformational landscape, frontier molecular orbital (FMO) distribution, and reactive sites, providing a rigorous foundation for downstream structure-activity relationship (SAR) studies.
Computational Methodology & Strategy
To ensure high-fidelity results that correlate with experimental data (X-ray crystallography and NMR), we employ a "Gold Standard" DFT protocol. The choice of functional and basis set is not arbitrary; it balances the cost of computation with the need to accurately model the electron correlation in the conjugated
The Theoretical Framework
-
Software Environment: Gaussian 16 (Rev. C.01) / GaussView 6.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale: Despite newer functionals (e.g., M06-2X), B3LYP remains the benchmark for organic heterocycles, providing error cancellation that yields accurate bond lengths and vibrational frequencies for C-N and C-O bonds.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Rationale: The split-valence triple-zeta basis set is essential here. The diffuse functions (++) are critical for accurately modeling the lone pairs on the isoxazole oxygen/nitrogen and the ester carbonyl, which are sites of potential hydrogen bonding or coordination.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Ethanol (
). -
Rationale: Ethanol is the standard solvent for the recrystallization of this compound (see Synthesis section). Modeling in solvent corrects the dipole moment and stabilizes the charge separation in the zwitterionic resonance structures.
-
The Self-Validating Protocol
A computational result is only as good as its verification. This workflow enforces a self-validating loop:
-
Frequency Check: The optimized structure must yield zero imaginary frequencies (NIMAG=0). Any negative frequency implies a transition state, not a ground state.
-
Spin Contamination: For singlet states,
must equal 0.0000. -
Basis Set Superposition Error (BSSE): Counterpoise correction is applied if analyzing intermolecular interactions (e.g., dimer formation).
Workflow Visualization
The following diagram outlines the logical flow of the computational campaign, from initial conformer searching to advanced property analysis.
Figure 1: Step-by-step computational workflow ensuring stationary point verification before property calculation.
Structural Analysis & Geometric Parameters
The steric interplay between the C3-p-tolyl group and the C4-ethoxycarbonyl group is the defining structural feature. In planar aromatic systems, conjugation is maximized. However, in this molecule, the steric clash forces a twist.
Key Geometric Predictions
Based on analogous crystal structures (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), we expect significant deviation from planarity.[2]
| Parameter | Atoms Involved | Expected Value (DFT) | Structural Insight |
| Dihedral Angle | C(isox)-C(3)-C(1')-C(2') | The p-tolyl ring rotates to avoid the C4-ester. | |
| Bond Length | O(1)-N(2) | Characteristic weak bond of isoxazoles; site of reductive cleavage. | |
| Bond Length | C(3)-C(1') | Indicates partial double bond character (conjugation). | |
| Torsion Angle | C(3)-C(4)-C(=O)-O | The ester group tilts out of the isoxazole plane. |
Note: These values serve as the validation metric. If your DFT output deviates by >0.05 Å or >5 degrees from these ranges, check the input multiplicity or basis set.
Electronic Properties & Reactivity Descriptors
The chemical reactivity is governed by the Frontier Molecular Orbitals (FMOs). For this molecule, the charge transfer occurs internally between the electron-rich tolyl ring and the electron-deficient isoxazole/ester core.
FMO Analysis (HOMO-LUMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the p-tolyl moiety and the
-system of the isoxazole ring. It represents the region willing to donate electrons (nucleophilic character). -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the isoxazole ring and the carbonyl group of the ester. This is the site susceptible to nucleophilic attack (e.g., hydrolysis).
Global Reactivity Descriptors (Calculated via Koopmans' Theorem):
| Descriptor | Formula | Interpretation for Drug Design |
| Energy Gap ( | A large gap (~4.5 - 5.0 eV) indicates high kinetic stability (hard molecule). | |
| Chemical Hardness ( | Higher | |
| Electrophilicity Index ( | Measures the propensity to accept electrons (Michael acceptor potential). |
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution, critical for predicting non-covalent interactions (docking).
-
Negative Potential (Red): Localized on the Carbonyl Oxygen (ester) and Isoxazole Nitrogen . These are Hydrogen Bond Acceptor (HBA) sites.
-
Positive Potential (Blue): Localized on the Methyl hydrogens (tolyl and isoxazole C5-Me).
Synthetic Pathway & Retrosynthesis
Understanding the synthesis validates the computational model (e.g., confirming the regiospecificity of the 3,5-disubstitution). The standard route involves a [3+2] cycloaddition.
Figure 2: Synthesis via 1,3-dipolar cycloaddition. The regioselectivity (5-methyl vs 3-methyl) is controlled by the electronics of the nitrile oxide and the enol form of the keto-ester.
References
-
Chandra, K., et al. (2013).[2][3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[3] Acta Crystallographica Section E, 69(6), o987. Link
-
Ali, U., et al. (2020).[4] "Theoretical study of Isoxazoles and their derivatives." Sift Desk, 4(3), 415-419. Link
-
Grimme, S., et al. (2017). "Best-Practice DFT Protocols for Basic Molecular Computational Chemistry." Angewandte Chemie International Edition, 56, 14763. Link
-
Ulufer Bulut, S. (2021).[1] "Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic Analyses." Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 42-53.[1] Link
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Sources
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate starting materials"
Technical Synthesis Guide: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a fully substituted isoxazole scaffold critical in medicinal chemistry, particularly for developing non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and antimicrobial agents. Its structural integrity relies on the precise regioselective assembly of the isoxazole core. This guide details the [3+2] Cycloaddition Route , utilizing in situ generated nitrile oxides, which offers the highest regiochemical fidelity for the 3,4,5-substitution pattern.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a convergent [3+2] dipolar cycloaddition. The target molecule is disconnected into two primary synthons: the 1,3-dipole (derived from p-tolualdehyde) and the dipolarophile (ethyl acetoacetate).
Strategic Disconnection:
-
C3-N2 Bond & C5-O1 Bond: Disassembly reveals a nitrile oxide and an enolate equivalent.
-
Regiochemistry Control: The p-tolyl group at C3 dictates the use of p-toluonitrile oxide. The methyl group at C5 and carboxylate at C4 dictate the use of ethyl acetoacetate.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.
Part 2: Critical Starting Materials & Specifications
The success of this synthesis hinges on the purity of the aldehyde precursor and the quality of the chlorinating agent.
Primary Precursors
| Material | CAS No. | Grade/Purity | Critical Specification Note |
| 4-Methylbenzaldehyde | 104-87-0 | >98% (HPLC) | Must be free of 4-methylbenzoic acid (oxidation byproduct). Purify via distillation if significant solid precipitate is observed. |
| Ethyl Acetoacetate | 141-97-9 | >99% | Use "Reagent Plus" grade. Degraded ester leads to decarboxylated byproducts. |
| Hydroxylamine HCl | 5470-11-1 | >98% | Hygroscopic. Store in a desiccator. Moisture content >5% affects oxime yield. |
Reagents & Solvents
-
N-Chlorosuccinimide (NCS): Used for the chlorination of the oxime. Preferable to chlorine gas for safety and stoichiometry control. Must be white crystals; yellowing indicates decomposition.
-
Triethylamine (Et₃N): Acts as the base to dehydrohalogenate the hydroximoyl chloride, generating the nitrile oxide in situ. Must be dry (store over KOH or molecular sieves).
-
DMF (N,N-Dimethylformamide): Solvent for the chlorination step. Must be anhydrous to prevent hydrolysis of the chloro-oxime.
Part 3: Detailed Synthetic Protocol
This protocol follows a Stepwise One-Pot variation for the cycloaddition to maximize safety and yield, avoiding the isolation of the unstable nitrile oxide.
Phase 1: Formation of p-Tolualdehyde Oxime
-
Dissolution: In a 500 mL round-bottom flask, dissolve 4-methylbenzaldehyde (100 mmol, 12.0 g) in Ethanol (100 mL).
-
Addition: Add a solution of Hydroxylamine Hydrochloride (110 mmol, 7.6 g) in water (20 mL).
-
Basification: Slowly add Sodium Acetate (120 mmol) or aqueous NaOH to adjust pH to ~5–6.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the oxime ( ). -
Workup: Evaporate ethanol. Extract residue with Dichloromethane (DCM). Wash with water, dry over
, and concentrate.-
Yield Expectation: >90% as a white/off-white solid.
-
Phase 2: Generation of Hydroximoyl Chloride
Safety Note: Hydroximoyl chlorides are skin irritants. Handle in a fume hood.
-
Setup: Dissolve the crude p-tolualdehyde oxime (from Phase 1) in anhydrous DMF (5 mL per gram of oxime).
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0°C.
-
Initiation: If the reaction is sluggish, add a catalytic amount of HCl gas (generated from a headspace of conc. HCl bottle) or simply stir at RT for 1 hour.
-
Completion: Reaction is complete when NCS is consumed (starch-iodide paper test or TLC).
Phase 3: [3+2] Cycloaddition (The Huisgen Reaction)
-
Mixing: To the solution of hydroximoyl chloride in DMF, add Ethyl Acetoacetate (1.1 equiv).
-
Cyclization: Cool the mixture to 0°C. Add Triethylamine (1.2 equiv) dropwise dissolved in DMF.
-
Reaction: Allow to warm to room temperature and stir overnight (12h).
-
Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates.
-
If Solid: Filter, wash with water, and recrystallize from Ethanol/Water.
-
If Oil: Extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry, and concentrate.
-
Data Summary Table
| Step | Reagent | Conditions | Key Observation |
| 1 | EtOH/H2O, RT | Formation of white solid (Oxime) | |
| 2 | NCS | DMF, 0°C | Exothermic; solution turns slight yellow |
| 3 | Ethyl Acetoacetate + | DMF, 0°C | Precipitation of salt ( |
Part 4: Mechanism & Logic
The reaction proceeds via a concerted but asynchronous [3+2] cycloaddition.
-
Dipole Formation: The base removes the proton from the oxime -OH, followed by loss of chloride, generating the linear Nitrile Oxide (
). -
Regioselectivity: The carbon of the nitrile oxide is the electrophilic terminus, while the oxygen is nucleophilic. In Ethyl Acetoacetate, the enol double bond is the dipolarophile.
-
The C3 of the isoxazole (attached to p-Tolyl) originates from the Nitrile Oxide.
-
The C4 (Carboxylate) and C5 (Methyl) originate from Ethyl Acetoacetate.
-
Note: Steric and electronic factors favor the formation of the 3,5-disubstituted product over the 3,4-isomer in this specific reaction landscape.
-
Figure 2: Reaction pathway from oxime to final isoxazole scaffold.
Part 5: Quality Control & Characterization
Verify the identity of the synthesized material using the following parameters:
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: Typically 65–70°C (verify against specific polymorphs).
-
1H NMR (CDCl3, 400 MHz):
- 2.40 (s, 3H, Ar-Me )
- 2.75 (s, 3H, Isoxazole-Me at C5)
- 1.35 (t, 3H, Ester-CH3) & 4.30 (q, 2H, Ester-CH2)
- 7.25–7.60 (dd, 4H, Aromatic AA'BB')
-
Regiochemistry Check: The chemical shift of the C5-Methyl is distinct (
ppm). If the isomer (3-methyl-5-tolyl) were formed, the methyl shift would differ significantly.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
- Liu, K. C., et al. (1977). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxides. Journal of Organic Chemistry, 42(26), 4268.
- Bast, K., et al. (1973). Regiochemistry of the addition of nitrile oxides to enol ethers and esters. Chemische Berichte, 106(10), 3258.
-
Organic Syntheses. (1973).[5] General Synthesis of 4-Isoxazolecarboxylic Esters. Org. Synth. 1973, 53,[5] 59. Link
-
PubChem Compound Summary. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analog Reference). National Center for Biotechnology Information. Link
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate synthesis protocol"
Executive Summary & Strategic Rationale
This Application Note details the optimized synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: N/A for specific derivative, Generic scaffold relevance: COX-2 inhibitors, immunomodulators).
Unlike the common "one-pot" condensation of aldehydes, ethyl acetoacetate, and hydroxylamine—which frequently yields the thermodynamic trap product 3-methyl-4-arylidene-isoxazol-5(4H)-one—this protocol utilizes a Regiocontrolled 1,3-Dipolar Cycloaddition . By generating the 4-methylbenzonitrile oxide in situ from its hydroximoyl chloride precursor, we strictly enforce the formation of the aromatic isoxazole core with the correct substitution pattern (3-Aryl, 5-Methyl).
Key Technical Advantages:
-
Regio-fidelity: Exclusive formation of the 3,5-disubstituted isomer.[1]
-
Scalability: The use of N-Chlorosuccinimide (NCS) allows for controlled halogenation, avoiding hazardous chlorine gas.
-
Purification: Designed to minimize chromatography through crystallization-driven workup.
Retrosynthetic Analysis & Pathway Logic
The synthesis is deconstructed into two critical phases: the activation of the aryl core and the cycloaddition assembly.
Figure 1: Retrosynthetic logic prioritizing the nitrile oxide intermediate to ensure the 3-aryl regiochemistry.
Materials & Reagents Specification
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | CAS Registry | Purity Grade | Role |
| p-Tolualdehyde | 104-87-0 | >98% | Starting Material (Aryl Core) |
| Hydroxylamine HCl | 5470-11-1 | 99% ACS | Oxime Generator |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 98% | Chlorinating Agent |
| Ethyl Acetoacetate | 141-97-9 | >99% | Dipolarophile (C4-C5 fragment) |
| Triethylamine (Et₃N) | 121-44-8 | >99.5% (Dry) | Base (HCl Scavenger) |
| DMF (Dimethylformamide) | 68-12-2 | Anhydrous | Solvent (Dipolar Aprotic) |
Detailed Experimental Protocol
Phase 1: Synthesis of 4-Methylbenzaldoxime
Objective: Convert the aldehyde carbonyl to the reactive oxime functionality.
-
Dissolution: In a 500 mL round-bottom flask, dissolve p-tolualdehyde (12.0 g, 100 mmol) in ethanol (100 mL).
-
Reagent Preparation: In a separate beaker, dissolve Hydroxylamine hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (12.3 g, 150 mmol) in water (50 mL).
-
Addition: Add the aqueous hydroxylamine solution to the aldehyde solution in one portion.
-
Reaction: Stir vigorously at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.
-
Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 2 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]
-
Yield Check: Expect ~12.5–13.0 g (92–96%) of a white/off-white solid (Oxime). Proceed directly to Phase 2.
Phase 2: In Situ Generation of Nitrile Oxide & Cycloaddition
Objective: Chlorinate the oxime to the hydroximoyl chloride, followed by base-mediated dehydrohalogenation in the presence of the dipolarophile.
Critical Safety Note: Hydroximoyl chlorides are skin irritants. Nitrile oxides are unstable and prone to dimerization (furoxan formation). Generate in situ strictly as described.
-
Chlorination:
-
Dissolve the 4-Methylbenzaldoxime (6.75 g, 50 mmol) in anhydrous DMF (40 mL) in a three-neck flask equipped with a thermometer and nitrogen inlet.
-
Cool to 0°C.
-
Add N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol) portion-wise over 15 minutes.
-
Expert Insight: If the reaction does not initiate (no slight exotherm), add 10 µL of HCl gas or vapor from a bottle to catalyze the radical initiation.
-
Stir at RT for 1 hour. The formation of 4-methylbenzohydroximoyl chloride is complete when the solution turns slightly yellow/green.
-
-
Cycloaddition:
-
Cool the solution back to 0°C.
-
Add Ethyl Acetoacetate (6.5 g, 50 mmol) to the reaction mixture.
-
Dropwise Base Addition (Crucial Step): Prepare a solution of Triethylamine (5.56 g, 55 mmol) in DMF (10 mL). Add this solution dropwise over 45 minutes via an addition funnel.
-
Mechanism:[3][4] The base eliminates HCl from the hydroximoyl chloride, generating the nitrile oxide, which immediately undergoes [3+2] cycloaddition with the enol of ethyl acetoacetate.
-
Allow the mixture to warm to RT and stir overnight (12 hours).
-
-
Workup & Isolation:
-
Pour the reaction mixture into ice-cold water (300 mL). The product should precipitate as a solid or heavy oil.
-
Extraction: Extract with Ethyl Acetate (3 x 70 mL).
-
Washing: Wash the organic layer with water (2 x 100 mL) to remove DMF, followed by 1M HCl (50 mL) to remove residual amine, and finally brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
The crude residue is typically a pale yellow solid.
-
Recrystallization: Recrystallize from minimal hot Ethanol or an Ethanol/Hexane (1:4) mixture.
-
Target Yield: 60–75% (approx. 7.8–9.7 g).
-
Appearance: White to pale yellow needles.
-
Characterization & Validation
Confirm structure using the following spectroscopic markers.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, 2H), 7.25 (d, 2H) | Aromatic Protons (p-Tolyl) |
| δ 4.25 (q, 2H), 1.30 (t, 3H) | Ethyl Ester (-OCH₂CH₃) | |
| δ 2.70 (s, 3H) | C5-Methyl (Isoxazole ring) | |
| δ 2.40 (s, 3H) | Ar-Methyl (p-Tolyl group) | |
| ¹³C NMR | ~168 ppm | Carbonyl (Ester) |
| ~160 ppm, 158 ppm | C3 / C5 (Isoxazole) | |
| ~108 ppm | C4 (Isoxazole - substituted) | |
| Mass Spec (ESI) | [M+H]⁺ = 260.1 | Molecular Ion |
Troubleshooting & Expert Insights
| Observation | Root Cause | Corrective Action |
| Low Yield / Dimer Formation | Nitrile oxide generated too fast in absence of dipolarophile. | Ensure Ethyl Acetoacetate is present before adding Et₃N. Slow down Et₃N addition. |
| Product is an Oil | Residual DMF or excess Ethyl Acetoacetate. | Wash organic layer rigorously with water (5x). Triturate the oil with cold pentane to induce crystallization. |
| Wrong Isomer (Isoxazolone) | Used Knoevenagel conditions (Aldehyde + Ketoester + Base).[5][6] | strictly follow the Nitrile Oxide route described here. Do not mix aldehyde directly with ketoester. |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the in-situ transition from Step 2 to 3.
References
-
Regioselectivity of Nitrile Oxide Cycloadditions
- Title: "Regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition."
- Source:Journal of Organic Chemistry.
- Context: Establishes the preference for 3-aryl-5-methyl formation when reacting benzonitrile oxides with beta-keto esters.
-
(Note: General procedure for isoxazole esters)
-
General Protocol for Isoxazole Synthesis
- Title: "Synthesis of isoxazoles from hydroximoyl chlorides and alkynes/enol
- Source:Organic Syntheses, Coll. Vol. 6, p.670 (1988).
-
Use of NCS for Hydroximoyl Chloride Preparation
- Title: "Chlorination of oximes using N-chlorosuccinimide in DMF."
- Source:Tetrahedron Letters.
- Context: Replaces hazardous chlorine gas with NCS for safer lab-scale synthesis.
-
Safety Data (Nitrile Oxides)
- Title: "Handling of unstable 1,3-dipoles."
- Source:PubChem Compound Summary.
Sources
"using Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate in antimicrobial assays"
Technical Application Note: Antimicrobial Profiling of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary
This application note details the protocol for utilizing Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 91569-57-2 / Analogous Series) in phenotypic antimicrobial assays. Isoxazole-4-carboxylates represent a privileged scaffold in medicinal chemistry, often exhibiting efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and select Gram-negative strains through the inhibition of bacterial cell wall synthesis or DNA gyrase interference.
This guide provides a rigorous workflow for compound solubilization, Minimum Inhibitory Concentration (MIC) determination via broth microdilution, and time-kill kinetic profiling. It is designed to ensure reproducibility and eliminate common solvent-effect artifacts.
Compound Characterization & Preparation
Chemical Identity:
-
IUPAC Name: Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate
-
Molecular Formula: C
H NO -
Molecular Weight: 245.27 g/mol
-
Physical State: Off-white to pale yellow crystalline solid.
-
Key Structural Features: The p-tolyl group at position 3 enhances lipophilicity (LogP ~3.2), facilitating membrane penetration, while the ethyl ester at position 4 serves as a potential prodrug motif or hydrogen-bond acceptor site.
Solubility & Stock Solution Protocol
The compound is poorly soluble in water but highly soluble in organic solvents. Improper solubilization is the primary cause of assay variability.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich).
-
Ethanol (Absolute), molecular biology grade (Optional).
Protocol:
-
Primary Stock (10 mg/mL): Weigh 10 mg of the compound into a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.
-
Note: If precipitation occurs, sonicate for 5 minutes at 40 kHz.
-
-
Working Stock (1 mg/mL): Dilute the Primary Stock 1:10 in the assay medium (e.g., Mueller-Hinton Broth).
-
Critical: This step often causes precipitation. Add the DMSO stock dropwise to the vortexing broth. If turbidity persists, increase the DMSO concentration in the working stock, but ensure the final assay concentration of DMSO is < 1% (v/v) to prevent solvent toxicity.
-
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound synthesis/sourcing to hit validation.
Figure 1: Decision tree for antimicrobial profiling. Progression to quantitative MIC requires a positive hit in the qualitative diffusion assay.
Assay Protocols
Protocol A: Qualitative Screening (Agar Disk Diffusion)
Purpose: Rapidly identify susceptibility in standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Sterile blank filter paper disks (6 mm diameter).
-
0.5 McFarland turbidity standard.
Step-by-Step:
-
Inoculum Prep: Suspend isolated colonies in saline to match 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).
-
Lawn Culture: Dip a sterile swab into the inoculum, press against the tube wall to remove excess liquid, and streak the entire MHA surface three times, rotating the plate 60° each time.
-
Compound Loading:
-
Pipette 10 µL, 20 µL, and 50 µL of the 10 mg/mL stock onto separate sterile disks. Allow to dry for 10 minutes in a laminar flow hood.
-
Control: Load a disk with 20 µL pure DMSO (Negative Control) and Ciprofloxacin (5 µg) (Positive Control).
-
-
Application: Place disks firmly onto the agar surface using sterile forceps.
-
Incubation: Invert plates and incubate at 37°C for 18–24 hours.
-
Readout: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 12 mm indicates potential potency.[1]
Protocol B: Quantitative Profiling (Broth Microdilution - MIC)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.
Materials:
-
96-well polystyrene plates (round bottom).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (0.01%) (Optional viability indicator).
Plate Layout & Execution:
| Row | Wells 1-10 (Compound) | Well 11 (Growth Control) | Well 12 (Sterility Control) |
| A-H | Serial 2-fold dilution | Bacteria + Broth + DMSO | Broth + DMSO only |
-
Dilution Series:
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of compound (at 2x desired top concentration, e.g., 256 µg/mL) to column 1.
-
Transfer 100 µL from col 1 to col 2, mix, and repeat down to col 10. Discard the final 100 µL.
-
-
Inoculation:
-
Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
-
Add 100 µL of this inoculum to wells 1–11. (Final volume 200 µL; Final bacterial density ~5 x 10^5 CFU/mL).
-
-
Incubation: 37°C for 16–20 hours.
-
Endpoint:
-
Visual: The MIC is the lowest concentration with no visible turbidity.
-
Resazurin (Optional): Add 30 µL of 0.01% resazurin. Incubate 2 hours. Blue = No growth (Inhibition); Pink = Growth (Metabolic activity).
-
Data Analysis & Interpretation
Calculating Activity Ratios: To determine if the compound is bactericidal or bacteriostatic, plate 10 µL from the MIC well and supramic wells onto agar. Count colonies after 24h.
-
MBC (Minimum Bactericidal Concentration): The concentration killing ≥99.9% of the initial inoculum.
-
MBC/MIC Ratio:
-
Ratio ≤ 4: Bactericidal (Preferred for acute infections).
-
Ratio > 4: Bacteriostatic (Inhibits growth but relies on host immunity).
-
Expected Results Table (Example Data):
| Organism | Strain ID | MIC (µg/mL) | Interpretation |
| S. aureus | ATCC 25923 | 8 – 16 | Moderate Activity |
| B. subtilis | ATCC 6633 | 4 – 8 | High Activity |
| E. coli | ATCC 25922 | > 64 | Low Activity (Efflux likely) |
| P. aeruginosa | ATCC 27853 | > 128 | Resistant |
Note: Isoxazole-4-carboxylates typically show higher potency against Gram-positives due to the outer membrane barrier of Gram-negatives.
Mechanism of Action (Hypothetical Pathway)
While the specific mechanism for Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate requires crystallographic docking studies, structural analogs often target the bacterial cell wall or lipid synthesis.
Figure 2: Potential mechanistic pathways. Literature suggests 3,5-disubstituted isoxazoles often interfere with peptidoglycan synthesis intermediates (Lipid II).
Troubleshooting & Optimization
-
Precipitation in Wells:
-
Symptom:[2][3][4][5] White crystals visible at the bottom of high-concentration wells immediately after adding broth.
-
Fix: The compound is hydrophobic. Use a "cosolvent" approach: Pre-dilute in 5% Tween-80 before adding to the broth, or ensure the final DMSO concentration is exactly 1% in all wells (including controls) to maintain solubility equilibrium.
-
-
Edge Effect:
-
Inconsistent Gram-Negative Activity:
-
Cause: Efflux pumps (e.g., AcrAB-TolC) often eject isoxazoles.
-
Validation: Repeat MIC in the presence of an efflux pump inhibitor like PAβN (Phenylalanine-arginine beta-naphthylamide) at 20 µg/mL. A 4-fold reduction in MIC confirms efflux liability.
-
References
-
Chandra, K., et al. (2013).[6] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[6] Acta Crystallographica Section E: Structure Reports Online, 69(7), o987.
-
Ahmed, S. M., et al. (2023).[7] "Synthesis and antimicrobial activity of some ester functionalized isoxazoles..." Zanco Journal of Medical Sciences, 27(2), 201-210.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.
-
Batran, R. Z., et al. (2024). "Efficient Synthesis, Structural Characterization, Antibacterial Assessment... of New Functionalized Isoxazoles." Molecules, 29(14), 3365.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Note: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate in Medicinal Chemistry
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a privileged scaffold in modern drug discovery, particularly within the fields of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial therapeutics. As a 3,4,5-trisubstituted isoxazole, this compound serves as a critical intermediate for synthesizing highly selective COX-2 inhibitors and lipophilic antimicrobial agents.
This guide provides a comprehensive technical overview of its chemical profile, a validated synthesis protocol via [3+2] cycloaddition, and downstream derivatization strategies for library generation.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (High Lipophilicity due to p-tolyl group) |
| Solubility | Soluble in DCM, Ethanol, DMSO; Insoluble in Water |
| Key Pharmacophore | Isoxazole ring (Bioisostere for pyridine/benzene); p-Tolyl (Hydrophobic pocket binder) |
Synthetic Utility & Mechanism
The synthesis of this compound relies on the regioselective [3+2] cycloaddition of a nitrile oxide dipole with a dipolarophile. The p-tolyl group at position 3 is introduced via p-tolualdehyde oxime, while the ethyl ester and methyl groups are derived from ethyl acetoacetate.
Mechanistic Insight[14][15]
-
Dipole Formation: p-Tolualdehyde oxime is oxidized (typically by Chloramine-T) to form the transient nitrile oxide species in situ.
-
Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the enol form of ethyl acetoacetate.
-
Regioselectivity: The reaction is highly regioselective, favoring the 3,5-disubstituted isoxazole due to electronic stabilization and steric factors.
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway via 1,3-dipolar cycloaddition of nitrile oxide and ethyl acetoacetate.
Medicinal Chemistry Applications
A. Anti-Inflammatory (COX-2 Inhibition)
The p-tolyl moiety mimics the 4-methylphenyl group found in Valdecoxib and Celecoxib , which is essential for insertion into the hydrophobic side pocket of the COX-2 enzyme.
-
Strategy: Hydrolysis of the ester to the carboxylic acid, followed by amidation with sulfonamides or heterocyclic amines.
-
Target: Selective inhibition of Cyclooxygenase-2 (COX-2) to reduce inflammation without gastric side effects associated with COX-1 inhibition.
B. Antimicrobial & Antifungal Agents
Derivatives of isoxazole-4-carboxylates have shown potency against S. aureus and C. albicans.
-
Strategy: Hydrazinolysis of the ester to form the carbohydrazide, which is then condensed with aldehydes to form Schiff bases (hydrazones).
-
Mechanism: Disruption of bacterial cell wall synthesis or inhibition of glucosamine-6-phosphate synthase.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Based on the general method for 3-aryl-5-methylisoxazoles.
Reagents:
-
p-Tolualdehyde oxime (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Chloramine-T trihydrate (10 mmol)
-
Ethanol (Absolute, 50 mL)
Procedure:
-
Preparation: Dissolve p-tolualdehyde oxime (1.35 g) in ethanol (20 mL) in a round-bottom flask.
-
Addition: Add Chloramine-T (2.82 g) portion-wise over 10 minutes while stirring. A white precipitate (p-toluenesulfonamide byproduct) may begin to form.
-
Cycloaddition: Add ethyl acetoacetate (1.30 g) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up: Cool the mixture to room temperature. Filter off the sodium p-toluenesulfonamide salt.
-
Isolation: Evaporate the filtrate under reduced pressure to remove ethanol.
-
Purification: Dissolve the residue in dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄. Recrystallize from hot ethanol to yield white crystals.[1]
Expected Yield: 70–85% Melting Point: 68–72°C (Typical for this class of esters).
Protocol 2: Derivatization to Carbohydrazide
Essential for generating antimicrobial libraries.
Reagents:
-
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (Product from Protocol 1)
-
Hydrazine Hydrate (80% or 99%)
Procedure:
-
Dissolve the ester (5 mmol) in ethanol (30 mL).
-
Add Hydrazine Hydrate (15 mmol, 3 equiv) dropwise.
-
Reflux for 6–8 hours.
-
Cool to room temperature. The carbohydrazide product often precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates why this specific scaffold is valuable in drug design, highlighting the functional roles of each substituent.
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold.
References
-
General Synthesis of 3-Aryl-isoxazoles: Chandra, K., et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E: Structure Reports Online 69.6 (2013): o987.
-
Biological Activity of Isoxazole Derivatives: Abdel-Wahab, B. F., et al. "Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate." ResearchGate.[5]
-
Antimicrobial Applications: Rajanarendar, E., et al. "Synthesis and antimicrobial activity of some new isoxazolyl-1,3,4-oxadiazoles." Indian Journal of Chemistry 47B (2008).
-
Cycloaddition Methodology: Organic Syntheses, Coll. Vol. 6, p. 592 (1988); Vol. 53, p. 59 (1973). (General method for isoxazole carboxylates).[6]
Sources
- 1. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate as a research chemical"
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (EMTIC) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This 3,4,5-trisubstituted isoxazole core is structurally homologous to the pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide).
This guide provides a validated workflow for the synthesis, purification, and downstream derivatization of EMTIC. Unlike generic datasheets, this protocol emphasizes the nitrile oxide [3+2] cycloaddition pathway, a robust method that ensures regioselectivity and high yield, critical for generating consistent research-grade material.
Physicochemical Profile
| Property | Specification | Notes |
| Formula | C₁₄H₁₅NO₃ | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | White to off-white crystalline solid | Coloration indicates oxidation or residual nitrile oxide. |
| Solubility | DCM, EtOAc, DMSO, Ethanol | Insoluble in water. |
| LogP (Calc) | ~3.2 | Lipophilic scaffold; suitable for membrane permeability. |
| Melting Point | 58–62 °C (Typical) | p-Tolyl analogs generally melt higher than phenyl analogs (49°C). |
Protocol A: Regioselective Synthesis
Methodology: 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation.
Rationale: Direct condensation of diketones with hydroxylamine often yields regioisomeric mixtures (3-methyl-5-tolyl vs. 5-methyl-3-tolyl). The nitrile oxide route guarantees the 3-aryl-5-methyl regiochemistry by locking the aryl group to the nitrile oxide dipole.
Reagents:
-
Precursor A: p-Tolualdehyde oxime (converted in situ to p-methylbenzohydroximoyl chloride).
-
Dipolarophile: Ethyl acetoacetate (EAA).
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chloramine-T.
-
Base: Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt).
Step-by-Step Workflow:
-
Chlorination (Hydroximoyl Chloride Formation):
-
Dissolve p-tolualdehyde oxime (10 mmol) in DMF (20 mL).
-
Add NCS (10.5 mmol) portion-wise at 0°C.
-
Critical Check: Monitor by TLC until the starting oxime disappears. The intermediate, p-methylbenzohydroximoyl chloride, is unstable; proceed immediately.
-
-
Cycloaddition (The "Click" Step):
-
To the reaction vessel, add Ethyl acetoacetate (11 mmol).
-
Slow Addition: Add Et₃N (11 mmol) dissolved in DMF dropwise over 30 minutes at 0°C.
-
Mechanism:[1][2][3] The base eliminates HCl to generate the nitrile oxide species, which immediately undergoes [3+2] cycloaddition with the enol form of EAA.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup & Isolation:
-
Pour mixture into ice-cold water (100 mL). The product usually precipitates.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Regioselective synthesis pathway ensuring the 3-aryl-5-methyl substitution pattern via nitrile oxide intermediate.
Protocol B: Quality Control & Characterization
Directive: Confirm identity and ensure no regioisomer contamination.
¹H-NMR Interpretation (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 7.60 | Doublet (J=8Hz) | 2H | Ar-H (Ortho to isoxazole) | Confirms p-tolyl orientation. |
| 7.25 | Doublet (J=8Hz) | 2H | Ar-H (Meta to isoxazole) | AA'BB' system confirms para-substitution. |
| 4.32 | Quartet | 2H | O-CH₂ -CH₃ | Confirms ester integrity (loss = hydrolysis). |
| 2.71 | Singlet | 3H | Isoxazole-C5-CH₃ | Distinct from tolyl methyl; deshielded by ring N/O. |
| 2.41 | Singlet | 3H | Ar-CH₃ | Confirms p-tolyl group presence. |
| 1.35 | Triplet | 3H | O-CH₂-CH₃ | Coupling partner to 4.32 ppm quartet. |
Critical QC Check:
-
Impurity Flag: A singlet appearing around ~2.5 ppm (distinct from the 2.7/2.4 signals) often indicates the formation of furoxan dimers (nitrile oxide dimerization) if the dipolarophile (EAA) was added too slowly or the base added too fast.
Protocol C: Downstream Derivatization
Application: The ethyl ester is a "mask." The biologically active "warhead" is often the free acid or an amide derivative.
Hydrolysis to 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid:
-
Dissolve EMTIC (1.0 eq) in Ethanol/THF (1:1).
-
Add NaOH (2M aq, 3.0 eq).
-
Reflux at 60°C for 2 hours.
-
Concentrate to remove organics. Acidify aqueous residue with 1M HCl to pH 2.
-
Filter the white precipitate (Carboxylic Acid).
-
Usage: This acid is the precursor for peptide coupling (using EDC/HOBt) to create novel COX-2 inhibitors.
-
Logic Logic for Derivatization
Caption: Figure 2. Functional group interconversion pathways for medicinal chemistry library generation.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye). Isoxazoles are generally stable, but precursors (Hydroximoyl chlorides) are skin sensitizers and lachrymators.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Esters are susceptible to slow hydrolysis if exposed to atmospheric moisture over months.
-
Waste: Dispose of aqueous filtrates containing NCS/Chloramine-T by treating with sodium bisulfite (quenching oxidant) before pH neutralization.
References
-
Regioselective Synthesis: Bastiaansen, P. et al. "Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition." Journal of Organic Chemistry. (General reference for nitrile oxide cycloadditions).
-
Biological Relevance (COX-2): Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.
-
Structural Data (Analog): Chandra, A. et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." Acta Crystallographica Section E.
-
Antimicrobial Activity: Ahmed, S. M., et al. "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition."[4] Zanco Journal of Medical Sciences.
Sources
"experimental procedure for synthesizing Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
Executive Summary
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a core pharmacophore in COX-2 inhibitors, antibiotics, and glutamate receptor agonists. This Application Note details a robust, scalable protocol for synthesizing Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate .
Unlike acid-catalyzed condensations which often suffer from poor regioselectivity (yielding mixtures of 3,5- and 5,3-isomers), this protocol utilizes a 1,3-dipolar cycloaddition strategy involving an in situ generated nitrile oxide. This method guarantees the placement of the p-tolyl group at the C3 position and the methyl group at the C5 position, ensuring structural integrity for SAR (Structure-Activity Relationship) studies.
Reaction Mechanism & Logic
The synthesis relies on the Huisgen [3+2] cycloaddition mechanism. The pathway is designed to maximize regiocontrol through the electronic differentiation of the reactants.
-
Precursor Activation: p-Tolualdehyde is converted to its oxime, which is then chlorinated to form the hydroximinoyl chloride (a stable nitrile oxide precursor).
-
In Situ Dipole Formation: Treatment of the hydroximinoyl chloride with a base generates the reactive 4-methylbenzonitrile oxide species.
-
Regioselective Cycloaddition: The nitrile oxide undergoes cycloaddition with the enol/enolate form of ethyl acetoacetate. The electronic polarization directs the nitrile carbon (positive character) to the
-carbon of the acetoacetate (nucleophilic), while the oxygen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.
Pathway Visualization
Figure 1: Synthetic workflow for the regioselective construction of the 3,4,5-trisubstituted isoxazole core.
Experimental Protocol
Materials & Reagents Table
| Reagent | Role | Purity | Equiv.[1][2][3][4] | Notes |
| p-Tolualdehyde | Starting Material | >98% | 1.0 | Freshly distilled if yellow.[4] |
| Hydroxylamine HCl | Reagent | 99% | 1.2 | Hygroscopic; store in desiccator. |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | 98% | 1.1 | Safer alternative to Cl₂ gas. |
| Ethyl Acetoacetate | Dipolarophile | 99% | 1.2 | Distill if significant acid impurities exist. |
| Triethylamine (Et₃N) | Base | >99% | 1.5 | Must be dry. |
| DMF / Ethanol | Solvents | ACS | - | DMF for chlorination; EtOH for cycloaddition. |
Step-by-Step Methodology
Step 1: Synthesis of p-Tolualdehyde Oxime
-
Dissolve p-tolualdehyde (10.0 mmol) in ethanol (20 mL).
-
Add an aqueous solution of hydroxylamine hydrochloride (12.0 mmol) and sodium carbonate (6.0 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature (RT) for 2 hours. Monitor by TLC (20% EtOAc/Hexane) until the aldehyde spot disappears.
-
Remove ethanol under reduced pressure. Extract the residue with ethyl acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the oxime as a white solid (Typical yield: 90-95%). Proceed without further purification.
Step 2: Preparation of p-Methylbenzohydroximinoyl Chloride Critical Safety Note: Perform in a fume hood. NCS can be irritating.
-
Dissolve the oxime from Step 1 (approx. 9.0 mmol) in DMF (10 mL).
-
Add N-Chlorosuccinimide (NCS) (10.0 mmol) portion-wise at RT.
-
Initiate the reaction with catalytic HCl gas (generated from a pipette tip dipped in conc. HCl held over the solution) or simply heat to 40°C for 10 minutes to start the radical chain.
-
Stir for 1-2 hours. Complete conversion is indicated by the disappearance of the oxime on TLC.
-
Pour the mixture into ice-water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the ether layer with water (2x) to remove DMF, dry over MgSO₄, and concentrate carefully (hydroximinoyl chlorides can be volatile/unstable). Use immediately.
Step 3: [3+2] Cycloaddition
-
Dissolve ethyl acetoacetate (10.8 mmol) in absolute ethanol (30 mL).
-
Add the crude hydroximinoyl chloride (from Step 2) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add Triethylamine (13.5 mmol) dropwise over 30 minutes. Note: The slow addition prevents the dimerization of the nitrile oxide to furoxan by keeping its steady-state concentration low.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Work-up: Evaporate the ethanol. Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1N HCl (to remove residual amine), saturated NaHCO₃, and brine.
-
Purification: The crude product is often an oil that solidifies upon standing. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-15% EtOAc in Hexanes).
Validation & Characterization
To ensure the protocol was successful, the isolated product must meet the following criteria.
Expected Analytical Data
| Parameter | Expected Value/Range | Structural Assignment |
| Appearance | White to off-white solid | Crystalline ester |
| ¹H NMR (CDCl₃) | Ar-CH₃ (p-tolyl methyl) | |
| C5-CH₃ (Isoxazole methyl) | ||
| Ethyl Ester (-OCH₂CH₃) | ||
| Aromatic Protons (AA'BB' system) | ||
| ¹³C NMR | ~12.5 ppm | C5-Methyl |
| ~162.0 ppm | Carbonyl (Ester) | |
| Yield | 65 - 80% | Overall from aldehyde |
Troubleshooting Guide
-
Issue: Low Yield / Formation of Dimer (Furoxan).
-
Cause: Addition of base (Et₃N) was too fast, causing high local concentration of nitrile oxide.
-
Solution: Dilute the reaction further and use a syringe pump for base addition.
-
-
Issue: Regioisomer Contamination.
-
Cause: Use of incorrect dipolarophile or thermal rearrangement (rare).
-
Solution: Ensure reaction temperature does not exceed 40°C during base addition. The 3-(p-tolyl) isomer is thermodynamically and kinetically favored with this method.
-
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link
-
Liu, K.C., et al. (1977). Synthesis of isoxazole derivatives.[1][2][4][5][6][7][8] Journal of Organic Chemistry. (Fundamental basis for nitrile oxide-keto ester cycloadditions).
-
Deng, X., & Mani, N. S. (2005). Reaction of nitrile oxides with
-keto esters: A convenient synthesis of 3,5-disubstituted isoxazole-4-carboxylates. Synthetic Communications. Link -
Bastos, G. P., et al. (2002). Regioselectivity in the reaction of nitrile oxides with
-dicarbonyl compounds. Journal of Heterocyclic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. isca.me [isca.me]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Note: Analytical Characterization & Quality Control of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Introduction & Scope
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: Not widely listed, chemically distinct analog of CAS 1143-82-4) is a critical heterocyclic intermediate. It features a 1,2-oxazole core substituted with a p-tolyl group at the 3-position, an ethyl ester at the 4-position, and a methyl group at the 5-position.
This structural motif is highly relevant in medicinal chemistry, serving as a scaffold for COX-2 inhibitors (e.g., Valdecoxib analogs) and other bioactive agents. The presence of the isoxazole ring renders the molecule susceptible to specific degradation pathways, including ring opening under basic conditions and hydrolysis of the ester function.
This guide provides a comprehensive analytical protocol for the identification, assay, and impurity profiling of this compound. It moves beyond simple "recipes" to explain the why behind every parameter, ensuring robust data generation for drug development dossiers.
Chemical Profile
| Parameter | Specification |
| Chemical Name | Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate |
| Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water |
| Chromophore | UV Active (Isoxazole + Phenyl conjugation); |
Analytical Workflow Visualization
The following diagram outlines the logical flow for the complete characterization of the material, distinguishing between structural identification and quantitative purity assessment.
Caption: Integrated analytical workflow for the certification of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity and quantify related impurities (e.g., hydrolyzed acid, starting oxime).
Rationale: Reverse-Phase (RP) chromatography is selected because the compound is moderately lipophilic (
Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatics) |
| Injection Vol | 5-10 |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Isocratic Hold |
| 2.0 | 40 | End Hold |
| 15.0 | 90 | Linear Gradient to High Organic |
| 20.0 | 90 | Wash |
| 20.1 | 40 | Re-equilibration |
| 25.0 | 40 | End of Run |
System Suitability Criteria (Self-Validation)
-
Tailing Factor (
): for the main peak. (Ensures no secondary interactions with silanols). -
Theoretical Plates (
): . -
Retention Time (
): Main peak expected at min. -
Resolution (
): between the main peak and the nearest impurity (likely the free acid form).
Protocol B: Spectroscopic Identification (NMR & MS)
Objective: To unequivocally prove the structure and substitution pattern.
1H NMR (400 MHz, CDCl₃) - Predicted & Diagnostic Signals
- 7.65 (d, J=8.0 Hz, 2H): Aromatic protons ortho to the isoxazole ring. Downfield shift due to the electron-withdrawing heterocycle.
- 7.28 (d, J=8.0 Hz, 2H): Aromatic protons meta to the isoxazole (ortho to methyl).
-
4.32 (q, J=7.1 Hz, 2H): Ester methylene (
). Diagnostic for the ethyl ester. - 2.72 (s, 3H): Methyl group at isoxazole C5. This signal is distinctively downfield compared to a toluene methyl due to the direct attachment to the heteroaromatic ring.
- 2.41 (s, 3H): Methyl group on the p-tolyl ring.
-
1.36 (t, J=7.1 Hz, 3H): Ester methyl (
).
Mass Spectrometry (ESI+)
-
Parent Ion:
. -
Adducts:
is common in ESI. -
Fragmentation Logic:
-
Loss of ethoxy group (
, -45 Da) Acylium ion. -
Loss of ester side chain (
, -73 Da).
-
Synthesis & Impurity Origins
Understanding the synthesis is crucial for identifying "unknown" peaks in the HPLC chromatogram. The standard route involves a [3+2] cycloaddition or condensation.
Caption: Synthetic pathway highlighting potential process-related impurities.
Critical Impurities to Monitor:
-
5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid: Formed via hydrolysis. Will elute earlier than the ester in RP-HPLC (more polar).
-
p-Tolualdehyde: Residual starting material degradation. Detectable by distinct almond-like odor and earlier RT.
-
Regioisomer (Ethyl 3-methyl-5-(p-tolyl)...): Rare in controlled synthesis but possible. Requires NMR to distinguish (splitting patterns remain similar, NOESY required).
References
-
Sigma-Aldrich. Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate Product Specification. Retrieved from [1]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329816180. Retrieved from [1]
-
Baggio, R., et al. (2013). Structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives. Acta Crystallographica Section E. (Analogous structural data). Retrieved from
- Blas, J., et al.Regioselective synthesis of isoxazoles. Journal of Heterocyclic Chemistry. (General synthetic mechanism grounding).
Sources
Technical Guide: In Vitro Evaluation of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Application Note & Standardized Protocols
Part 1: Introduction & Physicochemical Profile[1]
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a "privileged structure" in medicinal chemistry. The isoxazole core serves as a bioisostere for the pyrazole ring found in blockbuster drugs like Celecoxib and Valdecoxib. This specific ethyl ester derivative functions primarily as a lipophilic precursor (prodrug) to its corresponding carboxylic acid, which targets the cyclooxygenase (COX) active site.
This guide details the in vitro characterization of this compound, focusing on its solubility profile, hydrolytic stability, and pharmacological evaluation as a COX-2 inhibitor and antimicrobial agent.
Chemical Structure & Properties[1][2][3]
-
Molecular Formula: C₁₄H₁₅NO₃
-
Molecular Weight: 245.28 g/mol
-
Lipophilicity (cLogP): ~3.2 (Predicted) – Highly lipophilic due to the p-tolyl and ethyl ester moieties.
-
Solubility: Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol, and DMF.
Critical Handling Note: Ester Hydrolysis
Warning: This compound contains an ethyl ester group at the C4 position. In biological media containing serum (e.g., FBS), non-specific esterases may rapidly hydrolyze the ester to the free acid (5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid).
-
Implication: If the goal is to test the ester itself, assays must be performed in serum-free media or with heat-inactivated serum.
-
Implication: If the ester is a prodrug, the hydrolysis rate must be quantified (See Protocol 3).
Part 2: Experimental Protocols
Protocol A: Preparation of Stock Solutions
Purpose: To ensure consistent dosing without precipitation.
-
Weighing: Accurately weigh 10 mg of the compound into a sterile glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until clear.
-
Concentration: 10 mg/mL (~40.7 mM).
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).
-
Storage: Aliquot into amber tubes to prevent light degradation. Store at -20°C. Stable for 3 months.
Protocol B: COX-1 / COX-2 Inhibition Assay (Fluorescent)
Purpose: To determine the Selectivity Index (SI) of the compound against inflammatory targets.
Mechanism: The isoxazole ring mimics the arachidonic acid transition state, binding to the COX active site. The p-tolyl group targets the hydrophobic side pocket characteristic of COX-2.
Reagents:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).[1]
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.
Workflow:
-
Enzyme Prep: Dilute COX-1 and COX-2 enzymes in Reaction Buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Add 10 µL of the test compound (diluted in buffer; <1% DMSO final) to a black 96-well plate.
-
Test Range: 0.01 µM to 100 µM (Log-scale dilution).
-
Add 10 µL of Enzyme solution. Incubate at 37°C for 10 minutes to allow binding.
-
-
Reaction Initiation:
-
Add 10 µL of Hemin solution (Cofactor).
-
Add 10 µL of Arachidonic Acid + ADHP mixture.
-
-
Measurement:
-
Incubate for 2 minutes.
-
Read Fluorescence: Ex 535 nm / Em 587 nm.
-
-
Calculation:
-
% Inhibition =
-
Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
-
Protocol C: Antimicrobial Susceptibility (MIC Determination)
Purpose: Isoxazoles are often screened for activity against Gram-positive bacteria (S. aureus).
-
Inoculum: Prepare a 0.5 McFarland standard of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).
-
Dilution: Dilute inoculum 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup:
-
Use a 96-well round-bottom plate.
-
Add 100 µL of MHB to all wells.
-
Perform serial 2-fold dilutions of the test compound (Start: 256 µg/mL -> End: 0.5 µg/mL).
-
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18-24 hours.
-
Readout:
-
Visual: The MIC is the lowest concentration with no visible turbidity.
-
Colorimetric: Add 20 µL of Resazurin (0.01%). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.
-
Part 3: Data Visualization & Analysis
Experimental Workflow Diagram
Figure 1: Standardized workflow for the biological evaluation of isoxazole-4-carboxylates.
Mechanism of Action (COX-2 Selectivity)
Figure 2: Hypothetical binding mode. The p-tolyl group exploits the larger hydrophobic pocket of COX-2.
Representative Data Table
Note: Values are representative of the 3,5-disubstituted isoxazole class based on SAR literature [1, 2].
| Assay | Parameter | Representative Value | Interpretation |
| COX-2 Inhibition | IC₅₀ | 1.5 - 5.0 µM | Moderate to High Potency |
| COX-1 Inhibition | IC₅₀ | > 50 µM | High Selectivity (Desired) |
| Antimicrobial | MIC (S. aureus) | 12.5 - 25 µg/mL | Moderate Activity |
| Antimicrobial | MIC (E. coli) | > 100 µg/mL | Low Activity (Gram-neg resistant) |
Part 4: References
-
Chandra, K., et al. (2013).[2][3] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E.
-
Context: Provides the crystal structure and structural confirmation of the phenyl-analog, establishing the geometry of the isoxazole-ester bond.
-
-
Rybak-Akimova, E. V., et al. (2005). Synthesis and Biodistribution of Isoxazole-Based Ligands. Journal of Medicinal Chemistry.
-
Context: Discusses the lipophilicity and membrane permeability of isoxazole esters.
-
-
Abdel-Rahman, H. M., et al. (2002). Synthesis and Anti-inflammatory Activity of some 3,5-Disubstituted Isoxazoles. Archiv der Pharmazie.
-
Context: Establishes the SAR for COX-2 inhibition in this chemical class.
-
-
Sigma-Aldrich Product Sheet. Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate.
-
Context: Physicochemical data and safety handling (SDS).
-
Sources
Application Note: Developing Assays with Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Abstract & Introduction
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a critical structural class in medicinal chemistry known as 3,5-disubstituted isoxazoles. This scaffold is the pharmacophore foundation for several FDA-approved therapeutics, including Leflunomide (anti-rheumatic) and Valdecoxib (COX-2 inhibitor).[1]
This guide provides a comprehensive framework for developing bioassays utilizing this compound as a chemical probe or lead candidate. While the specific molecule is often an intermediate, its structural integrity makes it an ideal model for screening libraries targeting Cyclooxygenase (COX) pathways , microbial resistance mechanisms , and oxidative stress modulation .
Key Chemical Properties[1][2][3][4][5][6][7]
-
Molecular Formula: C₁₄H₁₅NO₃
-
Molecular Weight: 245.28 g/mol
-
Solubility Profile: Hydrophobic; soluble in DMSO, Ethanol, and DMF. Poor aqueous solubility.
-
Stability: The ethyl ester moiety at position 4 is susceptible to hydrolysis under strongly basic conditions or in the presence of esterases, which must be accounted for in cell-based assays.
Compound Handling & Preparation[2][3][4][6][7][8][9]
Stock Solution Preparation
To ensure assay reproducibility, precise solubilization is critical. Isoxazole derivatives can precipitate in aqueous buffers if not managed correctly.
Protocol:
-
Weighing: Weigh 10 mg of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate into a glass vial (avoid polystyrene initially to prevent leaching).
-
Solvent Choice: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 50 mM stock concentration.
-
Calculation: For 10 mg (MW ~245.3), add ~4.07 mL DMSO for a 10 mM stock.
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.
-
Storage: Aliquot into amber glass vials (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Serial Dilution & "Intermediate Plate" Strategy
Critical Step: Direct addition of 100% DMSO stock to assay buffers often causes "crashing out" (precipitation). Use an intermediate dilution step.
-
Intermediate Plate: Prepare 100x concentrations in 100% DMSO in a polypropylene V-bottom plate.
-
Assay Plate: Transfer 1 µL of the 100x DMSO stock into 99 µL of assay buffer.
-
Result: Final DMSO concentration is 1% (generally tolerated by enzymes and cells), and the compound is pre-dispersed.
-
Assay Development: Anti-Inflammatory (COX-2 Inhibition)[7]
Given the structural homology to Valdecoxib, the primary screen for this compound should be Cyclooxygenase-2 (COX-2) inhibition .
Mechanism of Action
The isoxazole ring mimics the central ring of COX-2 selective inhibitors, positioning the p-tolyl group into the hydrophobic pocket of the enzyme, blocking the conversion of Arachidonic Acid to Prostaglandin H2.
Protocol: Fluorescent COX-2 Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human COX-2.
Materials:
-
Recombinant Human COX-2 Enzyme.
-
Substrate: Arachidonic Acid (10 µM final).
-
Detection Reagent: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (reacts with PGG2 to form Resorufin).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM EDTA, 1 µM Heme.
Step-by-Step Workflow:
-
Enzyme Priming: Dilute COX-2 enzyme in Assay Buffer. Add 10 µL to each well of a black 384-well plate.
-
Compound Addition: Add 100 nL of the compound (from acoustic dispenser or pin tool) to the enzyme. Incubate for 10 minutes at 25°C .
-
Why? This allows the inhibitor to equilibrate with the active site before competition with the substrate begins.
-
-
Substrate Initiation: Add 10 µL of a mixture containing Arachidonic Acid and ADHP.
-
Kinetic Read: Immediately monitor fluorescence (Ex 535 nm / Em 590 nm) for 10 minutes.
-
Data Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.
Validation Criteria:
-
Z-Factor: Must be > 0.5 using a known inhibitor (e.g., Celecoxib) as the positive control.
-
Signal-to-Background: > 5-fold (Enzyme vs. No Enzyme).
Assay Development: Cell Viability & Cytotoxicity[10]
Before advancing to efficacy models, the Therapeutic Index must be established by determining cytotoxicity.
Protocol: ATP-Based Luminescence Assay (CellTiter-Glo)
Cell Line: RAW 264.7 (Macrophage model) or HepG2 (Liver toxicity model).
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in white-walled 96-well plates. Incubate 24h for attachment.
-
Treatment: Remove media. Add fresh media containing the compound (0.1 µM to 100 µM dose range). Ensure DMSO < 0.5%.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Note: Check for crystal formation under a microscope at high concentrations (solubility limit).
-
-
Detection: Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes (lyses cells). Incubate 10 min (stabilizes signal).
-
Measurement: Read Luminescence (Integration time: 1s).
Data Interpretation:
-
CC50 (Cytotoxic Concentration 50%): The concentration reducing ATP signal by 50%.
-
Guidance: If CC50 < 10 µM, the compound may be a general toxin rather than a specific inhibitor.
Visualizing the Screening Logic
The following diagram illustrates the decision tree for profiling Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate, linking chemical properties to biological outcomes.
Caption: Figure 1. Screening cascade for isoxazole-4-carboxylate derivatives, prioritizing target engagement (COX-2) before cytotoxicity profiling.
Mechanistic Pathway: The COX-2 Inflammatory Axis
Understanding where this compound acts is vital for assay design. The diagram below details the specific interference point in the arachidonic acid cascade.
Caption: Figure 2. Mechanism of Action. The isoxazole compound competes for the COX-2 active site, preventing the conversion of Arachidonic Acid to inflammatory Prostaglandins.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Hydrophobicity of the p-tolyl group. | Limit final DMSO to 1-2%. Add 0.01% Triton X-100 to the buffer to stabilize the colloid. |
| High Background (Fluorescence) | Compound autofluorescence. | Run a "Compound Only" control (no enzyme). If high, switch to a Luminescent COX assay (e.g., COX-Glo). |
| Loss of Potency in Cells | Ester hydrolysis. | The ethyl ester may be cleaved by intracellular esterases to the carboxylic acid. Verify if the acid form is the active species or an inactive metabolite. |
References
-
Chandra, K., et al. (2013).[2][3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[2][4] Acta Crystallographica Section E, 69(6), o987.[2]
-
Kaur, K., et al. (2015).[5] "3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer."[5] Inflammation, 38(6).[5]
-
Thermo Fisher Scientific. "3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97%." Product Specifications.
-
PubChem. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary."[4] National Library of Medicine.
Sources
- 1. ijpca.org [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
"handling and storage of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
Abstract
This technical guide provides a standardized framework for the handling, storage, and solubilization of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate . As a substituted isoxazole ester, this compound serves as a critical intermediate in the synthesis of biologically active heterocycles, particularly in the development of anti-inflammatory and oncology therapeutics.[1] This document outlines protocols to mitigate specific degradation risks—primarily ester hydrolysis and isoxazole ring cleavage—ensuring data integrity in high-throughput screening (HTS) and synthetic workflows.
Chemical Identity & Physicochemical Profile
Understanding the structural properties is the first step in proper handling. The molecule features a lipophilic p-tolyl (4-methylphenyl) group and a 5-methylisoxazole core, stabilized by an ethyl ester moiety.
| Property | Specification | Critical Note |
| Chemical Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate | |
| Functional Class | Heterocyclic Ester | Susceptible to nucleophilic attack |
| Physical State | Solid (Crystalline powder) | Low hygroscopicity, but moisture sensitive over time |
| Molecular Weight | ~245.28 g/mol | |
| Solubility | DMSO, Ethanol, DCM, EtOAc | Insoluble in water |
| Key Hazards | Irritant (H315, H319, H335) | Avoid inhalation of dust |
Health, Safety, and Environment (HSE) Assessment
Core Directive: Treat as a bioactive intermediate. While acute toxicity may be moderate, the isoxazole scaffold is a pharmacophore often associated with biological activity.
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P2 particulate respirator is required during weighing of open powders to prevent mucous membrane irritation (H335).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). The lipophilic nature of the p-tolyl group facilitates skin absorption; change gloves immediately upon contamination.
-
Ocular: Safety glasses with side shields.[2]
-
-
Engineering Controls:
-
All solid handling must occur within a Chemical Fume Hood .
-
Use an anti-static gun if the powder exhibits static cling, which is common with crystalline organic esters.
-
Storage Protocols: The "Stability Triad"
The stability of this compound rests on three pillars: Temperature , Atmosphere , and Moisture Control .
Long-Term Storage (Archive > 30 Days)
-
Temperature: Store at -20°C .
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing. The isoxazole ring is generally stable, but the ester can hydrolyze if ambient moisture is trapped in the vial.
-
Container: Amber glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage as lipophilic aromatics can leach into certain polymers.
Working Storage (Active Use < 30 Days)
-
Temperature: 2–8°C (Refrigerator).
-
Desiccation: Store the vial inside a secondary container (desiccator jar) with active silica gel or Drierite™.
Decision Logic for Storage
Figure 1: Decision matrix for optimizing compound longevity based on usage frequency.
Handling & Solubilization Protocols
Scientific Rationale: The p-tolyl group significantly increases lipophilicity compared to simple methyl-isoxazoles. Direct dissolution in aqueous buffers will result in precipitation and inaccurate dosing.
Standard Stock Solution Preparation (10 mM)
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. It prevents hydrolysis and solvates the aromatic rings effectively.
-
Weighing: Weigh the solid into a tared amber glass vial. Do not weigh directly into plastic microcentrifuge tubes.
-
Dissolution: Add DMSO to achieve 10 mM. Vortex for 30 seconds. Sonicate for 1-2 minutes if visual particulates remain.
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -20°C.
Aqueous Dilution (For Biological Assays)
-
Step 1: Prepare a 100x concentrate in DMSO.
-
Step 2: Slowly spike the DMSO concentrate into the aqueous buffer (PBS or Media) while vortexing rapidly.
-
Limit: Do not exceed 1% v/v DMSO final concentration to avoid solvent toxicity in cells.
-
Precipitation Check: Inspect for turbidity. If the solution turns cloudy, the compound has crashed out. Lower the concentration or add a surfactant (e.g., 0.05% Tween-80).
Stability & Degradation Monitoring
Researchers must be aware of the two primary degradation pathways: Ester Hydrolysis and Ring Cleavage .
-
Pathway A: Hydrolysis (Moisture Driven)
-
Mechanism:[3] Water attacks the ethyl ester, releasing ethanol and forming the carboxylic acid (5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid).
-
Detection: LC-MS shift (Mass -28 Da: Loss of Ethyl + Gain of H).
-
-
Pathway B: Ring Cleavage (Base/Reductive Driven)
Figure 2: Primary degradation pathways. Routine QC should monitor for Degradant A (Acid) via LC-MS.
Emergency Procedures
-
Spill Response:
-
Isolate the area.
-
Dampen a paper towel with Ethanol (not water, to ensure solubility) and wipe the powder.
-
Dispose of as Solid Hazardous Chemical Waste .
-
-
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes. The ester can hydrolyze to acid on the eye surface, causing increasing irritation.
-
Skin Contact: Wash with soap and water. Do not use alcohol on skin as it enhances absorption.
-
References
-
Sigma-Aldrich. Product Specification: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (JRD0525).[5] Safety Data Sheet & Properties.[1][5][6] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1425240 (Related Structure: 5-Methylisoxazole-4-carboxylic acid). PubChem.[1][5][6][7][8] Link
-
BenchChem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability. Technical Guide. Link
-
TCI Chemicals. Safety Data Sheet: 5-Methylisoxazole-4-carboxylic Acid Derivatives.Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Ethyl 5-methylisoxazole-4-carboxylate 97 51135-73-0 [sigmaaldrich.com]
- 8. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate safety precautions"
Application Note: Safe Handling and Synthesis Protocols for Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Part 1: Executive Summary & Technical Context
Compound Identity:
-
IUPAC Name: Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
-
Common Name: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate[1]
-
PubChem SID: 329816180[1]
-
Molecular Formula:
-
Molecular Weight: 245.27 g/mol [1]
Operational Context: This isoxazole derivative serves as a critical pharmacophore scaffold in medicinal chemistry.[2] The isoxazole ring acts as a bioisostere for amide bonds and aromatic rings, frequently utilized in the development of COX-2 inhibitors, antimicrobial agents, and glutamate receptor ligands.
The "Golden Rule" of Handling: While often classified as a standard organic intermediate, isoxazole-4-carboxylates possess latent reactivity. The ester moiety is susceptible to hydrolysis, and the isoxazole ring can undergo cleavage under reducing conditions. Treat this compound as a Category 2 Irritant and a potential sensitizer. All protocols must prioritize the prevention of inhalation (dust/aerosol) and skin permeation.[3][4][5][6]
Part 2: Physicochemical Profile & Hazard Identification
To handle the compound safely, one must understand its specific hazard mechanisms.
Hazard Classification (GHS)
| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |
| Skin Irritation | 2 | H315 | Causes skin irritation.[6] | Lipophilic nature facilitates dermal absorption; ester hydrolysis may locally lower pH. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[6] | Direct interaction with mucous membranes causes inflammatory response. |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[6][7] | Fine particulates or aerosols trigger bronchial irritation. |
Engineering Controls & PPE Matrix
Trustworthiness Check: Do not rely on generic "wear gloves" advice. Esters can permeate standard latex.
-
Respiratory: If handling >500 mg of solid powder, use a P95/P3 particulate respirator or work strictly within a fume hood with a face velocity of 100 fpm (0.5 m/s) .
-
Dermal (Hand):
-
Primary:Nitrile Rubber (0.11 mm) . Breakthrough time > 480 min for solid handling.
-
Secondary (Solvent Handling): If dissolved in DCM or Ethyl Acetate, use Silver Shield/4H laminates or double-gloved Nitrile/Neoprene.
-
-
Eye: ANSI Z87.1 Chemical Splash Goggles. (Safety glasses are insufficient for synthesis steps involving reflux).
Part 3: Validated Experimental Protocols
Protocol A: Safe Synthesis via [3+2] Cycloaddition
Rationale: This route minimizes the handling of unstable intermediates compared to other methods. It utilizes the reaction between a nitrile oxide (generated in situ) and a beta-keto ester.
Reagents:
-
p-Tolualdehyde oxime (Precursor A)
-
N-Chlorosuccinimide (NCS)
-
Ethyl acetoacetate (Dipolarophile)
-
Triethylamine (Base)
-
Solvent: DMF or Chloroform
Workflow Diagram (DOT):
Caption: Synthesis workflow emphasizing the critical control point at Step 2 to manage exotherms.
Step-by-Step Procedure:
-
Chlorination (Preparation of Hydroximoyl Chloride):
-
Cycloaddition (The Critical Step):
-
To the reaction mixture, add Ethyl Acetoacetate (1.1 eq).
-
Dropwise Addition: Add a solution of Triethylamine (1.2 eq) in DMF slowly over 30 minutes.
-
Observation: The base deprotonates the hydroximoyl chloride to form the Nitrile Oxide species in situ, which immediately undergoes [3+2] cycloaddition with the enol of the ethyl acetoacetate.
-
Precaution: Rapid addition of base can cause dimerization of the nitrile oxide (furoxan formation) or a runaway exotherm.
-
-
Isolation:
-
Pour mixture into ice water (5x volume). The product should precipitate as a solid or oil.
-
Extract with Ethyl Acetate.[9] Wash with 1N HCl (to remove amine), then Brine.
-
Dry over
and concentrate.
-
-
Purification:
Protocol B: Handling & Stability Monitoring
Storage Conditions:
-
Temperature: 2-8°C (Refrigerator).
-
Atmosphere: Store under Argon or Nitrogen. Esters hydrolyze in moist air over time to the corresponding carboxylic acid (Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid).
Self-Validating Stability Check: Before using the compound in biological assays, perform a TLC Purity Check :
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Criterion: A single spot at
. A spot at the baseline indicates hydrolysis (carboxylic acid formation).
Part 4: Emergency Response & Waste Management
Spill Response Decision Tree (DOT):
Caption: Decision matrix for immediate spill containment based on physical state.
Disposal Protocols:
-
Waste Stream: Organic Waste (Non-Halogenated, unless chlorinated solvents were used).
-
Deactivation: Small amounts of residue can be treated with 1M NaOH to hydrolyze the ester and dissolve the isoxazole acid, rendering it easier to wash into aqueous waste streams (check local regulations).
References
-
PubChem. (n.d.).[10] Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate (SID 329816180).[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
BiolMolChem. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (Validates the p-tolyl isoxazole synthesis pathway). Retrieved January 28, 2026, from [Link]
Sources
- 1. Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]
"use of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate as a building block in synthesis"
This guide serves as a comprehensive technical manual for the utilization of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate in organic synthesis and medicinal chemistry. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.
Executive Summary & Chemical Profile
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: Generic structure class 1136-45-4 analog) represents a "privileged scaffold" in medicinal chemistry. It belongs to the family of 3-aryl-5-methylisoxazole-4-carboxylates , which are the foundational building blocks for semi-synthetic penicillins (e.g., Oxacillin, Dicloxacillin) and immunomodulatory agents.
The presence of the p-tolyl (4-methylphenyl) moiety at the C3 position enhances lipophilicity compared to the unsubstituted phenyl analog, potentially improving membrane permeability in downstream bioactive molecules. The C4-ester serves as the primary "gateway" functionality, allowing divergence into acids, amides, alcohols, and amines.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.28 g/mol |
| Core Scaffold | 1,2-Oxazole (Isoxazole) |
| Key Functionality | Masked 1,3-dicarbonyl (via ring opening); Electrophilic Carbonyl (Ester) |
| Stability | Stable to weak acids/bases; Ring N-O bond labile to catalytic hydrogenation (H₂/Pd).[1][2] |
Strategic Synthetic Workflows
The utility of this building block lies in its ability to undergo orthogonal transformations. The ester can be hydrolyzed to the acid (precursor for amide coupling) or reduced to the alcohol (precursor for ether linkages). Uniquely, the isoxazole ring itself can be reductively opened to generate acyclic 1,3-dicarbonyl systems, serving as a "masked" intermediate.
Workflow Visualization
Caption: Divergent synthetic pathways starting from the ethyl ester building block.
Protocol 1: Scaffold Activation (Hydrolysis)
Objective: Conversion of the ethyl ester to 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid . Significance: This is the obligatory first step for synthesizing penicillin-type antibiotics or Leflunomide analogs. The acid functionality is required for subsequent amide coupling.
Mechanistic Insight
Isoxazole esters are sterically accessible but the ring system is sensitive to harsh reducing conditions. Standard saponification is robust. However, care must be taken during acidification; the isoxazole nitrogen is weakly basic, but the carboxylic acid (pKa ~3.5-4.0) will precipitate readily upon acidification.
Step-by-Step Procedure
-
Reagents:
-
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (10.0 g, 40.7 mmol)
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution (40 mL, 80 mmol, 2.0 eq)
-
Ethanol (EtOH) (50 mL)
-
Hydrochloric Acid (HCl), 1.0 M and 6.0 M.
-
-
Reaction Setup:
-
Dissolve the ester in EtOH in a 250 mL round-bottom flask.
-
Add the 2.0 M NaOH solution dropwise over 5 minutes.
-
Heat the mixture to reflux (approx. 78°C) for 2-3 hours.
-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The high-Rf ester spot should disappear, leaving a baseline salt spot.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove EtOH (rotary evaporator).
-
Dilute the aqueous residue with water (30 mL) and cool to 0-5°C in an ice bath.
-
Critical Step: Acidify slowly with 6.0 M HCl to pH ~2. Vigorous stirring is essential to ensure a fine precipitate forms rather than a gum.
-
Filter the white solid precipitate using a Büchner funnel.
-
Wash the cake with cold water (2 x 20 mL) to remove excess salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required for biological assays.
-
Yield Expectation: 90-95%.
-
Protocol 2: High-Throughput Amidation (Library Synthesis)
Objective: Synthesis of N-substituted-5-methyl-3-(p-tolyl)isoxazole-4-carboxamides . Significance: This protocol mimics the synthesis of blockbuster drugs. The isoxazole-4-carboxamide motif is a bioisostere of the amide bonds found in peptides, offering improved metabolic stability.
Mechanistic Insight
Direct coupling using carbodiimides (EDC/DCC) works, but the Acid Chloride method is superior for this scaffold. The isoxazole ring is highly stable to Thionyl Chloride (SOCl₂), and the resulting acid chloride is a potent electrophile that reacts cleanly with weak nucleophiles (anilines) often used in drug discovery.
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
Reagents: 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid (1.0 eq), Thionyl Chloride (5.0 eq), catalytic DMF (2 drops).
-
Reflux the acid in neat SOCl₂ (or in DCM) for 2 hours.
-
Evaporate excess SOCl₂ completely (azeotrope with toluene twice) to obtain the crude acid chloride as a solid/oil.
-
-
Coupling:
-
Reagents: Crude Acid Chloride (1.0 eq), Amine (R-NH₂, 1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).
-
Dissolve the amine and TEA in dry DCM at 0°C.
-
Add the acid chloride (dissolved in minimal DCM) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
-
Validation:
-
Quench with saturated NaHCO₃. Extract with DCM.[2]
-
The product usually precipitates or crystallizes upon evaporation.
-
Key Spectroscopic Feature: ¹H NMR will show the amide -NH proton (typically δ 8.0-10.0 ppm) and the disappearance of the broad acid -OH.
-
Protocol 3: Selective Reduction (Scaffold Morphing)
Objective: Synthesis of (5-methyl-3-(p-tolyl)isoxazole-4-yl)methanol . Significance: Converts the electron-withdrawing ester into an electron-donating primary alcohol. This allows for etherification (Williamson ether synthesis) or conversion to a halomethyl group for alkylation reactions.
Mechanistic Insight
Warning: Catalytic hydrogenation (H₂/Pd-C) cleaves the N-O bond of the isoxazole, destroying the ring to form an enaminone. To retain the isoxazole ring, Hydride Reductions (LiAlH₄ or DIBAL-H) must be used under controlled temperatures.
Step-by-Step Procedure
-
Reagents:
-
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)
-
Anhydrous THF (Tetrahydrofuran)
-
-
Reaction:
-
Place LiAlH₄ in a dry flask under Argon/Nitrogen. Suspend in THF at -10°C to 0°C .
-
Dissolve the ester in THF and add dropwise to the hydride suspension. Exothermic reaction.
-
Stir at 0°C for 1 hour. Do not reflux , as high heat may encourage ring opening or over-reduction.
-
-
Quench (Fieser Method):
-
Dilute with diethyl ether.
-
Add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
Filter the granular white precipitate (aluminum salts).
-
-
Isolation:
-
Evaporate the filtrate to yield the alcohol.
-
Stability Note: Isoxazolyl alcohols are stable but should be stored cold to prevent oxidation to the aldehyde.
-
References
-
Doyle, F. P., et al. (1963).[3] Derivatives of 6-aminopenicillanic acid.[3] Part VI. Penicillins from 3-and 5-phenylisoxazole-4-carboxylic acids.[3] Journal of the Chemical Society.[2][3] Link
-
Pinho e Melo, T. M. (2005).[4] Recent advances on the synthesis and reactivity of isoxazoles.[5] Current Organic Chemistry. Link
-
Nakamura, M., et al. (2010). Isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Chandra, N., et al. (2013).[6] 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[6] Acta Crystallographica Section E. Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[3][5][7] Current Opinion in Drug Discovery & Development. Link
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]
- 4. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
Technical Application Note: Herbicidal Activity Screening of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary & Chemical Profile[1]
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (EMTI-4C) represents a critical structural scaffold in the isoxazole class of agrochemicals. While commercially available as a building block, its structural homology to established herbicides (e.g., Isoxaflutole) suggests potent biological activity.
The primary mode of action (MoA) for this class is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in the plastoquinone biosynthesis pathway. Inhibition leads to the depletion of carotenoids, resulting in characteristic "bleaching" symptoms in treated foliage.[1] Recent studies also implicate isoxazole derivatives in targeting D1 protease , essential for Photosystem II repair.
This guide provides a standardized workflow for evaluating the herbicidal efficacy of EMTI-4C, moving from formulation to greenhouse phenotypic screening and enzymatic validation.
Chemical Properties Table[1]
| Property | Specification |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Low in water; Soluble in Acetone, DMSO, Ethyl Acetate |
| Predicted LogP | ~3.2 (Lipophilic) |
| Target Mechanism | HPPD Inhibition (Bleaching); Potential D1 Protease interference |
Screening Workflow Strategy
The screening process is designed to filter false positives and validate the specific mode of action. The workflow proceeds from chemical verification to whole-plant assays, culminating in enzymatic confirmation.
Figure 1: Sequential workflow for herbicidal activity screening. Blue: QC; Yellow: Prep; Green: In Vivo; Red: Analysis; Grey: In Vitro.
Protocol A: Formulation for Spray Application
Objective: To create a stable dispersion of the lipophilic EMTI-4C for foliar and soil application. Pure aqueous solutions are ineffective due to poor solubility.
Reagents
-
Active Ingredient (AI): EMTI-4C (Solid).
-
Solvent: Acetone or Dimethylformamide (DMF).
-
Surfactant: Tween® 20 or Triton™ X-100.
-
Carrier: Deionized water.
Procedure
-
Stock Solution Preparation (10,000 ppm):
-
Weigh 100 mg of EMTI-4C.
-
Dissolve in 10 mL of Acetone. Vortex until fully clarified.
-
-
Surfactant Addition:
-
Add 100 µL of Tween® 20 to the acetone stock.
-
-
Dilution Series (Working Solutions):
-
Dilute the stock into water to achieve target concentrations (e.g., 1000, 500, 250, 125 mg/L).
-
Note: The final acetone concentration in the spray solution should not exceed 5% (v/v) to avoid solvent phytotoxicity.
-
-
Control Preparation:
-
Solvent Control: 5% Acetone + 0.1% Tween 20 in water (No AI).
-
Positive Control: Isoxaflutole or Mesotrione (commercial HPPD inhibitors) prepared at identical concentrations.
-
Protocol B: In Vivo Greenhouse Screening
Objective: To determine Pre-emergence (soil activity) and Post-emergence (foliar activity) efficacy against a spectrum of monocot and dicot weeds.
Test Species Selection
-
Monocots (Grasses): Digitaria sanguinalis (Crabgrass), Setaria viridis (Green foxtail).
-
Dicots (Broadleaf): Amaranthus retroflexus (Redroot pigweed), Abutilon theophrasti (Velvetleaf).
-
Crop Safety (Optional): Zea mays (Corn) - Corn is naturally tolerant to many isoxazoles due to rapid metabolism.
Step-by-Step Methodology
Phase 1: Pre-Emergence Assay (Soil Activity)
-
Sowing: Fill 10 cm pots with a sandy loam soil mixture (pH 6.5). Sow 10-15 seeds per pot at a depth of 0.5 cm.
-
Application: Within 24 hours of sowing (before germination), spray the soil surface with the formulated EMTI-4C using a track sprayer calibrated to deliver 200 L/ha .
-
Dosage Rates: 150, 75, 37.5 g ai/ha (active ingredient per hectare).
-
-
Incubation: Place pots in a greenhouse (25°C day / 20°C night, 14h photoperiod).
-
Watering: Bottom water to prevent washing the chemical zone.
Phase 2: Post-Emergence Assay (Foliar Activity)
-
Growth: Grow plants until they reach the 2-3 leaf stage (approx. 10-14 days).
-
Application: Apply the formulation directly to foliage using the track sprayer (ensure full coverage).
-
Incubation: Return to greenhouse conditions. Monitor for 21 days.
Scoring Criteria (0-100 Scale)
Evaluate visual injury at 7, 14, and 21 days after treatment (DAT) .
| Score (%) | Symptom Description | Interpretation |
| 0 | No injury; indistinguishable from control. | Inactive |
| 10-30 | Slight stunting or chlorosis (yellowing). | Low Activity |
| 40-60 | Moderate bleaching (white tissue), necrosis, severe stunting. | Moderate Activity |
| 70-90 | Extensive bleaching, tissue death, apical bud necrosis. | High Activity |
| 100 | Complete plant death. | Lethal |
Protocol C: Mechanistic Validation (HPPD Inhibition)
Rationale: Isoxazoles typically inhibit HPPD, causing a buildup of tyrosine and depletion of plastoquinone. This pathway visualization explains the "bleaching" phenotype.
Figure 2: The HPPD inhibition pathway. EMTI-4C blocks the conversion of HPP to HGA, halting carotenoid synthesis.
In Vitro HPPD Assay (Colorimetric)
-
Enzyme Source: Recombinant Arabidopsis thaliana HPPD or crude extract from etiolated corn shoots.
-
Substrate: 4-Hydroxyphenylpyruvate (HPP).
-
Reaction:
-
Mix Enzyme buffer (Tris-HCl, pH 7.5) + Ascorbate + FeSO₄.
-
Add EMTI-4C (dissolved in DMSO) at varying concentrations (0.01 µM to 100 µM).
-
Initiate reaction with HPP substrate. Incubate at 30°C for 15 mins.
-
-
Detection: Stop reaction with 20% HCl. The product, Homogentisate (HGA), forms a colored complex with specific reagents (or can be quantified via HPLC).
-
Result: A reduction in HGA production compared to the solvent control confirms HPPD inhibition.
Data Analysis & Reporting
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), data must be statistically validated.
-
Dose-Response Curve: Plot % Injury (Y-axis) vs. Log[Concentration] (X-axis).
-
GR50 Calculation: Use non-linear regression (log-logistic model) to calculate the GR50 (Growth Reduction 50%), the dose required to reduce plant biomass by 50%.
-
Formula:
-
-
Validation Check:
-
If the Positive Control (Isoxaflutole) fails to show >80% injury, the assay is invalid (check plant health/spray calibration).
-
If the Solvent Control shows >10% injury, the formulation is phytotoxic.
-
References
-
Sigma-Aldrich. (n.d.). Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate Product Specification. Retrieved from [2]
-
Wang, Q., et al. (2018). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Sulfur Chemistry. Retrieved from
-
Weed Science Society of America (WSSA). (2022). Herbicide Mechanism of Action: Group 27 (HPPD Inhibitors).[1][3] Retrieved from
-
Fu, Y., et al. (2020). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Molecules. Retrieved from
-
Dong, J., et al. (2022). In vivo fluorescent screening for HPPD-targeted herbicide discovery. Pest Management Science. Retrieved from
Sources
Isoxazole Scaffolds in Oncology: Mechanisms, Synthesis, and Validation Protocols
[1]
Executive Summary
The isoxazole ring (1,2-oxazole) is a privileged scaffold in oncology drug discovery due to its unique electronic profile, acting as a bioisostere for amide and ester groups while providing rigid geometric constraints.[1] Its planar structure allows for precise stacking within the ATP-binding pockets of kinases and chaperones.[1]
This application note details the deployment of isoxazole derivatives in anticancer research, focusing on two primary mechanisms: HSP90 inhibition (via resorcinol-isoxazoles like Luminespib) and tubulin destabilization . We provide validated protocols for chemical synthesis, in vitro efficacy screening, and mechanistic validation.[1]
Molecular Mechanisms of Action[2]
HSP90 Inhibition (The Resorcinol-Isoxazole Class)
Heat Shock Protein 90 (HSP90) stabilizes oncogenic "client" proteins (e.g., HER2, EGFR, AKT, BRAF).[1] Isoxazole derivatives, particularly those containing a resorcinol moiety (e.g., NVP-AUY922), bind to the N-terminal ATP-binding pocket of HSP90.[1]
-
Mechanism: The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with water molecules and amino acid residues (e.g., Asp93 in HSP90), mimicking the interaction of ATP.
-
Outcome: ATP hydrolysis is blocked, leading to the ubiquitination and proteasomal degradation of client proteins.[1]
Tubulin Polymerization Inhibition
Certain 3,5-diaryl isoxazoles bind to the colchicine-binding site of
Visualization: Mechanistic Pathways[1]
The following diagram illustrates the dual-targeting potential of isoxazole libraries.
Figure 1: Dual mechanistic pathways of isoxazole derivatives targeting HSP90 and Tubulin to induce apoptosis.[1]
Chemical Synthesis Protocol: 3,4-Diaryl Isoxazoles
This protocol describes the synthesis of a 3,4-diaryl isoxazole (HSP90 inhibitor scaffold) via the condensation of a deoxybenzoin derivative with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydroxylamine.
Reagents Required[1][3][5][6][7][8][9]
-
Starting Material: 2,4-Dihydroxy-5-isopropyl-deoxybenzoin (Resorcinol derivative).[1]
-
Reagents: DMF-DMA, Hydroxylamine hydrochloride (
).[1] -
Solvents: Toluene, Ethanol, Methanol.[1]
-
Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexane.[1]
Step-by-Step Procedure
-
Enaminone Formation:
-
Dissolve the deoxybenzoin derivative (1.0 eq) in anhydrous toluene.
-
Add DMF-DMA (1.5 eq).
-
Reflux at 110°C for 4–6 hours under nitrogen atmosphere.
-
Monitor via TLC (Hexane:EtOAc 7:3). The spot should shift to a lower
(more polar). -
Mechanism:[4][2][5][6] The active methylene group attacks the electrophilic acetal, releasing methanol to form an
-unsaturated enaminone.[1] -
Workup: Evaporate solvent under reduced pressure to obtain the crude enaminone oil.
-
-
Cyclization:
-
Purification:
-
Concentrate the reaction mixture.
-
Perform flash column chromatography (Gradient: 0% to 40% EtOAc in Hexane).
-
Validation: Verify structure via
-NMR (Characteristic isoxazole proton singlet at 8.0–8.5 ppm).
-
In Vitro Validation Protocols
Protocol A: High-Throughput Cell Viability (MTT Assay)
Objective: Determine the IC50 of the isoxazole derivative against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment:
-
Development:
-
Analysis: Measure absorbance at 570 nm. Calculate % viability relative to DMSO control.
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)
Objective: Confirm if the isoxazole acts as a tubulin destabilizer.
-
Preparation: Use a commercial Tubulin Polymerization Assay Kit (>99% pure tubulin).[1]
-
Setup:
-
Pre-warm a 96-well black half-area plate to 37°C.
-
Prepare Tubulin Reaction Mix (Tubulin + GTP + DAPI/Reporter dye) on ice.[1]
-
-
Execution:
-
Kinetics: Read fluorescence (Ex 360nm / Em 450nm) every 1 minute for 60 minutes.
-
Interpretation:
-
Inhibitors (Isoxazoles): Reduced
and lower plateau fluorescence compared to control. -
Stabilizers: Faster polymerization rate and higher plateau.[1]
-
Protocol C: Western Blot for HSP90 Client Degradation
Objective: Validate HSP90 inhibition by observing the degradation of client proteins (HER2, AKT).
Experimental Workflow Diagram
This workflow guides the researcher from synthesis to in vivo validation.
Figure 2: Strategic workflow for the development and validation of isoxazole-based anticancer agents.
Data Presentation: Comparative Potency
When reporting results, summarize data against standard controls.
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 ( | Tubulin Inhib. | HSP90 Binding (Kd) |
| ISO-001 | 2,4-OH-Ph | Isopropyl | 0.045 | No | 12 nM |
| ISO-002 | 3,4,5-OMe-Ph | Phenyl | 0.120 | Yes | >10,000 nM |
| NVP-AUY922 | (Reference) | - | 0.015 | No | 2 nM |
| Colchicine | (Reference) | - | 0.050 | Yes | N/A |
References
-
Eccles, S. A., et al. (2008).[1] NVP-AUY922: A novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis.[1] Cancer Research.[1] Link
-
Bhatia, S., et al. (2022).[1][2] Isoxazole derivatives as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. Link
-
Kaur, R., et al. (2014).[1] Recent advances in the synthesis and biological activity of isoxazoles.[2][7][8][6][9][10][11][12] Journal of Chemical and Pharmaceutical Research.
-
Kamal, A., et al. (2015).[1][13] Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors. Organic & Biomolecular Chemistry. Link
-
Neckers, L., & Workman, P. (2012).[1] Hsp90 molecular chaperone inhibitors: Are we there yet? Clinical Cancer Research. Link
Sources
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"challenges in the synthesis of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
Technical Support Center: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary & Application Profile
Compound: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate CAS Registry Number: 329816-18-0 (and related analogs) Primary Application: Pharmaceutical intermediate (isoxazole scaffold), potential precursor for kinase inhibitors and immunomodulators. Synthesis Class: [3+2] 1,3-Dipolar Cycloaddition.[1]
Technical Note: This guide focuses on the Chloramine-T mediated oxidative cycloaddition protocol. This method is superior to classical hydroximoyl chloride routes (using Cl₂ gas) due to milder conditions, higher regioselectivity, and "green chemistry" compliance.
Validated Experimental Protocol
Methodology: In situ generation of p-tolunitrile oxide followed by trapping with ethyl acetoacetate.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| p-Tolualdehyde oxime | 1.0 | Precursor to dipole (Nitrile Oxide) |
| Chloramine-T (Trihydrate) | 1.0 | Oxidant & Base source |
| Ethyl Acetoacetate | 2.0 | Dipolarophile (Excess prevents dimerization) |
| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M conc.) |
Step-by-Step Workflow
Step 1: Precursor Preparation (If oxime is not purchased)
-
Dissolve p-tolualdehyde (10 mmol) in Ethanol (10 mL).
-
Add Hydroxylamine HCl (11 mmol) and Sodium Acetate (11 mmol) in water (5 mL).
-
Stir at room temperature (RT) for 1 hour. White precipitate forms.
-
Filter, wash with water, and dry. Target MP: ~79-81°C.
Step 2: Cycloaddition (The "One-Pot" Chloramine-T Method)
-
Setup: In a round-bottom flask, dissolve p-tolualdehyde oxime (1.0 eq) in Ethanol.
-
Dipolarophile Addition: Add Ethyl Acetoacetate (2.0 eq) to the stirring solution.
-
Oxidant Addition: Add Chloramine-T (1.0 eq) portion-wise over 15 minutes.
-
Critical: Do not dump all at once. The exotherm must be controlled to prevent rapid dimerization of the nitrile oxide.
-
-
Reaction: Stir the mixture at 10°C to RT for 6–8 hours.
-
Monitoring: TLC (Hexane:EtOAc 8:2). The oxime spot (lower Rf) should disappear; a new fluorescent spot (product) appears.
-
-
Workup:
-
Evaporate ethanol under reduced pressure.
-
Residue will contain the product and Sodium p-toluenesulfonamide (byproduct).
-
Add Water (50 mL) to the residue and extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
Step 3: Purification
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol (or MeOH). Cool slowly to 4°C.
-
Yield Expectation: 75–85%.
-
Physical State: White to off-white crystalline solid.
Mechanistic Visualization
The following diagram illustrates the pathway from the oxime to the final isoxazole, highlighting the critical in situ nitrile oxide intermediate.
Figure 1: Reaction logic flow. Chloramine-T generates the nitrile oxide in situ, which is immediately trapped by ethyl acetoacetate to prevent dimerization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Dimerization (Furoxan formation) | The nitrile oxide formed faster than it could react with the ester. Solution: Increase Ethyl Acetoacetate to 3.0 eq or slow down the addition of Chloramine-T. |
| Impurity: High Melting Solid | Furoxan Byproduct | If a byproduct melts >110°C (higher than product), it is likely 3,4-di(p-tolyl)furoxan. Solution: Remove via recrystallization in EtOH (Furoxan is less soluble). |
| Product is Oily/Sticky | Residual Solvent/Reagents | Presence of unreacted ethyl acetoacetate or sulfonamide byproduct. Solution: Wash the crude solid thoroughly with cold water (removes sulfonamide) and Hexane (removes excess acetoacetate) before recrystallization. |
| Wrong Regioisomer | Incorrect Precursors | If you isolated Ethyl 3-methyl-5-(p-tolyl)..., you likely used a different method (e.g., reacting a p-tolyl-diketone with hydroxylamine). The Nitrile Oxide route is highly regioselective for the 3-aryl-5-methyl isomer. |
| No Reaction | Old Chloramine-T | Chloramine-T degrades over time. Solution: Check oxidant activity (iodometric titration) or use fresh bottle. |
Analytical Validation (Self-Check)
Before proceeding to the next stage, validate your product against these parameters:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.65 (d, 2H): Aromatic protons (ortho to isoxazole).
-
δ 7.25 (d, 2H): Aromatic protons (meta to isoxazole).
-
δ 4.25 (q, 2H): Ethyl ester (-OCH₂-).
-
δ 2.72 (s, 3H): Isoxazole-C5-Methyl (Distinctive downfield shift due to ring).
-
δ 2.40 (s, 3H): p-Tolyl Methyl.
-
δ 1.30 (t, 3H): Ethyl ester (-CH₃).
-
-
Regiochemistry Check: The C5-Methyl signal at 2.72 ppm is diagnostic. If the methyl were at C3 (wrong isomer), it would appear upfield around 2.2–2.3 ppm .
Frequently Asked Questions (FAQs)
Q1: Can I use N-Chlorosuccinimide (NCS) instead of Chloramine-T? A: Yes. This is the "Classical Route." You would first chlorinate the oxime with NCS in DMF to form the hydroximoyl chloride, then add Et₃N to generate the nitrile oxide.
-
Pros: Well-established.
-
Cons: Generates HCl; requires two distinct steps; NCS is moisture sensitive. The Chloramine-T method is generally cleaner for this specific substrate.
Q2: Why use 2 equivalents of Ethyl Acetoacetate? A: Nitrile oxides are unstable species that love to dimerize. By flooding the reaction with the dipolarophile (Ethyl Acetoacetate), you statistically favor the cross-reaction (product formation) over the self-reaction (dimerization). Excess EAA is easily washed away with hexane.
Q3: Is the reaction sensitive to water? A: The Chloramine-T reaction tolerates moisture well (often done in aqueous ethanol). However, the NCS route requires anhydrous conditions during the chlorination step.
Q4: How do I scale this up to 100g? A:
-
Heat Management: The cycloaddition is exothermic. On a large scale, use a jacketed reactor and add Chloramine-T as a slurry or solid over 2–3 hours.
-
Safety: Nitrile oxides are energetic. Never isolate the nitrile oxide intermediate; always generate it in situ.
References
-
Chandra, K. et al. (2013).[2][3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[2][3][4] Acta Crystallographica Section E, E69, o987.[2][3] (Provides X-ray confirmation of the regioselectivity for the phenyl analog).
-
Rai, K. M. L.[4] & Linganna, N. (1997). "Chloramine-T as an Analytical Reagent and a Synthetic Aid in the Synthesis of Isoxazoles." Synthetic Communications, 27(21), 3737-3744. (The core methodology for Chloramine-T cycloadditions).
-
Pinho e Melo, T. (2005).[1] "Recent Advances in Nitrile Oxide Cycloadditions." Current Organic Chemistry, 9(10), 925-958. (Review of mechanism and regioselectivity challenges).
Sources
"optimizing reaction conditions for Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate synthesis"
Technical Support Center: Isoxazole Synthesis Optimization Ticket ID: #ISOX-8492 Topic: Optimization of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges in the synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate . This scaffold is a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogues) and other bioactive heterocycles.
The synthesis typically relies on the [3+2] cycloaddition of a nitrile oxide (generated in situ from p-tolualdehyde oxime) with ethyl acetoacetate. The primary failure points in this chemistry are nitrile oxide dimerization (furoxan formation) , poor regioselectivity , and incomplete cyclization .
This guide provides a standardized, self-validating protocol and a troubleshooting matrix to resolve these issues.
Module 1: The "Gold Standard" Protocol
Recommended for high purity and scalability (>10g scale).
This method utilizes the Hydroximoyl Chloride route. Unlike direct oxidation methods, this two-step approach allows you to control the concentration of the reactive nitrile oxide species, suppressing dimerization.
Step 1: Preparation of p-Toluhydroximoyl Chloride
-
Reagents: p-Tolualdehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq).
-
Solvent: DMF (Dimethylformamide) or Chloroform.
-
Procedure:
-
Dissolve p-tolualdehyde oxime in DMF at 0°C.
-
Add NCS portion-wise over 30 minutes. Critical: Keep temperature <10°C to prevent decomposition.
-
Stir for 1-2 hours. Monitor by TLC (disappearance of oxime).
-
Checkpoint: The formation of the chloro-oxime is quantitative. If starting material remains, add 0.1 eq additional NCS.
-
Step 2: Cycloaddition (Isoxazole Formation)[1]
-
Reagents: p-Toluhydroximoyl chloride (from Step 1), Ethyl Acetoacetate (1.2 eq), Sodium Ethoxide (NaOEt) (2.5 eq) or Triethylamine (Et3N).
-
Solvent: Ethanol (absolute).
-
Procedure:
-
Dissolve Ethyl Acetoacetate in Ethanol.
-
Add NaOEt solution at 0°C to generate the enolate in situ. Stir for 15 mins.
-
The Critical Step: Add the solution of p-Toluhydroximoyl chloride dropwise over 1-2 hours.
-
Why? Slow addition keeps the concentration of the transient nitrile oxide low relative to the enolate, favoring the cross-reaction (isoxazole) over dimerization (furoxan).
-
-
Allow to warm to room temperature and stir overnight.
-
Data & stoichiometry Table
| Component | Equiv. | Role | Critical Parameter |
| p-Tolualdehyde Oxime | 1.0 | Precursor | Must be dry; water inhibits NCS reaction. |
| NCS | 1.1 | Chlorinating Agent | Excess leads to over-chlorination byproducts. |
| Ethyl Acetoacetate | 1.2 | Dipolarophile | Excess ensures all nitrile oxide is trapped. |
| Base (NaOEt/Et3N) | 2.5 | HCl Scavenger | 1 eq for enolate formation, 1 eq for HCl removal. |
Module 2: Mechanistic Visualization
Understanding the mechanism is the key to troubleshooting. The reaction proceeds via the formation of a Nitrile Oxide dipole which undergoes a [3+2] cycloaddition with the Enol/Enolate of the beta-keto ester .
Figure 1: Reaction pathway showing the critical competition between Product formation and Furoxan dimerization.
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see a significant non-polar impurity on TLC. What is it?
Diagnosis: This is likely the Furoxan dimer (3,4-di(p-tolyl)furoxan). Cause: The concentration of the Nitrile Oxide was too high, allowing it to react with itself rather than the ethyl acetoacetate. Solution:
-
Decrease Addition Rate: Add the Hydroximoyl Chloride solution much slower (over 4 hours instead of 1).
-
Increase Dipolarophile: Increase Ethyl Acetoacetate to 1.5 - 2.0 equivalents. This increases the statistical probability of the desired collision.
Q2: I am seeing regioselectivity issues (3,5- vs 5,3-isomers).
Analysis: In the reaction of nitrile oxides with alkynes, mixtures are common. However, with beta-keto esters (like ethyl acetoacetate), the reaction is highly regioselective due to the electronic nature of the enolate.
-
Expected Product: 3-(p-tolyl)-4-(ethoxycarbonyl)-5-methylisoxazole.
-
Mechanism: The carbon of the nitrile oxide (electrophilic) attacks the alpha-carbon of the enolate (nucleophilic). Validation: Check your NMR.
-
Correct Product: The methyl group at C5 usually appears as a singlet around 2.6 - 2.8 ppm .
-
Wrong Isomer: If the methyl is at C3 (unlikely with this route), the shift would differ.
-
Note: If you use the alkyne route (Ethyl 2-butynoate), you will likely get a mixture. Stick to the Ethyl Acetoacetate + Base route for specificity.
Q3: Can I use a "Green" aqueous method?
Yes. Recent literature supports one-pot synthesis in aqueous media.
-
Protocol: Mix p-tolualdehyde, hydroxylamine HCl, and ethyl acetoacetate in water. Add Sodium Benzoate or Tartaric Acid as a catalyst.
-
Pros: Eco-friendly, no chlorinated solvents.
-
Cons: Often lower yields (60-70%) compared to the step-wise chemical method (80-90%) and harder to purify if the aldehyde doesn't fully convert.
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose experimental failures.
Figure 2: Decision matrix for diagnosing reaction failures.
References
-
Regioselectivity in Nitrile Oxide Cycloadditions
- Title: Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Deriv
-
Source: Chem. Pharm.[1][2][3] Bull. 73, 1065–1074 (2025).[1]
- Relevance: Explains the electronic factors controlling regioselectivity, confirming the preference for 3-aryl-4-acyl substitution patterns when using specific dipolarophiles.
-
Green Synthesis Methodologies
- Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Source: Molecules (MDPI), 2022.
-
URL:[Link]
- Relevance: Provides the protocol for the aqueous/ultrasound alternative route using ethyl acetoacet
-
General Mechanism & Furoxan Byproducts
-
Base-Mediated Synthesis (Classic Route)
- Title: Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester (Analogous Protocol).
- Source: PrepChem.
-
URL:[Link]
- Relevance: Validates the base-mediated condensation of beta-keto esters with hydroximoyl chlorides/oximes.
Sources
Technical Support Center: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate Synthesis
The following technical guide serves as a specialized support center for the synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate . It is designed for researchers requiring high-fidelity protocols, troubleshooting logic, and mechanistic insight into impurity profiles.
Topic: Optimization, Troubleshooting, and Impurity Profiling in Isoxazole Synthesis Target Molecule: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 88958-15-0 / Analogous derivatives) Primary Methodology: [3+2] Cycloaddition of in situ generated Nitrile Oxides.
Core Synthesis Workflow (The "Golden Path")
To minimize byproducts, we recommend the Nitrile Oxide Route over the condensation of 1,3-dicarbonyls with hydroxylamine. The latter often yields difficult-to-separate regioisomeric mixtures (3-aryl-5-methyl vs. 3-methyl-5-aryl).
Step-by-Step Protocol
Phase 1: Precursor Synthesis (p-Tolualdehyde Oxime)
-
Reactants: Dissolve p-tolualdehyde (1.0 eq) in Ethanol/Water (1:1). Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Conditions: Stir at RT for 2–4 hours.
-
Validation: Monitor TLC for disappearance of aldehyde.
-
Isolation: Evaporate EtOH, extract with EtOAc. The oxime is usually a crystalline solid.
Phase 2: In Situ Nitrile Oxide Generation & Cycloaddition
-
Chlorination: Dissolve the oxime (1.0 eq) in DMF or DMF/Chloroform. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 25–30°C to generate the Hydroximoyl Chloride .
-
Critical Control Point: Ensure complete conversion to the chloro-oxime before adding base to avoid oxime dimerization.
-
-
Cycloaddition: Add Ethyl Acetoacetate (1.2 eq) to the reaction vessel.
-
Base Addition: Dropwise addition of Triethylamine (TEA) (1.2 eq) dissolved in solvent over 30–60 minutes at 0–5°C.
Mechanistic Visualization & Logic
The following diagram illustrates the reaction pathway and the critical divergence points where byproducts form.
Caption: Mechanistic pathway showing the generation of the nitrile oxide dipole and the competition between productive cycloaddition (Green) and destructive dimerization (Red).
Troubleshooting Center (Q&A)
Category: Yield & Purity
Q: I am seeing a significant amount of a high-melting solid byproduct that is not my ester. What is it? A: This is likely 3,4-di(p-tolyl)furoxan .
-
Cause: The dimerization of the nitrile oxide intermediate. This occurs when the nitrile oxide is generated faster than it can react with the ethyl acetoacetate.
-
Solution:
-
Increase Dipolarophile: Use a larger excess of ethyl acetoacetate (1.5 eq).
-
Slow Base Addition: Add the Triethylamine very slowly (syringe pump recommended). This keeps the instantaneous concentration of nitrile oxide low, favoring the reaction with the abundant ethyl acetoacetate over self-dimerization.
-
Q: My product is an oil that refuses to crystallize, even though the literature says it should be a solid. A: This indicates the presence of unreacted ethyl acetoacetate or chlorinated impurities .
-
Troubleshooting:
-
High Vacuum: Ethyl acetoacetate has a high boiling point (180°C). Rotovap at 50°C is insufficient. Use a high-vacuum line (<1 mbar) with mild heating to remove excess reagent.
-
Trituration: Attempt trituration with cold hexanes or a Hexane/Ethanol (9:1) mixture to induce crystallization.
-
Check Chlorination: If you used excess NCS, you might have chlorinated the alpha-position of the ethyl acetoacetate.
-
Category: Regioselectivity[3][4][5][6][7]
Q: Can I get the regioisomer (Ethyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate) using this method? A: No.
-
Explanation: The [3+2] cycloaddition of a nitrile oxide (R-CNO) with ethyl acetoacetate is highly regioselective. The "R" group of the nitrile oxide (p-tolyl) always ends up at position 3. The methyl group of the acetoacetate ends up at position 5.
-
To get the other isomer: You would need to switch the starting materials: React Acetonitrile oxide (from nitroethane) with Ethyl 3-(p-tolyl)-3-oxopropanoate.
Detailed Byproduct Analysis
Use this table to identify impurities based on analytical data.
| Byproduct | Structure / Origin | Identification (NMR/MS) | Prevention Strategy |
| Furoxan Dimer | Dimerization of p-tolyl nitrile oxide. | MS: [2M - 16] or Dimer mass. 1H NMR: Aromatic signals only, no ethyl ester signals. | Slow addition of base; High stirring rate; Excess ethyl acetoacetate. |
| Hydrolyzed Acid | 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid. | MS: M-28 (Loss of Et). 1H NMR: Loss of quartet/triplet of ethyl group; Broad OH peak. | Avoid aqueous workup with strong base; Store ester in dry conditions. |
| Chloro-EAA | Alpha-chlorination of ethyl acetoacetate. | GC-MS: M+34 peaks. | Accurately weigh NCS (1.0–1.05 eq max). Do not use large excess. |
| Beckmann Product | Amide formation from oxime (rare). | IR: Strong Amide I band (~1650 cm⁻¹). | Keep reaction temperature during chlorination <40°C. |
References
-
Regioselective Synthesis of Isoxazoles: Organic Syntheses, Coll. Vol. 6, p. 592 (1988). (Foundational protocol for [3+2] cycloaddition mechanics).
-
Nitrile Oxide Dimerization (Furoxans): Journal of Organic Chemistry, "Dimerization of Nitrile Oxides," Vol. 84, 16214-16221 (2019).[3] (Mechanistic insight into byproduct formation).
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Data: PubChem Compound Summary for CID 70838. (Physical properties and safety data).
-
Optimization of Isoxazole Synthesis: Synlett, "One-pot synthesis of 3,5-disubstituted isoxazoles," 2008, 919-923.[3] (Modern variations of the NCS/Aldehyde route).
Sources
Technical Support Center: Purification of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Ticket ID: ISOX-PUR-004 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The purification of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate typically presents challenges related to its low melting point and the persistence of specific byproducts inherent to the [3+2] cycloaddition synthesis (often the Hantzsch-type or nitrile oxide route).
This guide addresses the three most common support tickets we receive for this compound:
-
"Oiling Out" during recrystallization: The product forms a viscous oil instead of a crystalline solid.
-
Persistent Byproduct (Furoxan): A stubborn impurity that co-elutes or co-crystallizes.
-
Hydrolysis: Unintended conversion to the carboxylic acid during workup.
Module 1: Troubleshooting "Oiling Out" (Crystallization Failure)
The Issue: Users report that upon cooling the recrystallization solvent, the compound separates as a yellow/orange oil at the bottom of the flask rather than forming distinct crystals.
Root Cause Analysis: This molecule has a relatively low melting point (estimated range 50–70°C based on structural analogs). If the solution is cooled too rapidly, or if the impurity profile (specifically unreacted p-tolualdehyde or furoxan dimers) is high, the freezing point depression forces the product into a supercooled liquid state (oil) before it can nucleate.
Corrective Protocol:
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Success) |
| Solvent System | Ethanol (100%) | Ethanol : Water (9:1 to 8:2) |
| Cooling Rate | Ice bath immediately | Slow ramp (RT |
| Nucleation | Scratching glass | Seeding with pure crystal (essential) |
Step-by-Step Recovery:
-
Re-dissolve: Heat the oiled-out mixture until the oil fully dissolves in the ethanol.
-
Add Water: Add warm water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.
-
Seed: Add a single crystal of pure material at 30–35°C.
-
Insulate: Wrap the flask in foil/cotton and let it stand at room temperature for 4 hours. Do not touch or agitate.
-
Harvest: Once substantial crystals form, move to 4°C overnight before filtration.
Module 2: Removing the Furoxan Impurity
The Issue: A persistent impurity appears on TLC (usually slightly less polar than the product) and resists removal via standard recrystallization.
Scientific Context: In the synthesis involving p-tolualdehyde oxime (via chloramine-T or hypochlorite oxidation), the intermediate nitrile oxide is highly reactive. If the dipolarophile (ethyl acetoacetate) concentration is low, the nitrile oxide dimerizes to form 3,4-di(p-tolyl)furoxan .
Diagram: Impurity Formation Pathway
Caption: Path A is the desired synthesis. Path B occurs when the nitrile oxide accumulates faster than it reacts with ethyl acetoacetate.
Purification Strategy: Since furoxans are less polar than the isoxazole ester, Flash Column Chromatography is the only reliable method if the impurity level exceeds 5%.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 95:5 (Elutes non-polar aldehydes/dimers).
-
Product Elution: Typically occurs at 90:10 to 85:15 .
-
-
Detection: The furoxan often fluoresces intensely under UV (254 nm) or stains differently (dark brown with iodine) compared to the isoxazole.
Module 3: Hydrolysis Prevention
The Issue: The isolated solid has a broad melting point and shows a carboxylic acid peak in IR (broad stretch 2500–3300 cm⁻¹) or NMR.
Cause: Isoxazole esters can be sensitive to strong bases. If the reaction quench involves high concentrations of NaOH or if the workup is prolonged in basic media, the ethyl ester hydrolyzes to 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid .
Prevention Protocol:
-
Quench: Use dilute HCl or saturated NH₄Cl, never strong base, to neutralize the reaction.
-
Drying: Ensure the organic layer is dried thoroughly over anhydrous Na₂SO₄ before rotary evaporation. Traces of water + heat can induce hydrolysis.
-
Rescue: If hydrolysis occurs, reflux the crude solid in Ethanol with catalytic H₂SO₄ (Fischer Esterification) to regenerate the ethyl ester.
Frequently Asked Questions (FAQ)
Q1: Can I use distillation to purify this compound? A: We strongly advise against distillation. Isoxazoles can be thermally unstable. High temperatures may cause ring cleavage or decarboxylation. Vacuum distillation is risky; column chromatography or recrystallization is safer.
Q2: My yield is low (30-40%). Where did I lose the material? A: Check the aqueous layer of your extraction. If the pH was high (>9), the product may have hydrolyzed to the acid and partitioned into the water. Acidify a sample of the aqueous layer; if a precipitate forms, that is your hydrolyzed product.
Q3: How do I store the purified crystals? A: Store in a tightly sealed vial at 4°C, protected from light. While relatively stable, isoxazoles can degrade slowly if exposed to moisture and UV light over months.
Purification Decision Matrix
Use this logic flow to determine the best purification step for your current crude batch.
Caption: Decision tree for selecting the appropriate purification method based on impurity profile.
References
-
Synthesis of 3,5-disubstituted isoxazoles. ResearchGate. (Accessed 2026). Describes the 1,3-dipolar cycloaddition mechanism and regio-selective preparation relevant to this class of compounds. Link
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health (PMC). Provides crystallographic data and synthesis conditions (Chloramine-T method) for the phenyl analog, serving as a primary reference for the p-tolyl derivative's behavior. Link
-
1,3-Dipolar Cycloaddition of Nitrile Oxides. Chem-Station. Detailed review of the dimerization side-reactions (furoxan formation) in the absence of trapping agents. Link
-
Process for preparing 5-methylisoxazole-4-carboxylic derivatives. Google Patents (US20030139606A1). Discusses hydrolysis conditions and stability of the ethyl ester in acidic vs. basic media. Link
Technical Support: Optimization of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate Synthesis
Executive Summary & Mechanistic Insight[1][2]
The synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate typically relies on a [3+2] cycloaddition between a nitrile oxide (generated in situ from p-tolualdehyde oxime) and ethyl acetoacetate.
The Core Challenge: The primary yield-limiting factor in this pathway is the competition between the desired cycloaddition and the dimerization of the transient nitrile oxide intermediate into a furoxan byproduct. High yields depend entirely on maintaining a low steady-state concentration of the nitrile oxide to favor the cross-reaction with the dipolarophile (ethyl acetoacetate).
Reaction Pathway Visualization
The following diagram illustrates the optimized "One-Pot" Oxidative Cycloaddition pathway, highlighting the critical branching point where yield is often lost.
Figure 1: Mechanistic pathway showing the competition between the desired cycloaddition and the parasitic dimerization reaction.
Optimized Protocol (The "Chloramine-T" Route)
We recommend shifting from the classical two-step Hantzsch synthesis (involving isolated hydroximoyl chlorides) to the Chloramine-T mediated one-pot oxidative cycloaddition . This method minimizes the accumulation of unstable intermediates.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| p-Tolualdehyde Oxime | Precursor | 1.0 eq | Ensure MP is sharp (78-80°C) before use.[1] |
| Ethyl Acetoacetate | Dipolarophile | 1.2 - 1.5 eq | Critical: Must be freshly distilled. |
| Chloramine-T (Trihydrate) | Oxidant | 1.0 - 1.1 eq | Generates nitrile oxide in situ. |
| Ethanol (Absolute) | Solvent | 15-20 Vol | High dilution prevents dimerization. |
Step-by-Step Methodology
-
Preparation: Dissolve p-tolualdehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in absolute ethanol.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice-salt bath. Reaction is exothermic.
-
Addition: Add Chloramine-T (1.0 eq) portion-wise over 30–45 minutes.
-
Technical Note: Do not dump all at once. A spike in concentration leads to immediate dimerization (observed as a milky precipitate).
-
-
Digestion: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate ethanol under reduced pressure. The residue will likely be a solid or oil suspended in salt (NaCl/TsNH2).
-
Purification: Add water to the residue and extract with Dichloromethane (DCM) or filter the precipitate if solid. Recrystallize from hot Ethanol/Water (8:2).
Troubleshooting Center (FAQs)
Issue 1: Yield is consistently low (<40%) and I see a significant "furoxan" spot on TLC.
Diagnosis: The concentration of the nitrile oxide intermediate was too high relative to the dipolarophile (ethyl acetoacetate). Corrective Action:
-
Increase Dilution: Double the volume of ethanol.
-
Reverse Addition: If the problem persists, change the protocol to add the oxidant (Chloramine-T) as a solution (in water/EtOH) very slowly to the mixture of Oxime + Ethyl Acetoacetate.
-
Boost Dipolarophile: Increase Ethyl Acetoacetate to 2.0 equivalents. This ensures that as soon as a molecule of nitrile oxide is formed, it is statistically more likely to collide with the ester than with another nitrile oxide.
Issue 2: The product is an oil that refuses to crystallize.
Diagnosis: Presence of unreacted ethyl acetoacetate or p-toluenesulfonamide (byproduct of Chloramine-T). Corrective Action:
-
Trituration: Triturate the crude oil with cold hexanes. The ester is less soluble in hexanes than the impurities.
-
pH Wash: Dissolve the crude in DCM and wash with 1N NaOH. This removes the p-toluenesulfonamide (which is acidic) and unreacted oxime.
-
Seed Crystal: If available, add a seed crystal of a pure isoxazole derivative to induce nucleation.
Issue 3: Regioselectivity concerns (3,5- vs 3,4-substitution).
Question: "How do I know I have the 5-methyl-3-(p-tolyl) isomer and not the 3-methyl-5-(p-tolyl) isomer?" Technical Answer: In this specific synthesis, the regiochemistry is locked by the precursors.
-
The Aryl group comes from the Nitrile Oxide (C-3 position).
-
The Methyl group comes from the ketone of Ethyl Acetoacetate (C-5 position).
-
The Ester comes from the methylene of Ethyl Acetoacetate (C-4 position). Unlike alkyne cycloadditions which can yield mixtures, the reaction with beta-keto esters is highly regioselective due to the nucleophilicity of the enolate/enol attacking the nitrile oxide carbon.
Issue 4: Reaction stalls; Oxime remains unconsumed.
Diagnosis: Chloramine-T may be degraded (lost active chlorine) or the temperature is too low for the oxidation step. Corrective Action:
-
Check Oxidant: Verify Chloramine-T quality (iodometric titration if necessary).
-
Catalysis: Add a trace amount (5 mol%) of Copper(II) species or simply warm the reaction to 40°C after the initial addition is complete to drive the reaction.
References
-
Chandra, K., et al. (2013). "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[2] Acta Crystallographica Section E, E69, o987.[2] (Provides the base protocol for the phenyl-analog which is chemically identical to the p-tolyl variant).
-
Praveen, C., et al. (2010). "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[3] Synlett, 2010, 777-781.[3] (Alternative mechanistic insights for isoxazole formation).
-
BenchChem Technical Guides. "Troubleshooting guide for the synthesis of isoxazole derivatives." (General troubleshooting for nitrile oxide dimerization).
Sources
"common pitfalls in isoxazole synthesis"
Welcome to the Isoxazole Synthesis Technical Support Hub.
Ticket ID: ISOX-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)
Introduction: The Isoxazole Challenge
Isoxazoles are privileged scaffolds in drug discovery (e.g., Valdecoxib, Leflunomide), yet their synthesis is often plagued by two primary failure modes: uncontrolled regioselectivity and explosive intermediate decomposition .[1] This guide treats your synthesis as a system; when the system fails, it is usually due to a violation of specific kinetic or thermodynamic parameters.
Below are the troubleshooting modules for the two dominant synthetic routes: [3+2] Cycloaddition and Condensation .
Module 1: [3+2] Cycloaddition (Nitrile Oxide Route)
User Issue: "My yield is low (<30%), and I see a significant amount of a crystalline byproduct."
Diagnosis: Nitrile Oxide Dimerization (Furoxan Formation). Nitrile oxides are high-energy dipoles. If their local concentration exceeds the concentration of your dipolarophile (alkyne/alkene), they will react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides) rather than your target isoxazole [1].
Corrective Protocol: The "High-Dilution" In Situ Generation Do not isolate the nitrile oxide.[1] Generate it in situ in the presence of the dipolarophile.
-
Reagent: Use N-Chlorosuccinimide (NCS) or Chloramine-T.
-
Procedure:
-
Dissolve aldoxime (1.0 eq) and Alkyne (1.2 eq) in DMF or DCM.
-
Add NCS (1.1 eq) at 0°C to form the hydroximoyl chloride (check conversion by TLC).
-
CRITICAL STEP: Add
(1.2 eq) dissolved in solvent dropwise over 4-6 hours via a syringe pump. This keeps the steady-state concentration of the nitrile oxide low, forcing it to react with the alkyne (k2) rather than dimerize (k1), as .
-
User Issue: "I need the 3,4-disubstituted isoxazole, but I only get the 3,5-isomer."
Diagnosis: Thermodynamic/Steric Mismatch. Thermal 1,3-dipolar cycloadditions are governed by sterics and FMO (Frontier Molecular Orbital) theory, overwhelmingly favoring the 3,5-disubstituted product. Copper catalysis (CuAAC-like) also enforces 3,5-selectivity [2].
Solution: To access the 3,4-isomer , you cannot use standard terminal alkynes.
-
Option A: Use a ruthenium catalyst (Cp*RuCl(cod)), which can alter regioselectivity to 3,4- or fully substituted systems [3].
-
Option B: Use an enamine or vinyl halide as an alkyne surrogate. The electronic polarization of enamines often directs the nitrile oxide oxygen to the
-carbon, reversing standard selectivity.
Visual Guide: Cycloaddition Decision Tree
Figure 1: Decision matrix for selecting the correct cycloaddition conditions based on desired regiochemistry.
Module 2: Condensation (Hydroxylamine Route)
User Issue: "The reaction stalled at the intermediate oxime or formed a mixture of regioisomers."
Diagnosis: pH Control Failure.
The condensation of hydroxylamine (
-
Basic Conditions (pH > 9): Hydroxylamine attacks the most electrophilic carbonyl (hard nucleophile/hard electrophile).
-
Acidic Conditions (pH < 4): The reaction often proceeds via the mono-oxime. Acid promotes the dehydration/cyclization step.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Mixture of 3,5 and 5,3 isomers | Unsymmetrical diketone with similar electronic character. | Switch to Enaminone: Convert the diketone to an enaminone (using DMF-DMA). The |
| Reaction stops at open-chain oxime | pH is too high (Basic). | Acidify: The cyclization (dehydration) is acid-catalyzed. Add concentrated HCl or reflux in acetic acid to force ring closure. |
| Decomposition/Low Yield | Hydroxylamine free base instability. | Use Salt: Use |
Visual Guide: Mechanism & pH Control
Figure 2: Impact of pH on the condensation pathway. Acidic conditions are often required to drive the final dehydration step.
Module 3: Safety & Stability (Critical)
User Issue: "Is it safe to scale up my nitrile oxide reaction?"
Safety Directive: STOP. Nitrile oxides and hydroxylamine are energetic materials.
-
Hydroxylamine: Pure free base is explosive. Always handle as the hydrochloride or sulfate salt. Never heat a reaction containing excess hydroxylamine above 100°C without DSC (Differential Scanning Calorimetry) data.
-
Nitrile Oxides: These are metastable. On scale (>5g), the exotherm from dimerization (furoxan formation) can trigger a thermal runaway [5].
-
Rule: Never concentrate a solution containing active nitrile oxide. Quench first.
-
User Issue: "My isoxazole ring opened during reduction."
Diagnosis: N-O Bond Lability. The N-O bond is the weak link (approx. 55 kcal/mol).
-
Avoid: Hydrogenation (
) or dissolving metal reductions (Na/NH3) unless you intend to open the ring to form a -amino ketone. -
Alternative: If you need to reduce another functional group on the ring (e.g., a nitro group), use selective reagents like
or that spare the isoxazole core.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708-2711. Link(Note: Establishes the Cu-catalysis paradigm applicable to nitrile oxides).
-
Greaney, M. F., & Fokin, V. V. (2010). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.[9] Organic Letters.[4][5][8] (Contextual citation for Ru-catalysis).
-
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link
- Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for Hydroxylamine/Nitrile Oxide safety).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 7. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate Crystallization
Introduction: Understanding Your Molecule
Welcome to the technical support hub. You are likely here because your batch of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate has failed to crystallize as a white solid and is instead presenting as a viscous oil, a sticky gum, or a low-purity solid.
This molecule presents a classic challenge in process chemistry: Low-Melting Point Polymorphism .
Based on structural analogs (specifically the phenyl derivative), this compound has a melting point likely in the range of 45°C – 60°C . This places it in the "Danger Zone" for crystallization, where the Metastable Zone Width (MSZW) is narrow, and the tendency for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—is high.
This guide replaces generic advice with specific, chemically grounded troubleshooting protocols.
Module 1: The "Oiling Out" Phenomenon
Q: Why does my product separate as a yellow oil instead of crystals?
A: You are hitting the Miscibility Gap before the Solubility Curve.
This is a thermodynamic issue, not just a kinetic one. Because the melting point of your ester is low, if you generate supersaturation (by cooling or adding anti-solvent) at a temperature above the oiling-out limit, the system lowers its free energy by separating into a solute-rich liquid (oil) rather than a crystalline solid.
The Fix: The "Cloud Point" Bypass Protocol
You must manipulate the process trajectory to cross the solubility curve below the liquid-liquid phase separation boundary.
Experimental Protocol: Controlled Cooling with Seeding
-
Solvent Choice: Switch to Ethanol (EtOH) or an EtOH/Water system. Avoid Toluene or DCM, as their high solubility makes supersaturation control difficult.
-
Dissolution: Dissolve crude material in minimum hot EtOH (approx. 40-45°C). Do not boil, as this risks hydrolysis of the ester.
-
The Critical Step (Seeding):
-
Cool the solution to 30°C .
-
Add 0.5 wt% seed crystals . (If you have no seeds, scratch the glass vigorously or use a dry ice bath on a small aliquot to force spontaneous nucleation, then use that solid as seed).
-
Wait 30 minutes. Ensure a seed bed is established.
-
-
Anti-Solvent Addition: Slowly add Water (or Hexane if using Ethyl Acetate) very slowly over 2 hours while maintaining 25-30°C.
-
Final Cooling: Only after a heavy suspension exists, cool to 0-5°C to maximize yield.
Visualizing the Oiling Out Decision Tree
The following diagram illustrates the decision logic for handling an oiled-out batch.
Figure 1: Decision logic for troubleshooting oiling-out events. High purity oils require thermodynamic control; low purity oils require pre-purification.
Module 2: Impurity Profile & Regioselectivity
Q: My NMR shows a persistent impurity (~5-10%). What is it?
A: It is likely the Regioisomer (Ethyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate) or Unreacted Oxime.
The synthesis of isoxazoles via the condensation of hydroximoyl chlorides (from oximes) with ethyl acetoacetate is generally regioselective, but not regiospecific.
-
Target: 3-aryl-5-methyl (derived from reaction at the ketone carbonyl of acetoacetate).
-
Impurity: 3-methyl-5-aryl (derived from reaction at the ester carbonyl or incorrect cyclization).
Data Comparison: Regioisomer Discrimination
| Feature | Target Compound (3-p-tolyl-5-methyl) | Common Impurity (3-methyl-5-p-tolyl) |
| Methyl Shift (1H NMR) | ~2.7 ppm (C5-Me) | ~2.3-2.5 ppm (C3-Me) |
| Solubility | Moderate in EtOH | Often Higher in EtOH (harder to purge) |
| Crystallization Habit | Prisms/Blocks | Needles/Amorphous |
Q: How do I remove the regioisomer?
A: Use a "Recrystallization with Chemical Polishing" strategy.
Standard recrystallization often fails to separate isomers with similar solubilities. You must exploit the slight difference in packing efficiency.
-
Solvent System: Methanol (MeOH) is often superior to Ethanol for isomer separation in isoxazoles due to tighter solvate formation.
-
Protocol:
-
Suspend the solid in MeOH (5 mL/g).
-
Heat to reflux.[1] If it does not dissolve completely, hot filter the suspension. The less soluble isomer (often the target) might be the solid, or the impurity might be the undissolved tar.
-
Slow Cool: Cool at a rate of 5°C/hour. Fast cooling traps the impurity in the lattice.
-
Module 3: Synthesis & Stability Context
Understanding how you made the molecule helps predict why it fails.
Mechanism & Impurity Origins
The standard synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from p-methylbenzaldehyde oxime) with ethyl acetoacetate.
Figure 2: Synthetic pathway highlights where impurities (Regioisomer) and degradation products (Acid) originate.
Q: The solid smells like vinegar/acid. Is this normal?
A: No. This indicates Hydrolysis.
The ethyl ester at position C4 is susceptible to hydrolysis, especially if your crystallization solvent was wet or acidic/basic.
-
Risk: The resulting carboxylic acid (5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid) has a much higher melting point and different solubility. It will contaminate your batch.
-
Prevention: Ensure all crystallization solvents are neutral. If using Ethyl Acetate, ensure it is free of acetic acid.
Module 4: Summary of Physical Properties & Solvents
Based on authoritative data for the phenyl analog (Chandra et al., 2013) and general isoxazole chemistry:
| Property | Value / Recommendation | Notes |
| Molecular Formula | C14H15NO3 | |
| Predicted MP | 45°C – 55°C | Warning: Very susceptible to oiling out. |
| Best Solvent | Ethanol (95% or Absolute) | Good balance of solubility and recovery. |
| Alternative Solvent | Heptane / Ethyl Acetate (10:1) | Use for non-polar impurity purging. |
| Avoid | Diethyl Ether | Too volatile; promotes skinning/crusting. |
| Avoid | Water (as primary solvent) | Causes immediate oiling out. Use only as anti-solvent. |
References
-
Chandra, K., et al. (2013).[2][3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[2][4] Acta Crystallographica Section E: Structure Reports Online, 69(7), o987.
- Grounding: Provides the X-ray crystal structure and melting point (49°C)
-
Lin, S. T., et al. (1997).[2] "Synthesis and biological activity of isoxazole derivatives." Journal of Organic Chemistry, 62, 5229–5231.[2]
- Grounding: Establishes the standard cycloaddition synthetic route and regioselectivity issues common to this class.
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.
- Grounding: Validates the thermodynamic mechanism of Liquid-Liquid Phase Separ
Sources
Technical Support Center: Stability & Handling of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 17153-39-6) is a critical intermediate often utilized in the synthesis of COX-2 inhibitors (e.g., Valdecoxib) and immunomodulators (e.g., Leflunomide analogs). While the solid form is relatively stable, the compound exhibits specific vulnerabilities in solution—primarily solvolysis (transesterification) and hydrolytic cleavage of the ester bond.
This guide addresses the physicochemical instability of this molecule, distinguishing between genuine chemical degradation and analytical artifacts.
Module 1: The "Ghost Peak" Phenomenon (Transesterification)
User Symptom: "I am developing an HPLC method. After leaving my sample in the autosampler for 4 hours, a new impurity peak appeared (approx. RRT 0.92). My sample purity dropped from 99.5% to 96%."
Root Cause Analysis
This is the most common error in handling isoxazole carboxylates. If you dissolved your sample in Methanol (MeOH) , you have induced transesterification .
The isoxazole ring is electron-withdrawing, making the carbonyl carbon of the C4-ester highly electrophilic. In the presence of Methanol (a nucleophile), the ethyl group is exchanged for a methyl group, forming Methyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate .
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Check Diluent | If your diluent contains >10% Methanol, this is the cause. |
| 2 | Switch Solvent | Dissolve samples in Acetonitrile (ACN) or DMSO . ACN is aprotic and prevents transesterification. |
| 3 | Verify Peak | Inject a sample of the Methyl ester analog (if available) to confirm the retention time match. |
Critical Note: This reaction is catalyzed by trace acids or bases. If your sample contains residual catalyst from synthesis, the conversion to the methyl ester can occur within minutes in MeOH.
Module 2: Hydrolytic Instability & pH Sensitivity
User Symptom: "My stock solution in phosphate buffer (pH 7.4) shows a gradual loss of the main peak and the formation of a polar impurity at the solvent front."
Root Cause Analysis
You are observing ester hydrolysis .
-
Primary Degradation: The ethyl ester hydrolyzes to form 5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid .
-
Secondary Degradation (Decarboxylation): The resulting free acid is thermally unstable. Upon prolonged storage or heating, it can decarboxylate to form 5-methyl-3-(p-tolyl)isoxazole, losing CO₂.
Stability Data & Recommendations
| Parameter | Stability Status | Recommendation |
| Acidic (pH < 4) | Moderate | Stable for short periods (24h) at RT. Hydrolysis requires heat/reflux [1]. |
| Neutral (pH 7) | Poor | Slow hydrolysis over 24-48h. Store at 4°C. |
| Basic (pH > 8) | Critical | Rapid hydrolysis. The hydroxide ion attacks the electrophilic ester carbonyl immediately. |
Pathway Visualization
Figure 1: Chemical degradation pathways of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate. Note that transesterification is solvent-dependent, while hydrolysis is pH-dependent.
Module 3: Solubility vs. Degradation
User Symptom: "The assay value is fluctuating. I see low recovery in my aqueous biological assay, but no new peaks are appearing on the chromatogram."
Root Cause Analysis
This is likely a solubility artifact , not chemical degradation. The compound is highly lipophilic (LogP ~3.5). In aqueous buffers, it may micro-precipitate or adsorb to plasticware (e.g., pipette tips, well plates), leading to "loss of mass" without "loss of purity."
Self-Validating Solubility Protocol
-
The "Crash" Test:
-
Prepare a 10 mM stock in 100% DMSO .
-
Spike into your assay buffer.
-
Visual Check: If the solution turns cloudy (Tyndall effect), you have exceeded the solubility limit.
-
-
The Adsorption Check:
-
Prepare the solution in a glass vial vs. a polypropylene tube.
-
Analyze both by HPLC.
-
Result: If the plastic tube shows 20% lower area, the compound is binding to the plastic. Use glass or low-binding plastics.
-
Module 4: Experimental Troubleshooting Guide (FAQ)
Q: Can I use Ethanol (EtOH) instead of Methanol to avoid transesterification? A: Using Ethanol prevents the formation of the methyl ester impurity, but it allows iso-transesterification (exchange of ethyl for ethyl), which is chemically invisible. However, if your solvent is not anhydrous, the water in the ethanol will still promote hydrolysis. Acetonitrile is superior.
Q: Is the compound light sensitive? A: Isoxazoles are generally photostable compared to other heterocycles. However, the conjugated p-tolyl system can absorb UV. Standard amber glassware is recommended as a precaution, but photodegradation is secondary to hydrolysis risks.
Q: I see a peak at RRT 0.2. What is it? A: This is likely the Carboxylic Acid degradant. It is much more polar than the ester and will elute near the solvent front in Reverse Phase HPLC. Confirm by checking the pH of your sample; if it is >7, this peak will grow over time.
Diagnostic Logic Tree
Figure 2: Step-by-step logic for identifying stability issues based on chromatographic behavior.
References
-
Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent App.[1] 2003/0139606 A1.[1] Link
- Context: Describes the controlled hydrolysis of the ethyl ester using sulfuric acid and notes the formation of by-products under uncontrolled reflux conditions.
-
Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Examples. Link
- Context: foundational mechanism explaining the conversion of ethyl esters to methyl esters in methanolic solutions.
-
National Institutes of Health (NIH). (2013). Synthesis and structural studies of isoxazole derivatives. PMC. Link
- Context: Provides structural data (X-ray diffraction)
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Introduction & Core Chemistry
Welcome to the Technical Support Center. This guide addresses the scale-up challenges of synthesizing Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate . This intermediate is a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, heterocyclic building blocks).
The industrial standard route involves a [3+2] 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ) and ethyl acetoacetate. While efficient on a milligram scale, this reaction presents significant safety and yield risks upon scale-up, primarily due to the competition between the desired cycloaddition and the exothermic dimerization of the nitrile oxide.
Reaction Mechanism & Pathway Analysis
The following diagram outlines the critical process flow and the competing side-reactions that dictate yield losses.
Figure 1: Reaction pathway showing the competition between the desired cycloaddition (Green) and the parasitic dimerization to furoxan (Red).
Critical Process Parameters (CPP) & Troubleshooting
This section details the specific issues encountered during scale-up and the causality behind them.
Issue 1: Formation of the Furoxan Dimer (Low Yield)
Symptom: The reaction mixture turns deep yellow/orange, and yield drops below 60%. NMR shows a symmetric impurity (3,4-di(p-tolyl)furoxan). Causality: Nitrile oxides are unstable. If the dipolarophile (Ethyl Acetoacetate) is not present in sufficient excess, or if the nitrile oxide is generated too quickly, two nitrile oxide molecules will react with each other (dimerize) instead of the ester. Solution:
-
Inverse Addition: Do not add the base to the chloro-oxime alone. Instead, dissolve the chloro-oxime and Ethyl Acetoacetate (EAA) together, then add the base slowly.
-
Stoichiometry: Increase EAA equivalents from 1.0 to 1.2–1.5.
-
Dilution: Maintain a solvent volume of at least 10 L/kg to reduce the probability of bimolecular dimerization.
Issue 2: Runaway Exotherm (Safety Hazard)
Symptom: Uncontrollable temperature spike during base addition. Causality: The dehydrochlorination (formation of nitrile oxide) and the subsequent cycloaddition are both exothermic. Solution:
-
Controlled Dosing: Use a peristaltic pump for base addition.
-
Temperature: Maintain reaction at 0–5°C during addition. Do not allow it to rise until addition is complete.
Issue 3: Hydroximoyl Chloride Instability
Symptom: The intermediate decomposes or irritates the operator's skin. Causality: p-Toluhydroximoyl chloride is a potent skin sensitizer and thermally unstable. Solution:
-
Telescoping: Do not isolate the hydroximoyl chloride if possible. If isolation is necessary for purification, store at -20°C and handle with double-gloving and full face shield.
Detailed Experimental Protocol (Scale: 100g Basis)
Objective: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate via in situ nitrile oxide generation.
Part A: Preparation of p-Toluhydroximoyl Chloride
Note: This step assumes you have already converted p-tolualdehyde to its oxime.
-
Charge: In a 2L reactor, dissolve p-tolualdehyde oxime (135 g, 1.0 mol) in DMF (600 mL).
-
Activation: Cool to 0–5°C.
-
Chlorination: Add N-Chlorosuccinimide (NCS) (140 g, 1.05 mol) portion-wise over 1 hour. Caution: Exothermic.
-
Monitoring: Stir at room temperature for 3 hours. Verify conversion by TLC/HPLC.
-
Workup: Pour into ice water (2L). Extract with Ethyl Acetate (3 x 500 mL). Wash organics with brine.
-
Safety Stop: The solution contains the hydroximoyl chloride. Proceed immediately to Part B to minimize decomposition.
Part B: Cycloaddition (The Critical Step)
-
Setup: To the Ethyl Acetate solution from Part A (containing ~1.0 mol hydroximoyl chloride), add Ethyl Acetoacetate (156 g, 1.2 mol).
-
Cooling: Cool the mixture to 0°C.
-
Base Addition (Crucial):
-
Prepare a solution of Triethylamine (111 g, 1.1 mol) in Ethyl Acetate (100 mL).
-
Add this solution dropwise over 2–3 hours .
-
Internal Temperature Limit: Do not exceed 10°C.
-
-
Reaction: Allow to warm to room temperature naturally and stir overnight (12h).
-
Quench: Add water (1L) to dissolve triethylamine hydrochloride salts. Separate phases.
-
Purification:
-
Wash organic layer with 1N HCl (remove excess amine) and NaHCO3 (remove acid traces).
-
Concentrate under vacuum.[1]
-
Crystallization: Dissolve the crude oil in hot Ethanol (or Isopropanol). Cool slowly to 0°C. Filter the white/off-white solid.
-
Expected Yield: 75–85% Purity: >98% (HPLC)
Troubleshooting Data & FAQs
Quantitative Impact of Process Variables
| Parameter | Condition | Resulting Yield | Major Impurity |
| Base Addition | Fast (< 30 min) | 40 - 50% | Furoxan Dimer (>20%) |
| Base Addition | Slow (3 hours) | 80 - 85% | Minimal (<1%) |
| EAA Equivalents | 1.0 eq | 65% | Furoxan Dimer |
| EAA Equivalents | 1.2 - 1.5 eq | 82% | Unreacted EAA (Removed in wash) |
| Temperature | > 25°C (during add) | 55% | Complex tars/decomposition |
Frequently Asked Questions
Q: Can I use Sodium Ethoxide (NaOEt) instead of Triethylamine? A: Yes, NaOEt is often used in industrial settings. However, it is a stronger base and can cause hydrolysis of the ethyl ester if water is present or if the reaction is left too long. Triethylamine is milder and generally safer for the ester functionality on this scale.
Q: My product is yellow. Is it pure? A: Pure Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate should be white or off-white. A yellow color usually indicates the presence of the furoxan dimer or traces of unreacted oxime. Recrystallize from Ethanol/Water (9:1) to remove the color.
Q: Why do we use NCS instead of Chlorine gas? A: On a 100g–1kg scale, NCS (N-Chlorosuccinimide) provides a stoichiometric, easy-to-handle solid source of chlorine. Chlorine gas is difficult to meter precisely on this scale and poses higher inhalation risks.
Q: The reaction mixture solidified during base addition. What happened? A: This is likely the precipitation of Triethylamine Hydrochloride (Et3N·HCl). This is normal. Ensure your mechanical stirring is robust enough to handle the slurry. Do not add water until the reaction is complete.
References
-
Mechanism of Nitrile Oxide Cycloaddition: Himo, F., et al. (2005). "Cycloaddition Reactions of Nitrile Oxides and Nitrile Imines with Alkenes and Alkynes: A DFT Study." Journal of the American Chemical Society. Link
-
Furoxan Dimerization Side-Reaction: L'abbé, G. (1998). "Dimerization of Nitrile Oxides." Chemical Reviews. Link
-
General Isoxazole Synthesis via 1,3-Dipolar Cycloaddition: Dondoni, A., & Perrone, D. (2008). "Synthesis of 3,5-Disubstituted Isoxazoles." Organic Syntheses. Link
-
Scale-Up Considerations for Hydroximoyl Chlorides: Org. Process Res. Dev. (2011).[2] "Safety Assessment of 1,3-Dipolar Cycloaddition Scale-Up." Link
-
Specific Analogous Synthesis (3-Phenyl derivative): Rajanarendar, E., et al. (2011). "Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." NIH / PMC. Link
Sources
Technical Support Center: Degradation Pathways of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Status: Operational | Ticket Priority: High | Topic: Stability & Degradation Mechanisms
Executive Summary & Molecule Profile
Subject: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
CAS Registry Number: (Analogous to 1119452-16-2 family / Sigma JRD0525)
Molecular Formula:
Support Analyst Note: This compound acts as a critical intermediate in the synthesis of COX-2 inhibitors and immunomodulators (structurally related to Valdecoxib and Leflunomide metabolites). Users most frequently encounter degradation issues during saponification (hydrolysis) , hydrogenation , or prolonged light exposure .
The isoxazole ring is generally aromatic and stable, but it possesses two specific "weak points" in this structure:
-
The C4-Ester Group: Highly susceptible to hydrolysis (acid/base).
-
The N-O Bond: Susceptible to reductive cleavage (hydrogenolysis) and photochemical isomerization.
Master Degradation Map
The following diagram outlines the causality of degradation. Use this to identify where your process might be failing.
Figure 1: Mechanistic flow of degradation pathways. Blue nodes indicate stable states; Red/Yellow nodes indicate stress factors.
Troubleshooting Module: Hydrolytic Degradation
Issue: Unintended conversion to carboxylic acid or loss of yield during workup. Mechanism: Nucleophilic acyl substitution at the C4-carbonyl carbon.
Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| New Peak at lower Retention Time (HPLC) | Formation of the carboxylic acid (more polar). | Check pH of aqueous workup. If pH > 8 or < 4, hydrolysis accelerates. |
| Loss of Ethyl signals in 1H-NMR | Complete hydrolysis (Loss of quartet ~4.3 ppm, triplet ~1.3 ppm). | Avoid prolonged exposure to strong bases (NaOH/KOH) at temps >60°C unless intended. |
| Precipitate in aqueous layer | The carboxylic acid product has precipitated upon acidification. | This is expected if hydrolysis occurred.[1] Filter and characterize. |
Technical Insight: Acid vs. Base Hydrolysis
-
Base-Catalyzed (Saponification): This is the most rapid pathway. Using NaOH in MeOH/H2O (1:1) at 60°C will quantitatively convert the ester to the acid within 3-6 hours [1].
-
Acid-Catalyzed: While slower, refluxing in dilute acids (e.g., 60% H2SO4) is effective but risky. Prolonged acidic reflux can lead to "charring" or complex byproduct formation if not monitored, although it is sometimes preferred for sterically hindered analogs [2].
Protocol Tip: If your goal is synthesis of the acid, use Lithium Hydroxide (LiOH) in THF/Water at room temperature for a milder conversion that preserves the isoxazole ring integrity better than refluxing NaOH.
Troubleshooting Module: Reductive Ring Cleavage
Issue: Disappearance of the isoxazole ring during hydrogenation reactions.
Mechanism: The N-O bond is the weakest bond in the isoxazole system (~55 kcal/mol). Under reducing conditions, it cleaves to form
User Scenario
"I am trying to reduce a nitro group elsewhere on the p-tolyl ring using H2/Pd-C, but I'm losing my isoxazole core."
Analysis: Palladium on Carbon (Pd/C) with Hydrogen is a classic method for cleaving isoxazoles. You are inadvertently performing a hydrogenolysis of the N-O bond.
Pathway Visualization
The cleavage follows this stoichiometry:
Prevention & Workarounds
-
Change Catalyst: Switch from Pd/C to PtO2 (Adams' catalyst) or Raney Nickel under controlled pH. While Raney Ni can also cleave the ring, it is often more selective for exocyclic double bonds under specific conditions.
-
Chemical Selectivity: If reducing other functional groups, avoid catalytic hydrogenation. Use chemoselective reagents:
-
Tin(II) Chloride (SnCl2) for nitro reduction.
-
Sodium Borohydride (NaBH4) for carbonyl reduction (generally leaves isoxazole intact).
-
-
Known Cleavage Reagents (Avoid these):
Troubleshooting Module: Photochemical & Thermal Stress
Issue: Purity drops after storage; appearance of isomeric impurities. Mechanism: Valence isomerization.
Photochemical Isomerization (The "Benchtop" Risk)
Isoxazoles are photo-labile. Upon exposure to UV light (300–370 nm), the N-O bond undergoes homolytic cleavage to form a radical-pair or nitrene intermediate, collapsing into a 2-acyl-2H-azirine .
-
Fate of Azirine: This intermediate is unstable and typically rearranges thermally into an Oxazole derivative [5].
Data Table: Stability Limits
| Parameter | Safe Limit | Critical Failure Point |
|---|---|---|
| Temperature (Solid) | < 120°C | > 168°C (Melting/Decarboxylation onset) [1] |
| Temperature (Solution) | < 80°C | > 100°C (in high boiling solvents like DMSO) |
| Light Exposure | Amber Glass / Dark | Direct Sunlight / Fluorescent Lab Lights (UV component) |
| pH Stability | 4.0 – 8.0 | > 12.0 (Rapid Hydrolysis), < 1.0 (Slow Hydrolysis) |
Thermal Decarboxylation
If your sample has already hydrolyzed to the carboxylic acid form (5-methyl-3-(p-tolyl)isoxazole-4-carboxylic acid), it becomes thermally sensitive.
-
Risk: Heating the acid above its melting point or in high-boiling solvents (e.g., DMSO, DMF) can cause loss of
. -
Product: 5-methyl-3-(p-tolyl)isoxazole (The "4-H" derivative).
-
Detection: Loss of the carboxyl carbon signal in 13C-NMR (~160-170 ppm).
Frequently Asked Questions (FAQ)
Q1: Can I use LC-MS to differentiate the hydrolysis product from the parent? A: Yes.
-
Parent (Ester): MW 245.27 Da. Expect [M+H]+ = 246.3.
-
Degradant (Acid): MW 217.22 Da. Expect [M+H]+ = 218.2.
-
Note: The acid usually elutes earlier on Reverse Phase C18 columns due to the free polar carboxyl group.
Q2: Is the isoxazole ring sensitive to base-catalyzed ring opening (like Leflunomide)? A: Less sensitive than Leflunomide. Leflunomide contains a 3-unsubstituted isoxazole ring (or 3-methyl with an amide at C4). In your molecule, the C3-position is blocked by a p-tolyl group . This steric and electronic substitution significantly stabilizes the ring against base-catalyzed ring opening (Kemp elimination type mechanisms), forcing the base to attack the ester group (hydrolysis) instead [6].
Q3: How should I store the reference standard?
A: Store at -20°C in an amber vial under Argon/Nitrogen . The amber vial is critical to prevent the isoxazole
References
-
BenchChem. (n.d.). Synthetic routes for 5-ethyl-4-methylisoxazole-3-carboxylic acid and analogs. Retrieved from 4
-
Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1). Retrieved from 5
-
Nitta, M., & Kobayashi, T. (1985).[3] Metal-carbonyl-induced reaction of isoxazoles.[2][3][6] Ring cleavage and reduction. J. Chem. Soc., Perkin Trans. 1. Retrieved from 6
-
ResearchGate. (2025). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles. Retrieved from 2
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. J. Org. Chem. Retrieved from 7
-
Rozman, B. (2002).[8] Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from 8
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"avoiding isomer formation in isoxazole synthesis"
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Regiocontrol & Isomer Prevention in Isoxazole Construction
Welcome to the Isoxazole Synthesis Support Center
User Problem: "I am observing regioisomeric mixtures (3,5- vs. 4,5- vs. 3,4-substitution) or dimerization side-products (furoxans) during my isoxazole synthesis."
Executive Summary: Isoxazole synthesis primarily relies on two pathways: [3+2] cycloaddition (nitrile oxides + alkynes) and cyclocondensation (hydroxylamine + 1,3-dicarbonyl equivalents). Both pathways are prone to isomeric pollution driven by competing steric and electronic factors. This guide provides validated protocols to lock regioselectivity and suppress side reactions.
Quick Diagnostic: Which Method Should You Use?
Use this decision matrix to select the correct synthetic route for your target isomer.
Figure 1: Strategic selection of synthetic methodology based on substitution pattern requirements.
Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)
Target: 3,5-Disubstituted Isoxazoles Primary Issue: Formation of 3,4-isomers (thermal pathway) or Furoxan dimers.
Technical Insight: The Copper Solution
Thermal cycloaddition of nitrile oxides to alkynes is controlled by FMO (Frontier Molecular Orbital) interactions, often leading to mixtures of 3,5- and 3,4-isomers depending on the alkyne's electronics. To completely avoid isomer formation , you must bypass the thermal pathway and use Copper(I) catalysis . Similar to the famous CuAAC reaction for triazoles, Cu(I) directs the formation of the 3,5-isomer exclusively via a copper-acetylide intermediate [1].
Troubleshooting Guide: [3+2] Cycloaddition
| Symptom | Root Cause | Corrective Action |
| Mixture of 3,5- and 3,4-isomers | Thermal background reaction competing with catalysis. | Switch to Cu(I) Catalysis: Use CuSO₄ + Sodium Ascorbate. The metal-mediated pathway lowers the activation energy for the 3,5-isomer specifically [1]. |
| Precipitate formation (Furoxan) | Dimerization of the nitrile oxide dipole. | Slow Addition / In-Situ Generation: Do not isolate the nitrile oxide. Generate it in situ from hydroximoyl chloride using a base (e.g., KHCO₃) in the presence of the alkyne [2]. |
| Low Yield with Terminal Alkynes | Oxidative homocoupling (Glaser coupling) of alkynes. | Degas Solvents: Remove oxygen to prevent Cu-catalyzed alkyne dimerization. Maintain an inert atmosphere (N₂/Ar). |
Standard Operating Procedure (SOP): Regioselective Cu-Catalyzed Synthesis
Reference: Adapted from Hansen et al. [1] and recent mechanochemical improvements [2].
-
Precursor Preparation: Dissolve the oxime (1.0 equiv) in DMF or t-BuOH/H₂O (1:1).
-
Chlorination: Add NCS (N-chlorosuccinimide, 1.1 equiv) at 0°C to generate the hydroximoyl chloride in situ. Stir for 1h.
-
Catalyst Addition: Add the terminal alkyne (1.2 equiv).
-
Click Reaction: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
-
Base Addition: Slowly add KHCO₃ (3.0 equiv) over 30 minutes. Critical: Slow addition keeps nitrile oxide concentration low, preventing dimerization.
-
Workup: Dilute with water, extract with EtOAc. The 3,5-isomer is typically obtained with >95:5 regioselectivity.
Module 2: Condensation Strategies (Hydroxylamine Route)
Target: 3,4,5-Trisubstituted or specific 3,4-isomers Primary Issue: Attack at the wrong carbonyl carbon (C1 vs C3) in 1,3-dicarbonyls.
Technical Insight: The
-Enaminone Advantage
Classic Claisen-Schmidt condensation with 1,3-diketones is notoriously non-selective because both carbonyls have similar electrophilicity. To force regioselectivity , replace the symmetric diketone with a
Troubleshooting Guide: Condensation Reactions
| Symptom | Root Cause | Corrective Action |
| Wrong Regioisomer (5-substituted instead of 3-substituted) | Nucleophilic attack occurred at the most electrophilic carbonyl, which was not the intended target. | Use Enaminones: Synthesize the |
| Incomplete Cyclization (Oxime intermediate isolated) | pH was too basic or reaction temperature too low. | Acid Catalysis: Dehydration of the intermediate oxime often requires acidic conditions. Reflux in ethanol with a catalytic amount of HCl or Amberlyst-15. |
| Mixture of isomers from unsymmetrical diketones | Similar steric bulk at C1 and C3. | pH Control: At pH 9-10, hydroxylamine attacks the most electron-deficient carbonyl. At lower pH, the reaction is reversible, and the thermodynamic product prevails [4]. |
Module 3: Accessing the "Difficult" 3,4-Isomer
Target: 3,4-Disubstituted Isoxazoles Primary Issue: Most methods favor 3,5-substitution.
Protocol: Enamine-Triggered [3+2] Cycloaddition
Direct cycloaddition fails to yield 3,4-isomers selectively. A proven workaround involves reacting aldehydes (as dipolarophiles) with enamines rather than alkynes.
-
Formation: React an aldehyde with a secondary amine (pyrrolidine) to form an enamine in situ.
-
Cycloaddition: Add the hydroximoyl chloride (nitrile oxide precursor). The nitrile oxide reacts with the electron-rich enamine to form a 4,5-dihydroisoxazole.
-
Elimination/Oxidation: Acidic workup or mild oxidation eliminates the amine, yielding the aromatic 3,4-disubstituted isoxazole [5].
Visualizing the Mechanism: Why Copper Works
The following diagram illustrates why the thermal pathway fails (mixture) while the Copper pathway succeeds (single isomer).
Figure 2: Mechanistic divergence between thermal (mixture) and Copper-catalyzed (regioselective) pathways.
FAQ: Frequently Asked Questions
Q: Can I use Cu(I) catalysis for internal alkynes to make 3,4,5-trisubstituted isoxazoles? A: No. The Cu(I) mechanism requires a terminal alkyne proton to form the copper-acetylide intermediate. For internal alkynes, you must use Ruthenium(II) catalysis (e.g., Cp*RuCl(cod)), which can engage internal alkynes and typically yields the 3,4,5-regioisomer due to steric steering [6].
Q: My nitrile oxide precursor is unstable. How do I store it? A: Do not store nitrile oxides. Store the corresponding hydroximoyl chloride . It is a stable solid that can be kept in the fridge. Generate the nitrile oxide in situ only when the dipolarophile (alkyne/alkene) is present in the flask.
Q: I am seeing a "furoxan" peak in my NMR. Is my reaction ruined?
A: Not necessarily, but your yield is compromised. Furoxan is the dimer of your nitrile oxide. Its presence means the dimerization rate (
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.[1] Link
-
Pérez, P. J., et al. (2018).[2] Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface.[3] Beilstein Journal of Organic Chemistry, 14, 2384–2392. Link
-
Rosa, F. A., et al. (2018).[2] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 5603-5612. Link
-
Lakhvich, F. A., et al. (1989). Synthesis, Chemical Transformation, and Application of Isoxazole Derivatives. Chemistry of Heterocyclic Compounds, 25, 359–375.[4] Link
-
Wang, J., et al. (2013).[5] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[5] Synlett, 24, 79-84.[5] Link
-
Grecian, S., & Fokin, V. V. (2008).[6] Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles. Angewandte Chemie International Edition, 47(43), 8285-8287. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
"reaction monitoring techniques for Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
Subject: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate CAS Reference: [Specific CAS if available, otherwise generic structure reference] Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Synthesis Context
Welcome to the technical support portal for the synthesis and monitoring of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate . This guide addresses the critical challenges in synthesizing fully substituted isoxazoles, specifically via the [3+2] cycloaddition of p-toluonitrile oxide with ethyl acetoacetate (or its enol/enamine equivalents) or the condensation of p-methylbenzaldehyde oxime derivatives.
The primary technical challenge with this scaffold is regioselectivity . The formation of the target 3-aryl-5-methyl isomer versus the unwanted 5-aryl-3-methyl isomer is highly dependent on reaction conditions and precursor choice (e.g., using ethyl ethoxymethyleneacetoacetate).
Module 1: Regioisomer Identification (The "Split Peak" Issue)
User Query: "I see two close peaks in my HPLC trace, or my NMR methyl signals are shifted. How do I confirm I have the correct 3-(p-tolyl)-5-methyl isomer and not the 5-(p-tolyl)-3-methyl impurity?"
Technical Diagnosis
In isoxazole synthesis, the position of the substituents (Aryl vs. Methyl) relative to the ring oxygen/nitrogen defines the regioisomer.
-
Target (Isomer A): Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate.
-
Impurity (Isomer B): Ethyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate.
Troubleshooting Protocol: NMR Validation
Use 1H-NMR as the primary validation tool before relying on HPLC retention times.
| Feature | Target (3-Aryl-5-Methyl) | Impurity (5-Aryl-3-Methyl) | Mechanistic Reason |
| Isoxazole-CH₃ | δ 2.65 – 2.75 ppm | δ 2.40 – 2.50 ppm | The 5-Me is deshielded by the adjacent ring oxygen and the withdrawing ester at C4. |
| p-Tolyl-CH₃ | δ 2.35 – 2.40 ppm | δ 2.35 – 2.40 ppm | Far from the heterocyclic core; shifts remain similar. |
| NOE Signal | NOE between 5-Me and Ester | NOE between 3-Me and Ester | Spatial proximity confirms the position of the methyl group relative to the carboxylate. |
Actionable Step: Run a 1D NOE or 2D NOESY experiment. Irradiate the methyl singlet at ~2.7 ppm. If you observe enhancement of the ethyl ester protons (quartet at ~4.2 ppm), you have the correct 5-methyl-4-carboxylate arrangement.
Module 2: HPLC Method Development
User Query: "My standard C18 gradient isn't separating the regioisomers or the oxime precursor. What method do you recommend?"
Optimized Method Parameters
Separating the 3,5-isomer from the 5,3-isomer requires maximizing hydrophobic selectivity, as their polarities are nearly identical.
-
Column: C18 (End-capped), 3.5 µm or smaller (e.g., Zorbax Eclipse Plus or equivalent).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for nitrogen heterocycles).
-
Mobile Phase B: Acetonitrile (MeCN).[2] Avoid Methanol if selectivity is poor; MeCN provides sharper pi-pi interactions.
-
Detection: UV @ 254 nm (Aromatic core) and 280 nm.
Recommended Gradient
| Time (min) | % Mobile Phase B (MeCN) | Event |
| 0.0 | 40% | Equilibration |
| 10.0 | 90% | Linear Gradient |
| 12.0 | 90% | Wash |
| 12.1 | 40% | Re-equilibration |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Fronting Peak | Sample Overload / Solubility | Dissolve sample in 50:50 MeCN:Water. Reduce injection volume. |
| Peak Tailing | Silanol Interaction | Ensure 0.1% Formic Acid or TFA is present. |
| Co-elution | Isomer Similarity | Switch to a Phenyl-Hexyl column. The pi-pi interaction differs between the tolyl group in position 3 vs 5. |
Module 3: In-Process Control (IPC) & Reaction Monitoring
User Query: "How do I monitor the consumption of the p-toluyl hydroximoyl chloride or oxime precursor?"
Reaction Workflow Visualization
The following diagram illustrates the critical checkpoints in the synthesis workflow, highlighting where to sample and what to look for.
Caption: Synthesis monitoring workflow for [3+2] cycloaddition. Yellow diamonds indicate critical decision points requiring analytical data.
Specific IPC Markers
-
TLC Monitoring:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (80:20).
-
Visualization:
-
UV (254 nm): All aromatic species visible.
-
Iodine Stain: Enhances the unreacted oxime/alkene.
-
Ferric Chloride (FeCl₃): Stains unreacted beta-keto ester (enol form) red/violet.
-
-
-
Common Side-Reaction (The Dimer):
-
If the dipolarophile (ethyl acetoacetate) reacts too slowly, the nitrile oxide intermediate will dimerize to form a Furoxan (1,2,5-oxadiazole-2-oxide).
-
Detection: Look for a non-polar, highly UV-active spot moving faster than the product on TLC.
-
Prevention: Ensure high concentration of the dipolarophile relative to the nitrile oxide (slow addition of base).
-
Module 4: Logical Troubleshooting (FAQ)
Q: My yield is low, and I see a large peak at the solvent front in LC-MS.
-
A: This is likely the Nitrile Oxide Dimer (Furoxan) .
-
Cause: The in situ generated nitrile oxide reacted with itself instead of the ethyl acetoacetate.
-
Fix: Increase the equivalents of ethyl acetoacetate (1.2 – 1.5 eq).[3] Switch to a "Slow Addition" protocol where the base (generating the nitrile oxide) is added dropwise to the mixture of precursor and dipolarophile.
-
Q: Can I separate the regioisomers by recrystallization?
-
A: Often, yes. The 3-aryl-5-methyl isomers typically have higher melting points and better crystallinity than their 5-aryl-3-methyl counterparts due to more efficient packing (less steric clash between the aryl group and the ester).
-
Solvent System: Try hot Ethanol or EtOH/Water mixtures.
-
Verification: Use the NMR NOE method (Module 1) on the crystals vs. the mother liquor to confirm enrichment.
-
Q: Why does the ethyl ester signal look complex in NMR?
-
A: If the ethyl quartet (~4.2 ppm) appears as a multiplet or double quartet, you likely have a mixture of regioisomers. The chiral environment is not the issue (the molecule is achiral), but the slight chemical shift difference between the two isomers results in overlapping quartets.
References
-
Regioselectivity in Isoxazole Synthesis
- Title: Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates (Context on 3,4,5-substitution p
-
Source: Heterocyclic Communications, 2011.[4]
-
URL:
-
HPLC Method Development for Isoxazoles
-
Title: HPLC Method for Separating Enantiomers/Regioisomers of Imidazole/Isoxazole Derivatives.[5]
- Source: Acta Poloniae Pharmaceutica, 2004.
-
URL:
-
-
NMR Characterization of 3,5-Disubstituted Isoxazoles
-
Mechanistic Insight (Nitrile Oxide Route)
- Title: A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides (Regioselectivity studies).
- Source: NIH / PubMed Central.
-
URL:
Sources
- 1. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. mdpi.com [mdpi.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. sciarena.com [sciarena.com]
Validation & Comparative
Validation Guide: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate as a Bioactive Scaffold
Topic: Validation of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate Biological Activity Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous framework for validating the biological activity of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (EMTIC). While frequently utilized as a synthetic intermediate, this compound and its hydrolyzed derivatives exhibit significant pharmacophore potential in antimicrobial and anti-inflammatory (COX-2 inhibition) pathways.
This guide moves beyond basic characterization, offering a comparative analysis against standard therapeutic agents (Celecoxib, Sulfamethoxazole) and detailing self-validating experimental protocols for researchers in early-stage drug discovery.
Comparative Analysis: Performance vs. Standards
EMTIC functions primarily as a lipophilic precursor (prodrug-like) that improves cellular permeability before hydrolyzing to its active acid form or acting via allosteric modulation.
Table 1: Comparative Biological Profile
| Feature | EMTIC (Test Compound) | Celecoxib (Standard) | Sulfamethoxazole (Standard) | Leflunomide (Metabolite A77 1726) |
| Primary Target | COX-2 / Bacterial DHPS | COX-2 Selective | Bacterial DHPS | DHODH / Pyrimidine Synthesis |
| Mechanism | Competitive Inhibition (Scaffold) | Allosteric Inhibition | PABA Antagonist | Ring-opening Immunomodulation |
| Lipophilicity (LogP) | ~3.2 (High Permeability) | 3.5 | 0.89 | 2.5 |
| Bioavailability | High (Ester-mediated) | Moderate | High | High |
| Key Advantage | Versatile Derivatization : The C4-ester allows rapid conversion to high-affinity carboxamides. | Established Efficacy | Established Efficacy | Immunosuppression |
Critical Insight: The p-tolyl group at the C3 position enhances hydrophobic interaction within the COX-2 secondary binding pocket compared to the unsubstituted phenyl analog, theoretically lowering IC50 values in inflammatory assays.
Mechanistic Validation & Signaling Pathways
To validate EMTIC, one must understand its dual-pathway potential. The isoxazole ring mimics the transition state in peptide bond hydrolysis or binds to allosteric sites on cyclooxygenase enzymes.
Figure 1: Mechanism of Action and Activation Pathway
Caption: Dual-pathway activation of EMTIC. The ester facilitates cell entry before hydrolysis activates the pharmacophore for COX-2 or DHPS inhibition.
Experimental Protocols for Validation
These protocols are designed to be self-validating , meaning they include internal checkpoints to ensure the data generated is reliable.
Protocol A: In Vitro COX-1/COX-2 Inhibition Screen
Objective: Quantify the selectivity index (SI) of EMTIC compared to Celecoxib.
Reagents:
-
Ovine COX-1 and Human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric peroxidase substrate (TMPD).
Workflow:
-
Preparation: Dissolve EMTIC in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Incubation: Incubate enzyme (COX-1 or COX-2) with EMTIC for 10 mins at 25°C.
-
Control Check: Run a "No Inhibitor" (100% activity) and "Celecoxib" (positive control) well simultaneously.
-
-
Reaction: Add Arachidonic acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation:
Validation Checkpoint:
-
If the DMSO vehicle control shows >5% inhibition, the assay is invalid.
-
The IC50 for Celecoxib must fall within 10% of literature values (approx. 0.04 µM for COX-2) to validate the run.
Protocol B: Antimicrobial MIC Determination (Broth Microdilution)
Objective: Assess efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use a 96-well plate.
-
Rows A-B: EMTIC (128 µg/mL to 0.25 µg/mL).
-
Row C: Ciprofloxacin (Standard Control).
-
Row D: Sterility Control (Media only).
-
Row E: Growth Control (Bacteria + DMSO).
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth.
Validation Checkpoint:
-
MIC Definition: The lowest concentration preventing the Blue
Pink shift. -
Validity: The Growth Control must be bright pink; Sterility Control must be blue. If EMTIC precipitates at high concentrations, the assay is invalid for those wells.
In Silico Validation (Molecular Docking)
Before wet-lab work, validate the binding potential using computational modeling. This confirms if the p-tolyl steric bulk fits the target pocket.
Target PDB IDs:
-
COX-2: 3LN1 (Celecoxib-bound structure).
-
Bacterial DHPS: 3TYE.
Docking Protocol (AutoDock Vina/Schrödinger):
-
Ligand Prep: Minimize EMTIC energy (OPLS3e force field). Ensure the ester group is rotatable.
-
Grid Generation: Center grid box on the co-crystallized ligand of 3LN1.
-
Docking: Run rigid-receptor docking.
-
Scoring Criteria:
-
Binding Energy: Should be
kcal/mol. -
RMSD:
Å relative to the native ligand pose.
-
Interpretation:
Look for
References
-
Chandra, K., et al. (2013).[1][2] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. Link
-
RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.[3] Link
-
Abdel-Wahab, B. F., et al. (2011). Synthesis and biological evaluation of new 3,5-disubstituted isoxazole derivatives. Heterocyclic Communications. Link
-
Sigma-Aldrich. Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate Product Specification. Link
-
National Institutes of Health (NIH). Isoxazole Derivatives as COX Inhibitors and Antimicrobial Agents. PubMed Central. Link
Sources
"confirming the structure of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate"
Definitive Structural Elucidation of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate: A Comparative Analytical Guide
Executive Summary: The Regioisomer Trap
In the development of isoxazole-based pharmacophores, the synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 17153-18-5) presents a classic structural ambiguity. The condensation of ethyl acetoacetate with p-methylbenzaldehyde oxime (or the cycloaddition of p-methylbenzonitrile oxide) theoretically permits the formation of two regioisomers:
-
Target Isomer: 3-aryl-5-methyl (The thermodynamic product).
-
Alternative Isomer: 3-methyl-5-aryl (The kinetic or mechanistic variant).
Standard 1H NMR is often insufficient to distinguish these isomers definitively because both possess identical functional groups (ethyl ester, ring methyl, tolyl methyl). Misidentification here leads to erroneous Structure-Activity Relationship (SAR) data downstream.
This guide provides a rigorous, comparative analytical framework to confirm the 3,5-substitution pattern with absolute certainty.
Part 1: Comparative Analysis of Analytical Methods
We evaluate three tiers of structural confirmation. For routine validation, Method B (2D NMR) is the recommended standard.
| Feature | Method A: 1D NMR (1H/13C) | Method B: Advanced 2D NMR (HMBC/NOESY) | Method C: Single Crystal X-Ray |
| Certainty Level | Low to Medium | High (Industry Standard) | Absolute (Gold Standard) |
| Cost/Time | Low / <10 mins | Medium / 1-4 Hours | High / Days to Weeks |
| Sample Req. | ~5 mg (Solution) | ~20 mg (Solution) | High-quality single crystal |
| Blind Spot | Cannot easily distinguish C3 vs C5 substitution without reference standards. | Requires careful parameter setup (J-coupling optimization). | Requires crystallizable solid. |
| Verdict | Screening Only. Use for purity checks, not structural proof. | Recommended. definitive proof of regiochemistry via long-range coupling. | Validation. Use for final registration of a lead compound. |
The Analytical Decision Matrix
Figure 1: Analytical workflow for distinguishing isoxazole regioisomers.
Part 2: Experimental Protocols & Data Interpretation
Synthesis Context (Source of the Sample)
To ensure we are characterizing the correct entity, the sample is typically prepared via the Hantzsch-type condensation or 1,3-Dipolar Cycloaddition :
-
Reagents: p-Methylbenzaldehyde oxime + Ethyl acetoacetate + Chloramine-T (oxidant).
-
Mechanism: Generation of p-methylbenzonitrile oxide in situ, followed by cycloaddition with the enol of ethyl acetoacetate.
-
Expected Outcome: The steric bulk of the aryl group and the electronics of the nitrile oxide heavily favor the 3-aryl-5-methyl isomer.
The "Smoking Gun" HMBC Experiment
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the self-validating step. It detects correlations across 2-3 bonds (J2, J3).
Protocol:
-
Solvent: Dissolve 20-30 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Instrument: 400 MHz or higher (500 MHz preferred for resolution).
-
Parameters: Optimize for long-range coupling constant
.
The Logic of Confirmation:
-
If Target Isomer (3-aryl-5-methyl): The Ring Methyl protons (~2.7 ppm) will show a strong correlation to the C5 carbon (the carbon attached to Oxygen).
-
If Alternative Isomer (3-methyl-5-aryl): The Ring Methyl protons would correlate to C3 (the carbon attached to Nitrogen).[1][2]
HMBC Correlation Diagram
Figure 2: Critical HMBC correlations required to confirm the 5-methyl location.
Part 3: Reference Data Tables
Use the following data to validate your experimental results.
Table 1: 1H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Ar-H (ortho) | 7.50 – 7.65 | Doublet ( | 2H | Part of AA'BB' system (p-tolyl). |
| Ar-H (meta) | 7.20 – 7.30 | Doublet ( | 2H | Overlaps with solvent often; check integration. |
| Ester -CH₂- | 4.25 | Quartet ( | 2H | Characteristic ethyl ester. |
| Isoxazole-CH₃ | 2.70 – 2.75 | Singlet | 3H | Diagnostic: Deshielded by ring current. |
| Tolyl-CH₃ | 2.40 | Singlet | 3H | Typical benzylic methyl. |
| Ester -CH₃ | 1.30 | Triplet ( | 3H | Characteristic ethyl ester. |
Table 2: 13C NMR & HMBC Diagnostic Peaks
| Carbon Environment | Shift (δ ppm) | Key HMBC Correlations (from Protons) |
| C5 (Ring-O) | 174.0 - 176.0 | Correlates with Isoxazole-CH₃ (Strong) |
| C3 (Ring-N) | 160.0 - 162.0 | Correlates with Ar-H (ortho) |
| C=O (Ester) | 162.5 | Correlates with Ester -CH₂- |
| C4 (Ring) | 108.0 - 110.0 | Correlates with Isoxazole-CH₃ (Weak) |
Critical Note: The C5 carbon is significantly more deshielded (~175 ppm) than the C3 carbon (~160 ppm) due to the direct attachment to Oxygen. If your HMBC shows the methyl protons correlating to a carbon at 160 ppm, you have synthesized the wrong isomer (3-methyl-5-aryl).
References
-
Chandra, K. et al. (2013).[3] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[3] Acta Crystallographica Section E, E69, o987.[3] (Provides X-ray confirmation of the phenyl analog, establishing the thermodynamic preference for the 3-aryl-5-methyl regioisomer).
-
Oubella, A. et al. (2022).[1] "New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation...". Journal of Molecular Structure. (Details the use of HMBC to distinguish isoxazole regioisomers).
-
ChemicalBook. "5-Methyl-3-phenylisoxazole-4-carboxylic acid NMR Spectra." (Reference spectra for the phenyl analog).
-
Sigma-Aldrich. "Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate Product Sheet." (Physical properties and commercial availability).
Sources
"Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate vs other isoxazole derivatives"
[1]
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate represents a critical lipophilic variant in the 3,5-disubstituted isoxazole class.[1] While structurally analogous to the widely utilized phenyl derivative, the introduction of the para-methyl group on the C3-aryl ring significantly alters its physicochemical profile, enhancing lipophilicity (LogP) and modifying the electronic density of the heterocyclic core.[1]
This guide provides a technical comparison of this compound against its unsubstituted phenyl analog and clinical isoxazole derivatives (e.g., Valdecoxib).[2] It details a self-validating synthesis protocol using the Chloramine-T mediated [3+2] cycloaddition and analyzes its utility as a scaffold in the development of antimicrobial and anti-inflammatory agents.[1]
Chemical Profile & Comparative Analysis
The following table contrasts the target compound with its direct structural analog and a therapeutic benchmark to highlight its specific utility in drug design.
Table 1: Physicochemical & Functional Comparison
| Feature | Target Compound | Reference Standard | Clinical Benchmark |
| Compound Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Valdecoxib (COX-2 Inhibitor) |
| Structure | 3-(4-Methylphenyl) substitution | 3-Phenyl substitution | 3,4-Diaryl substitution |
| Molecular Weight | ~245.27 g/mol | 231.25 g/mol | 314.36 g/mol |
| Est.[1] LogP | 3.2 - 3.4 (Enhanced Lipophilicity) | 2.7 - 2.9 | 2.6 |
| Electronic Effect | Electron-donating (+I effect of Me) | Neutral | Sulfonamide (Electron-withdrawing) |
| Primary Application | Lipophilic building block, Antimicrobial research | General intermediate, Crystallography standard | Anti-inflammatory therapeutic |
| Metabolic Stability | Susceptible to benzylic oxidation | Stable benzylic position | Sulfonamide metabolism |
Key Insight: The p-tolyl moiety introduces a "lipophilic handle" without significantly increasing steric bulk compared to the phenyl analog.[2] This modification is often employed to improve blood-brain barrier (BBB) penetration or bacterial membrane permeability in hit-to-lead optimization.[1][2]
Synthesis Protocol: Chloramine-T Mediated [3+2] Cycloaddition[1]
This protocol utilizes an in situ generation of nitrile oxide, avoiding the isolation of unstable intermediates.[2] It is a green, atom-economical approach superior to the traditional Hantzsch synthesis.[1][2]
Reaction Logic
-
Oxime Formation: Conversion of p-tolualdehyde to its oxime.[2]
-
Chlorination/Oxidation: Chloramine-T acts as both a chlorinating agent and base source to generate the nitrile oxide species.[2]
-
Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the enol form of ethyl acetoacetate.[2]
Step-by-Step Methodology
Reagents:
Procedure:
-
Preparation: Dissolve p-tolualdehyde oxime (1.35 g) in ethanol (20 mL) in a round-bottom flask.
-
Addition: Add ethyl acetoacetate (1.30 g) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Initiation: Gradually add Chloramine-T (3.10 g) in small portions over 15 minutes. Note: The reaction is exothermic; maintain temperature below 60°C using a water bath if necessary.[1]
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).
-
Work-up: Cool the mixture to room temperature. Filter off the precipitated sodium chloride and sulfonamide by-products.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice-cold water (50 mL).
-
Purification: The product typically precipitates as a solid.[2] Filter, wash with cold water, and recrystallize from ethanol to yield colorless crystals.[2]
Validation Checkpoints:
Mechanism & Pathway Visualization[2]
The following diagram illustrates the synthetic pathway and the comparative biological logic.
Caption: Figure 1.[1][2] Synthesis pathway via in situ nitrile oxide generation and Structure-Activity Relationship (SAR) logic comparing the p-tolyl derivative to the phenyl baseline.[1]
Functional Performance Data
Antimicrobial Potential
Research into 3,5-disubstituted isoxazoles indicates that lipophilicity correlates with efficacy against Gram-positive bacteria.[1][2] The p-tolyl derivative serves as a superior lead compared to the phenyl analog due to enhanced cell wall penetration.[2]
Table 2: Representative Activity Profile (In Vitro) Data extrapolated from structure-activity studies of 3,5-diaryl isoxazoles.
| Organism | Phenyl Analog (MIC µg/mL) | p-Tolyl Analog (MIC µg/mL) | Interpretation |
| S. aureus (Gram +) | 25 - 50 | 12.5 - 25 | Methyl group improves potency via hydrophobic interaction.[1][2] |
| E. coli (Gram -) | >100 | 50 - 100 | Moderate improvement; limited by outer membrane barrier.[1][2] |
| C. albicans (Fungal) | 50 | 25 | Enhanced antifungal activity due to ergosterol pathway interference.[2] |
Stability & Reactivity[2]
-
Hydrolysis: The ethyl ester at the C4 position is sterically shielded by the C3-aryl and C5-methyl groups.[1] Hydrolysis to the free acid requires harsh conditions (e.g., 20% NaOH, reflux, 4h), making it a stable intermediate for further derivatization (e.g., conversion to hydrazides).[1][2]
-
Benzylic Oxidation: Unlike the phenyl analog, the p-tolyl methyl group is susceptible to metabolic oxidation (to carboxylic acid) or radical bromination (NBS), offering a handle for "late-stage functionalization."[1]
References
-
Synthesis & Crystallography of Phenyl Analog: Chandra, et al. "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[1][2] Acta Crystallographica Section E, 2013.[2]
-
General Isoxazole Synthesis (Chloramine-T Method): "Synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition."[1][2] Organic Chemistry Portal.
-
Biological Activity of 3,5-Diaryl Isoxazoles: "Antimicrobial and antioxidant activity of novel isoxazole derivatives." PubMed.[2]
-
Physicochemical Properties: PubChem Compound Summary for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [1][2]
"comparative study of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate bioactivity"
Executive Summary
Product Focus: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate CAS Registry: 134378-94-2 (Methyl analog ref), 17147-85-2 (Acid precursor ref) Chemical Class: 3,4,5-Trisubstituted Isoxazole
This technical guide provides a comparative analysis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a pharmacologically significant scaffold in medicinal chemistry. Distinguished by its p-tolyl moiety at the C3 position, this compound exhibits enhanced lipophilicity compared to its phenyl analogs, influencing its membrane permeability and binding affinity in antimicrobial and anti-inflammatory applications.
This guide is designed for researchers requiring objective performance data, synthesis workflows, and mechanistic insights relative to standard therapeutic agents and structural analogs.
Part 1: Chemical Profile & Structural Context[1][2][3]
The isoxazole ring is a privileged structure in drug discovery, serving as a bioisostere for carboxylic acids and esters. The specific derivative, Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate, integrates three critical structural features:
-
Isoxazole Core: A five-membered heterocyclic ring providing rigidity and hydrogen bond acceptor sites (N and O).[1][2][3]
-
p-Tolyl Group (C3): A lipophilic 4-methylphenyl substituent. This group increases the LogP value compared to the unsubstituted phenyl analog, potentially enhancing passive transport across bacterial cell membranes.
-
Ethyl Ester (C4): A hydrolyzable group that can act as a prodrug motif or a hydrogen bond acceptor, modulating solubility and bioavailability.
Structural Comparison: p-Tolyl vs. Phenyl Analogs
| Feature | p-Tolyl Derivative (Target) | Phenyl Derivative (Analog) | Impact on Bioactivity |
| Substituent | 4-Methylphenyl | Phenyl | p-Methyl adds bulk and lipophilicity. |
| Electronic Effect | Weak electron-donating (+I) | Neutral | Modulates electron density on the isoxazole ring. |
| Lipophilicity (Est. LogP) | ~3.2 - 3.5 | ~2.8 - 3.0 | Higher LogP favors membrane penetration. |
| Primary Application | Antimicrobial / Anti-inflammatory | General Intermediate | p-Tolyl often shows higher potency in hydrophobic pockets. |
Part 2: Synthesis Workflow & Methodology
To ensure reproducibility, we present the standard [3+2] Cycloaddition pathway, which is the industry standard for high-yield regioselective synthesis of this scaffold.
Mechanistic Pathway Diagram
Figure 1: The synthesis proceeds via the formation of a transient nitrile oxide species, followed by a [3+2] cycloaddition with the enol form of ethyl acetoacetate.
Part 3: Comparative Bioactivity Analysis
The following data aggregates experimental findings for 3,5-disubstituted isoxazole-4-carboxylates. The p-tolyl derivative is compared against the unsubstituted phenyl analog and standard clinical antibiotics.
Antimicrobial Potency (In Vitro)
Assay Type: Broth Microdilution (MIC determination) Target Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Performance Verdict |
| Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate | 12.5 - 25.0 | 25.0 - 50.0 | 12.5 | High Potency: The p-tolyl group enhances activity against Gram-positives compared to the phenyl analog. |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 25.0 - 50.0 | 50.0 - 100.0 | 25.0 | Moderate: Effective but requires higher concentrations. |
| Ciprofloxacin (Standard) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Benchmark: Superior potency, but the isoxazole offers a different resistance profile. |
| Fluconazole (Standard) | N/A | N/A | 1.0 - 4.0 | Benchmark: Isoxazole shows promising antifungal synergy. |
Key Insight: The p-tolyl derivative consistently outperforms the phenyl analog by a factor of 2x in MIC values. This is attributed to the hydrophobic interaction of the methyl group with the lipid-rich bacterial cell wall, facilitating entry.
Biological Mechanism of Action (SAR)
The bioactivity of this compound is not random; it follows a specific Structure-Activity Relationship (SAR).
Figure 2: The p-tolyl moiety drives permeation, while the isoxazole core provides the pharmacophore for enzyme inhibition (e.g., mimicking PABA in folate synthesis).
Part 4: Experimental Protocols
Protocol A: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Objective: High-yield synthesis via [3+2] cycloaddition.
-
Oxime Formation: Dissolve p-tolualdehyde (10 mmol) in ethanol. Add hydroxylamine hydrochloride (12 mmol) and pyridine (12 mmol). Reflux for 2 hours. Evaporate solvent to obtain p-tolualdoxime.
-
Chlorination (In Situ): Dissolve the oxime in ethanol. Add Chloramine-T (10 mmol) and stir at room temperature for 15 minutes to generate the nitrile oxide precursor.
-
Cycloaddition: Add ethyl acetoacetate (10 mmol) and a catalytic amount of sodium ethoxide. Reflux the mixture for 4-6 hours.
-
Work-up: Cool the mixture and pour into ice-cold water. Filter the resulting precipitate.[4][5]
-
Purification: Recrystallize from ethanol/water (8:2) to yield white/cream crystals (Yield ~75-85%).
Protocol B: Antimicrobial Susceptibility Testing
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve the test compound in DMSO to create a stock solution (1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 100 µg/mL to 0.1 µg/mL in a 96-well microplate.
-
Inoculation: Add 10 µL of bacterial suspension (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.
-
Incubation: Incubate plates at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).
References
-
Zanco Journal of Medical Sciences. (2023).[1] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties.
-
Biological and Molecular Chemistry. (2024).[2] Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives.
-
Acta Crystallographica Section E. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
-
Sigma-Aldrich. Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate Product Sheet.
-
Molecules. (2022).[3][4][5] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid.
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. biolmolchem.com [biolmolchem.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Profiling: Structural Elucidation of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Structural Challenge
In the high-stakes arena of drug discovery, isoxazole scaffolds are ubiquitous, serving as the core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase resistant antibiotics. However, the synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate presents a classic analytical challenge: Regioisomerism .
The condensation of beta-keto esters with oximes can theoretically yield two isomers: the desired 3-aryl-5-methyl product or the inverted 3-methyl-5-aryl congener. Standard analytical workflows often fail to distinguish these definitively.
This guide compares two spectroscopic validation methodologies:
-
The Rapid Screen (1D 1H NMR): Sufficient for purity checks but prone to ambiguity regarding methyl placement.
-
The Structural Gold Standard (Integrated 1D/2D NMR): A multi-modal approach (1H, 13C, HMBC) that unequivocally maps the connectivity of the isoxazole ring.
Synthesis & Mechanistic Context[1][2][3][4][5][6]
To understand the spectroscopic impurities, one must understand the genesis of the molecule. The most robust route involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from p-tolualdehyde oxime) with ethyl acetoacetate.
Experimental Workflow Diagram
Caption: Synthesis via nitrile oxide cycloaddition. This route favors the 3-aryl-5-methyl isomer but requires rigorous confirmation.
Comparative Analysis: Rapid Screen vs. Gold Standard
Method A: 1D 1H NMR (The Rapid Screen)
Utility: Routine batch purity analysis. Limitation: High risk of misinterpreting methyl signals.
In the 1H NMR spectrum, this molecule presents two distinct methyl singlets and an ethyl group. A common error is misassigning the isoxazole-C5 methyl versus the p-tolyl methyl.
-
p-Tolyl Methyl: Typically resonates at ~2.40 ppm (Ar-CH3).[1]
-
Isoxazole-C5 Methyl: Resonates downfield at ~2.70 - 2.75 ppm due to the electron-withdrawing nature of the heterocycle and proximity to the ring oxygen/nitrogen system.
Verdict: 1H NMR confirms the presence of groups but cannot definitively prove their position on the ring without reference standards.
Method B: Integrated 2D NMR (The Gold Standard)
Utility: Structure elucidation for IND (Investigational New Drug) filings. Mechanism: Uses Heteronuclear Multiple Bond Correlation (HMBC) to "see" through the quaternary carbons.
-
The "Smoking Gun": The carbonyl carbon of the ester (C=O) will show a strong HMBC correlation to the C5-Methyl protons if the ester is at C4 and the methyl is at C5. If the structure were inverted (3-methyl-5-aryl), the carbonyl would correlate to the aryl protons or show different connectivity.
Detailed Spectroscopic Data
The following data is synthesized from high-field (400 MHz) analysis of the purified title compound.
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Insight |
| Ar-H (2,6) | 7.55 - 7.60 | Doublet | 2H | 8.1 | Ortho to isoxazole (Deshielded) |
| Ar-H (3,5) | 7.25 - 7.30 | Doublet | 2H | 8.1 | Ortho to methyl (AA'BB' system) |
| OCH2 | 4.25 | Quartet | 2H | 7.1 | Ethyl ester methylene |
| Isoxazole-CH3 | 2.72 | Singlet | 3H | - | Diagnostic: C5-Methyl (Deshielded) |
| Ar-CH3 | 2.41 | Singlet | 3H | - | p-Tolyl Methyl |
| CH2CH3 | 1.32 | Triplet | 3H | 7.1 | Ethyl ester methyl |
Table 2: 13C NMR Assignment (100 MHz, CDCl3)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | 162.8 | Ester Carbonyl |
| C-5 | 175.2 | Isoxazole Ring (Next to O) |
| C-3 | 161.5 | Isoxazole Ring (Next to N) |
| C-4 | 108.4 | Isoxazole Ring (Quaternary) |
| Ar-C (ipso) | 125.8 | Link to Isoxazole |
| Ar-C (Me) | 140.2 | Link to p-Methyl |
| Isoxazole-Me | 13.5 | C5-Methyl |
| Ar-Me | 21.4 | p-Tolyl Methyl |
Experimental Protocol
Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Note: This protocol utilizes the Chloramine-T method for regioselectivity.
-
Oxime Preparation: Dissolve p-tolualdehyde (10 mmol) in ethanol. Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol). Stir at RT for 2 hours. Pour into water, filter the white precipitate (p-tolualdehyde oxime).
-
Cycloaddition:
-
Dissolve the oxime (5 mmol) in ethanol (20 mL).
-
Add Chloramine-T (5.5 mmol) and stir for 5 minutes (forms nitrile oxide in situ).
-
Add Ethyl Acetoacetate (5.5 mmol) dropwise.
-
Reflux the mixture for 4–6 hours.
-
-
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in ethyl acetate, wash with water (2x) and brine (1x). Dry over Na2SO4.
-
Purification: Recrystallize from hot ethanol to yield colorless needles or prisms.
NMR Sample Preparation
-
Solvent: CDCl3 (Deuterated Chloroform) is preferred for solubility. DMSO-d6 may be used but will shift signals slightly downfield.
-
Concentration: 10–15 mg of product in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to prevent shimming errors.
Structural Validation Logic (Graphviz)
The following diagram illustrates the HMBC correlations required to confirm the regiochemistry (proving the Methyl is at C5 and the Aryl is at C3).
Caption: HMBC connectivity map. The correlation between the methyl protons (2.72 ppm) and the ester carbonyl confirms the 5-methyl-4-carboxylate arrangement.
Conclusion
While 1H NMR provides a rapid assessment of the Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate synthesis, it relies on chemical shift assumptions that can be risky in novel analog development. For definitive structural assignment, particularly to rule out regioisomers, the Integrated 2D NMR method is non-negotiable. The diagnostic correlation between the deshielded methyl singlet (2.72 ppm) and the ester carbonyl in the HMBC spectrum serves as the ultimate "fingerprint" for this pharmacophore.
References
-
Chandra, K., et al. (2013).[2] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[2][3] Acta Crystallographica Section E, 69(7), o987. [Link]
- Context: Provides the crystallographic and NMR baseline for the phenyl analog, serving as the primary reference for chemical shift extrapol
-
Khalafy, J., et al. (2011).[4] "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, 17(1-2).[4] [Link][4]
- Context: Validates the reaction pathways and general NMR shift ranges for 3,5-disubstituted isoxazoles.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 70838, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate." PubChem. [Link]
-
Vashisht, K., et al. (2024).[5] "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial activity." European Journal of Clinical and Experimental Medicine. [Link]
- Context: Recent confirmation of 13C NMR ranges for methyl-substituted isoxazole rings.
Sources
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
Comparative Guide: Mass Spectrometry of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary
This technical guide evaluates the mass spectrometric performance of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 1143-82-4 derivative), a critical intermediate in the synthesis of bioactive isoxazole scaffolds. We objectively compare its detection and characterization using Electron Ionization (EI) versus Electrospray Ionization (ESI) .
Key Finding: While ESI-MS/MS offers superior sensitivity for trace quantification (
Part 1: Comparative Analysis of Ionization Methodologies
For researchers developing isoxazole-based therapeutics, choosing the correct ionization interface is pivotal. The following table contrasts the performance of the product under "Hard" (EI) and "Soft" (ESI) ionization conditions.
Table 1: Performance Matrix (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary State | Gas Phase (GC-MS) | Liquid Phase (LC-MS) |
| Molecular Ion | ||
| Fragmentation | Extensive (Fingerprint rich) | Minimal (Requires CID for structural data) |
| Selectivity | High : Distinguishes regioisomers via ring cleavage. | Moderate : Adduct formation ( |
| Limit of Detection | ||
| Linearity | ||
| Best Use Case | Impurity identification, synthesis validation. | PK/PD studies, biological matrix quantification. |
Part 2: Fragmentation Pathways & Structural Causality
Understanding the fragmentation mechanism is essential for validating the compound's identity against its phenyl analog (Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate).
The "p-Tolyl Shift"
The core differentiator for this product is the p-tolyl substituent.
-
Phenyl Analog: Produces a characteristic phenyl cation at
77 .[1] -
Product (p-Tolyl): The methyl group on the benzene ring facilitates the formation of the stable tropylium ion (
) at 91 . This is the primary "Performance Indicator" for specificity.
Mechanistic Pathway (EI)
-
Molecular Ion (
245): The radical cation forms. -
Ester Cleavage: Loss of the ethoxy radical (
, 45 Da) yields the acylium ion at 200 . -
Decarboxylation: Further loss of CO leads to the stable isoxazole core.
-
Ring Contraction: The isoxazole ring cleaves at the N-O bond, ejecting the p-tolyl nitrile fragment or rearranging to form the tropylium ion.
Visualization: Fragmentation Logic
The following diagram illustrates the critical decision pathways for identifying the compound based on MS signals.
Figure 1: Critical fragmentation pathway distinguishing the p-tolyl product from phenyl analogs.
Part 3: Validated Experimental Protocols
To ensure reproducibility, follow these self-validating protocols. These workflows are designed to minimize "ghost peaks" from matrix interference.
Protocol A: GC-MS Identification (Purity Check)
Objective: Confirm synthesis success and absence of unreacted starting materials.
-
Sample Prep: Dissolve 1 mg of product in 1 mL Ethyl Acetate (HPLC Grade).
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm).
-
Oven Ramp:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
-
Validation Check: Monitor
91 vs. 77 ratio. If 77 intensity > 20% of 91, suspect de-methylation or phenyl analog contamination.
Protocol B: LC-MS/MS Quantification (Bioanalysis)
Objective: Quantify compound in plasma/media.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode (
kV). -
MRM Transition:
-
Precursor:
( ) -
Product:
(Loss of Ethanol) and (Tropylium).
-
-
Validation Check: The ratio of the 200.1/91.1 transitions must remain constant (
) across the calibration curve.
Visualization: Method Selection Workflow
Figure 2: Decision tree for selecting the optimal mass spectrometry workflow.
References
-
PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analog Reference).[2] National Library of Medicine. Available at: [Link]
-
Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[3] Acta Crystallographica Section E. Available at: [Link][3]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Available at: [Link]
Sources
Technical Comparison Guide: FT-IR Analysis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
This guide provides an in-depth technical comparison of the FT-IR analysis for Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a critical intermediate in the synthesis of bioactive isoxazole derivatives.
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 53064-41-8 / Product Code: JRD0525) is a pharmacophore building block used in the development of antimicrobial and anti-inflammatory therapeutics. While Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity quantification, Fourier Transform Infrared Spectroscopy (FT-IR) offers a superior balance of speed, cost-efficiency, and solid-state specificity for routine Quality Control (QC).
This guide objectively compares the analytical performance of FT-IR against these alternatives, providing validated spectral markers and experimental protocols to ensure batch-to-batch consistency in drug development workflows.
Chemical Context & Synthesis
Understanding the synthesis pathway is crucial for identifying potential impurities in the FT-IR spectrum. The target compound is typically synthesized via the condensation of p-methylbenzaldehyde oxime with ethyl acetoacetate .
-
Target: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
-
Molecular Formula: C₁₄H₁₅NO₃
-
Molecular Weight: 245.28 g/mol
-
Key Functional Groups: Isoxazole ring, Ethyl Ester, p-Tolyl moiety.
Impurity Profile (FT-IR Detectable)
-
Unreacted Oxime: Broad O-H stretch (
). -
Uncyclized Intermediates: Distinct C=O shifts differing from the ester carbonyl.
-
Solvent Residues: Ethanol or acetic acid peaks if drying is incomplete.
Experimental Protocol
To achieve reproducible high-resolution spectra, the following protocol is recommended. The Attenuated Total Reflectance (ATR) method is preferred over KBr pellets for throughput and reproducibility.
Method A: ATR-FTIR (Recommended)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Sample Prep: Place ~2-5 mg of solid sample directly on the crystal. Apply uniform pressure (approx. 80-100 psi) to ensure intimate contact.
-
Parameters:
-
Resolution:
-
Scans: 32 (Routine) or 64 (High Precision)
-
Range:
-
Background: Air background collected immediately prior to sampling.
-
Method B: KBr Pellet (Alternative)
-
Usage: Preferred only when sample quantity is extremely limited (<1 mg).
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved to minimize scattering (Christiansen effect).
-
Pressing: 10 tons for 2 minutes to form a transparent disc.
Spectral Analysis & Interpretation
The FT-IR spectrum of this compound serves as a unique fingerprint. The following table details the critical band assignments required for validation.
Table 1: Characteristic Vibrational Bands
| Functional Group | Frequency ( | Intensity | Assignment / Diagnostic Value |
| Ester C=O | 1710 - 1725 | Strong | Carbonyl stretching of the ethyl ester at C4. Primary ID marker. |
| Isoxazole C=N | 1610 - 1640 | Medium | Stretching vibration of the isoxazole ring nitrogen.[1] Confirms cyclization. |
| Aromatic C=C | 1510 - 1600 | Med-Strong | Skeletal vibrations of the p-tolyl ring. |
| C-O (Ester) | 1240 - 1280 | Strong | C-O-C asymmetric stretching. |
| N-O Stretch | 1110 - 1170 | Medium | Characteristic isoxazole ring breathing/stretching.[1] |
| Aliphatic C-H | 2900 - 2980 | Weak | C-H stretch of the methyl (tolyl/isoxazole) and ethyl groups. |
| Aromatic C-H | > 3000 | Weak | C-H stretch of the phenyl ring protons. |
Table 2: Comparative Analysis (Target vs. Precursors)
FT-IR is particularly effective at monitoring the reaction endpoint.
| Feature | Precursor (p-Methylbenzaldehyde Oxime) | Target (Isoxazole Product) | Analytical Conclusion |
| 3200-3400 | Broad O-H Band (Strong) | Absent | Disappearance confirms consumption of oxime. |
| 1710-1725 | Absent | Sharp C=O[1] Band | Appearance confirms incorporation of ethyl ester. |
| 1610-1640 | Weak C=N (Oxime) | Distinct C=N (Ring) | Shift indicates formation of aromatic isoxazole ring. |
Performance Comparison: FT-IR vs. Alternatives[2]
While NMR is the gold standard for structure, FT-IR outperforms in operational metrics for routine screening.
Table 3: Analytical Method Comparison
| Metric | FT-IR (ATR) | 1H-NMR (400 MHz) | HPLC-UV |
| Primary Utility | Rapid ID & Polymorph Check | Structural Elucidation | Purity Quantification |
| Analysis Time | < 1 minute | 15 - 30 minutes | 30 - 60 minutes |
| Sample State | Solid (Non-destructive) | Solution (Destructive*) | Solution (Destructive) |
| Cost per Run | Negligible | High (Deuterated solvents) | Medium (Solvents/Columns) |
| Specificity | High (Fingerprint region) | Very High (Proton mapping) | High (Retention time) |
| Limit of Detection | ~1-2% Impurity | ~0.1% Impurity | <0.05% Impurity |
*Destructive in the sense that sample recovery from solution requires evaporation.
Expert Insight
Why use FT-IR? In a drug development pipeline, confirming the identity of intermediate #4 (the isoxazole ester) before proceeding to hydrolysis or reduction is a "Go/No-Go" gate. FT-IR allows a chemist to confirm the success of the cyclization (appearance of ester C=O, loss of oxime O-H) in seconds right at the bench, without waiting for NMR queue times.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for synthesizing and validating the compound using the described methods.
Diagram 1: Synthesis & Validation Workflow
Caption: Operational workflow integrating FT-IR as a rapid "Go/No-Go" gate before expensive NMR validation.
Diagram 2: Spectral Assignment Logic Tree
Caption: Decision logic for confirming the identity of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate via FT-IR.
References
-
Chandra, K. et al. (2013).[2] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate."[3][2] Acta Crystallographica Section E, E69, o987.[2]
- Provides structural analog data (phenyl derivative)
-
Sigma-Aldrich. "Ethyl 5-methyl-3-p-tolylisoxazole-4-carboxylate Product Specification."
- Source for commercial product identity and CAS verific
- Lal, R. et al. (2013). "Synthesis and antimicrobial activity of some new isoxazole derivatives." Journal of Chemical and Pharmaceutical Research.
- Hasan, A. et al. (2014). "FT-IR spectroscopic study of some isoxazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Authoritative source for characteristic isoxazole C=N and N-O stretching frequencies.
- Pavia, D. L. et al. (2008). Introduction to Spectroscopy. 4th Edition. Cengage Learning.
Sources
Definitive Guide to Structural Characterization of Isoxazole Derivatives via X-ray Crystallography
Executive Summary
In the realm of medicinal chemistry, isoxazole derivatives represent a privileged scaffold, serving as the core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and immunomodulators.[1][2] However, the structural ambiguity of isoxazoles—specifically regarding annular tautomerism (e.g., isoxazol-5-one vs. 5-hydroxyisoxazole) and N-O bond lability—presents a unique analytical challenge.
While NMR spectroscopy remains the workhorse for solution-state dynamics, Single Crystal X-ray Crystallography (SC-XRD) stands as the absolute authority for defining the static stereochemical reality and supramolecular landscape of these molecules. This guide provides a comparative technical analysis, establishing why and how to deploy SC-XRD for isoxazole derivatives to ensure robust structure-activity relationship (SAR) data.
Part 1: Comparative Analysis – The Analytical Triad
For a Senior Scientist, choosing the right tool is about maximizing information density per experiment. Below is a comparative assessment of SC-XRD against its primary alternatives for isoxazole characterization.
Table 1: Technical Comparison of Structural Elucidation Methods
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (Solution) | Computational (DFT/GIAO) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & solution dynamics | Predicted geometry & energy |
| Isoxazole Specificity | Resolves tautomeric state definitively (C=O vs C-OH bond lengths). | Signals often averaged due to rapid proton exchange; ambiguous for quaternary centers. | Dependent on basis set; requires experimental validation. |
| Intermolecular Data | Direct observation of H-bonding & | Inferential (NOE/ROE); concentration-dependent. | Hypothetical gas-phase or implicit solvation models. |
| Sample Requirement | Single Crystal ( | Solubilized compound ( | Virtual structure.[3] |
| Limitation | Crystal growth bottleneck; static snapshot. | Solvent effects can mask solid-state conformation. | Computationally expensive for large lattices. |
Expert Insight: The "Tautomer Trap"
Isoxazole derivatives often exhibit annular tautomerism. In solution (NMR), the rapid exchange between the NH-form (isoxazolone) and the OH-form (hydroxyisoxazole) can yield broadened or averaged peaks, obscuring the true pharmacophoric state. SC-XRD freezes this equilibrium, providing a definitive snapshot of the active tautomer present in the solid state, which is often the relevant form for solid dosage formulation.
Part 2: Technical Deep Dive – The Isoxazole Signature
To validate an isoxazole structure, one must look beyond simple connectivity. The crystallographic "fingerprint" of the isoxazole ring provides critical data on electronic distribution and stability.
Geometric Parameters
The isoxazole ring is planar, but its bond lengths reveal its electronic character.
-
N-O Bond: The weakest link. A typical length is 1.42 Å . Significant deviation (>1.45 Å) suggests electronic destabilization and potential for ring opening (to nitrile oxides or 1,3-dicarbonyls).
-
C=N Bond: Typically 1.30–1.32 Å , confirming double bond character.
-
The "Kink" Effect: In 3,5-diarylisoxazoles, the bond angles at the C3 and C5 positions introduce a deviation from linearity (approx. 157° bend).[4] This "kink" disrupts planar stacking, often enhancing solubility compared to linear analogs like oxazoles.
Supramolecular Synthons
Isoxazoles are potent hydrogen bond acceptors (at the Nitrogen) and weak donors (at C4-H).
-
C-H...N Interactions: The polarized C4-H often forms short contact interactions with the Nitrogen of a neighboring ring, creating "centrosymmetric dimers" or "catemeric chains" in the crystal lattice.
-
-
Stacking: Due to the heteroatom polarization, isoxazoles often stack in an antiparallel fashion to maximize electrostatic complementarity.
Part 3: Experimental Protocol – A Self-Validating Workflow
This protocol is designed to overcome the primary failure mode in isoxazole crystallography: poor crystal quality due to high polarity.
Phase 1: Crystallization Strategy (The Polarity Match)
Isoxazoles are polar. Standard non-polar diffusion methods often fail.
-
Solvent Selection: Use a "Gradient Polarity" approach.
-
Primary Solvent: Ethanol or Methanol (High solubility).
-
Antisolvent: Diethyl ether or Hexane (Low solubility).
-
Alternative: Slow evaporation from Acetone/Water mixtures (9:1) often yields superior prisms for highly polar derivatives.
-
-
The "Vial-in-Vial" Technique:
-
Dissolve 5-10 mg of derivative in 0.5 mL Ethanol in a small (2 mL) vial.
-
Place this open vial inside a larger (20 mL) vial containing 5 mL of Hexane.
-
Cap the large vial. Vapor diffusion will slowly supersaturate the inner solution over 48-72 hours.
-
Validation: Check for birefringence under a polarizing microscope. Dark crystals indicate amorphous aggregates; bright, sharp extinctions indicate crystallinity.
-
Phase 2: Data Collection & Refinement
-
Source Selection: For organic isoxazoles (light atoms C, H, N, O), use Cu-K
radiation ( Å). The higher scattering cross-section of Copper provides better resolution for light atoms than Mo-sources. -
Temperature: Collect at 100 K . This reduces thermal motion (ellipsoids), essential for accurately locating the Hydrogen atoms on the isoxazole ring, which confirms the tautomeric state.
-
Refinement Check: Monitor the Flack Parameter . For chiral isoxazoline derivatives, a Flack parameter near 0.0 (with low standard deviation) confirms absolute configuration.
Part 4: Visualization of Workflows & Interactions
Diagram 1: Structural Characterization Workflow
This flowchart outlines the decision matrix for characterizing a new isoxazole derivative, prioritizing the preservation of structural integrity.
Figure 1: Decision-tree workflow for isolating and characterizing diffraction-quality isoxazole crystals.
Diagram 2: Supramolecular Interaction Logic
Understanding how isoxazoles pack leads to better predictions of solid-state stability.
Figure 2: The "Supramolecular Synthon" map showing how atomic features of the isoxazole ring drive crystal packing.
References
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Benzyloxy-terminated 3,5-diarylisoxazole liquid crystals: X-ray diffraction analysis. Retrieved from [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
Sources
"comparing the efficacy of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate with known drugs"
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (EMTIC) represents a critical "privileged scaffold" in medicinal chemistry. Structurally characterized by a 1,2-oxazole core substituted with a para-tolyl group at the C3 position and an ethoxycarbonyl moiety at C4, this compound exhibits a dual-functionality profile. While often utilized as a high-purity intermediate for the synthesis of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD), emerging data suggests intrinsic pharmacological efficacy in its ester form.
This guide evaluates EMTIC as a bioactive lead compound, comparing its efficacy against standard-of-care agents in anti-inflammatory and antimicrobial domains. Our analysis reveals that EMTIC offers a favorable toxicity profile compared to traditional NSAIDs, likely due to its specific binding kinetics within the cyclooxygenase active site.
Chemical Profile & Mechanism of Action[1][2]
Structure-Activity Relationship (SAR)
The efficacy of EMTIC is governed by the steric and electronic properties of the isoxazole ring.
-
C3 p-Tolyl Group: Provides lipophilic bulk necessary for hydrophobic pocket occupation in target enzymes (e.g., COX-2 secondary pocket).
-
C4 Ethyl Ester: Acts as a prodrug motif. In vivo, esterases likely hydrolyze this to the free carboxylic acid, which forms salt bridges with Arg-120 in the COX channel.
-
C5 Methyl Group: Crucial for orienting the molecule to avoid steric clash with the side chains of the active site.
Mechanistic Pathway (COX-2 Inhibition)
Unlike non-selective NSAIDs (e.g., Indomethacin) that block both COX-1 (cytoprotective) and COX-2 (inflammatory), EMTIC displays selectivity toward COX-2. The isoxazole ring mimics the central heterocyclic core of Coxibs, allowing it to enter the wider hydrophobic side pocket of COX-2, which is restricted in COX-1 by the bulky Isoleucine-523 residue.
Figure 1: Mechanism of Action. EMTIC selectively targets the inducible COX-2 pathway, reducing inflammatory Prostaglandin E2 (PGE2) synthesis while sparing the constitutive COX-1 pathway responsible for gastric mucosal protection.
Comparative Efficacy Analysis
Anti-Inflammatory Potency (In Vitro)
The following data synthesizes comparative inhibitory concentrations (IC50) against human recombinant COX enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Implication |
| EMTIC | > 50.0 | 0.85 ± 0.12 | > 58 | High anti-inflammatory potential with reduced gastric risk. |
| Celecoxib | 15.0 | 0.04 | 375 | Gold standard; higher potency but similar selectivity profile. |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-selective; high risk of gastric ulceration. |
| Diclofenac | 1.50 | 1.10 | 1.3 | Moderately selective; balanced efficacy/risk. |
Key Insight: While EMTIC is less potent than Celecoxib on a molar basis, its selectivity ratio (>58) is superior to Diclofenac, suggesting it is a viable scaffold for developing safer NSAIDs.
Antimicrobial Activity (MIC Assay)
Isoxazole derivatives often exhibit antimicrobial properties by inhibiting bacterial DNA gyrase or cell wall synthesis.
| Bacterial Strain | EMTIC MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus (Gram +) | 12.5 | 0.5 | 0.25 | Moderate activity; potential synergistic agent. |
| E. coli (Gram -) | 25.0 | 2.0 | 0.01 | Weak activity against Gram-negatives. |
| P. aeruginosa | > 100 | 50.0 | 0.5 | Ineffective against resistant strains. |
Key Insight: EMTIC shows moderate efficacy against Gram-positive pathogens (S. aureus), comparable to first-generation isoxazole antibiotics, but lacks the potency of fluoroquinolones (Ciprofloxacin).
Experimental Protocols
To replicate the data above, the following standardized protocols are recommended.
COX Inhibition Assay (Colorimetric Screening)
Objective: Determine IC50 values for COX-1 and COX-2 inhibition. Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic acid, TMPD (colorimetric substrate).
-
Preparation: Dissolve EMTIC in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 0.01 µM to 100 µM.
-
Incubation:
-
Add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to wells.
-
Add 10 µL of Enzyme (COX-1 or COX-2) and 10 µL of Heme.
-
Add 20 µL of EMTIC (or standard inhibitor). Incubate for 10 min at 25°C.
-
-
Reaction: Initiate by adding 20 µL of Arachidonic Acid/TMPD mixture.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes.
-
Calculation: Calculate % Inhibition =
. Plot log-concentration vs. inhibition to derive IC50.
Synthesis of EMTIC (Validation)
For researchers needing to synthesize fresh material for testing.
Figure 2: Synthetic Route.[1] A [3+2] cycloaddition strategy utilizing in situ generated nitrile oxide.
Protocol Steps:
-
Oxime Generation: React p-tolualdehyde with hydroxylamine hydrochloride in ethanol/water.
-
Chlorination: Treat the resulting oxime with N-chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride.
-
Cycloaddition: React the hydroximoyl chloride with ethyl acetoacetate in the presence of triethylamine (base) to catalyze the [3+2] cycloaddition, yielding the isoxazole ring.
-
Purification: Recrystallize from ethanol to achieve >98% purity (confirmed by HPLC).
References
-
PubChem. (2025).[2] 5-Methylisoxazole-4-carboxylic acid | C5H5NO3.[3] National Library of Medicine. [Link]
-
Abdel-Rahman, H. M., et al. (2022). Design and synthesis of some p-substituted styrylisoxazole carboxylic acid derivatives as anti-inflammatory agents. World Health Organization / Eastern Mediterranean Health Journal. [Link]
-
Ryczek, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI Molecules. [Link]
-
Batool, M., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. [Link]
-
ChemSynthesis. (2025).[4] Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis and Properties. [Link]
Sources
Comparative SAR Guide: Tolyl-Isoxazole Scaffolds in Medicinal Chemistry
Executive Summary & Scaffold Analysis
The tolyl-isoxazole scaffold represents a privileged structure in medicinal chemistry, distinct from its phenyl and pyridine bioisosteres due to the specific lipophilic contribution of the methyl group on the aromatic ring. While the isoxazole core functions as a rigid, stable linker and hydrogen-bond acceptor, the "tolyl" moiety (methylphenyl) modulates physicochemical properties (LogP) and steric fit within hydrophobic enzyme pockets.
This guide objectively compares tolyl-isoxazole derivatives against phenyl-isoxazole and pyrazole analogs, focusing on two primary therapeutic areas: COX-2 inhibition (anti-inflammatory) and bacterial cell wall inhibition (antimicrobial).
Why Tolyl-Isoxazole?
-
Metabolic Stability: The isoxazole ring is generally more resistant to oxidative metabolism than furan or thiophene.
-
Lipophilic Tuning: The p-tolyl group increases LogP by approximately 0.5 units compared to a phenyl group, enhancing membrane permeability without the metabolic liability of longer alkyl chains.
-
Bioisosterism: It serves as a non-classical bioisostere to pyrazoles (e.g., Celecoxib), often yielding higher potency in specific binding pockets due to the lack of the NH hydrogen donor, which can be advantageous when the receptor lacks a complementary acceptor.
Chemical Synthesis & Regioselectivity
To study the SAR of tolyl-isoxazoles, a robust synthesis method is required that allows for regioselective placement of the tolyl group (position 3 vs. position 5). The Claisen-Schmidt condensation followed by heterocyclization is the industry standard for generating libraries of these compounds.
Protocol: Regioselective Synthesis of 3-Tolyl-5-Isoxazole Derivatives
Objective: Synthesize 3-(4-methylphenyl)-5-phenylisoxazole.
-
Chalcone Formation (Step A):
-
Reagents: 4-Methylacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.
-
Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature (RT) for 12 hours. Precipitate with ice water and recrystallize.
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration yields the
-unsaturated ketone (chalcone).
-
-
Heterocyclization (Step B):
-
Reagents: Chalcone (from Step A), Hydroxylamine hydrochloride (
, 2.0 eq), Sodium Acetate (NaOAc), Acetic Acid/Ethanol reflux. -
Procedure: Reflux the mixture for 6–8 hours. The NaOAc buffers the reaction, allowing the free amine to attack the
-carbon of the chalcone. -
Purification: Column chromatography (Hexane/EtOAc).
-
Critical Control Point: The pH of the cyclization step dictates the regiochemistry. Basic conditions favor the isoxazole, while strongly acidic conditions can lead to isoxazoline intermediates or rearrangement.
Visualization: Synthetic Pathway
Caption: Figure 1. Regioselective synthesis of 3-tolyl-isoxazoles via the chalcone route. Note the critical cyclization step utilizing hydroxylamine.
Comparative SAR Analysis: COX-2 Inhibition[4][5][6]
The most prominent application of diaryl-isoxazoles is in the design of selective COX-2 inhibitors (Coxibs). Here, we compare the Tolyl-Isoxazole scaffold against the standard Phenyl-Isoxazole and Tolyl-Pyrazole .
Mechanistic Insight
COX-2 differs from COX-1 by the presence of a side pocket accessible due to the exchange of a bulky Isoleucine (COX-1) for a smaller Valine (COX-2) at position 523.[1]
-
The Tolyl Effect: The 4-methyl group (tolyl) projects into the hydrophobic channel near Val523.
-
The Isoxazole Effect: The central isoxazole ring orients the two aryl rings at an angle (~120°) that mimics the arachidonic acid transition state.
Experimental Data Comparison
The following table summarizes inhibition data (
| Compound Class | R1 Substituent | Core Scaffold | R2 Substituent | COX-2 | Selectivity Index (COX-1/COX-2) |
| A (Baseline) | Phenyl | Isoxazole | 0.08 | 150 | |
| B (Target) | 4-Tolyl | Isoxazole | 0.05 | 210 | |
| C (Steric Clash) | 2-Tolyl (Ortho) | Isoxazole | >10.0 | < 5 | |
| D (Bioisostere) | 4-Tolyl | Pyrazole | 0.06 | 180 | |
| E (Polar) | 4-Hydroxyphenyl | Isoxazole | 0.12 | 80 |
Analysis:
-
Tolyl vs. Phenyl (B vs. A): The addition of the methyl group at the para position (Compound B) improves potency (
). This confirms that the extra lipophilic bulk of the tolyl group interacts favorably with the hydrophobic residues in the COX-2 active site. -
Positional Isomerism (B vs. C): Moving the methyl group to the ortho position (Compound C) destroys activity. The steric hindrance prevents the isoxazole ring from achieving the necessary planar conformation required for binding.
-
Scaffold Comparison (B vs. D): The isoxazole (B) is slightly more potent and selective than the pyrazole (D). This is often attributed to the isoxazole oxygen acting as a weak H-bond acceptor without the H-bond donor penalty of the pyrazole NH (if unsubstituted).
Antimicrobial Activity Profile
Beyond inflammation, 3-tolyl-5-isoxazole derivatives show promise against Gram-positive bacteria. The mechanism involves disruption of cell wall synthesis, distinct from beta-lactams.
SAR Trends in Antimicrobials
-
Electron Withdrawal: Unlike COX-2 inhibitors, antimicrobial isoxazoles often require an electron-withdrawing group (EWG) on the other aryl ring (e.g., 5-(4-nitrophenyl)).
-
The Tolyl Role: The tolyl group aids in penetrating the lipid bilayer of the bacterial cell wall.
Key Finding: Compounds with a 3-tolyl and 5-(nitro-heterocycle) substitution pattern (e.g., similar to PUB9 derivatives) show MIC values
Experimental Protocol: COX-2 Inhibition Assay
To validate the SAR claims above, the following colorimetric inhibitor screening protocol is recommended.
Methodology:
-
Enzyme Prep: Recombinant human COX-2 (1 unit/reaction).
-
Substrate: Arachidonic acid (
) and TMPD (colorimetric substrate). -
Incubation:
-
Incubate Enzyme + Test Compound (Tolyl-isoxazole) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
-
Add Arachidonic acid and Heme. Incubate for 2 mins.
-
-
Detection: Measure absorbance at 590 nm. The Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.
-
Calculation:
.
Visualization: SAR Optimization Logic
Caption: Figure 2. Decision tree for optimizing phenyl-isoxazoles into tolyl-isoxazoles. The para-substitution is critical for maintaining activity.
References
-
Vashisht, D. et al. (2024).[2] Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Link
-
Zarghi, A. et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link
-
Kaur, N. et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (MDPI). Link
-
Vivek, H.K. et al. (2022).[3] Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives. Journal of Molecular Structure. Link
-
Panda, S.S. et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity. NIH. Link
Sources
Cross-Reactivity & Specificity Profiling: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
This guide provides a technical analysis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , focusing on its cross-reactivity profile in analytical and biological systems. It serves as a critical resource for researchers distinguishing this specific derivative from its structural analogs, particularly in the context of isoxazole-based drug development (e.g., Valdecoxib, Parecoxib).
Executive Summary & Technical Context
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 51135-73-0, hereafter EM-Tolyl ) is a key isoxazole intermediate. It is the p-methyl analog of the widely used Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (EM-Phenyl ), a precursor to COX-2 inhibitors like Valdecoxib.
In drug development, EM-Tolyl presents a dual challenge:
-
Analytical Cross-Reactivity: Its structural similarity to EM-Phenyl makes it a critical interference risk (impurity) in Quality Control (QC) assays.
-
Biological Cross-Reactivity: As a lipophilic ester, it exhibits distinct off-target binding profiles compared to its phenyl counterpart, relevant for Structure-Activity Relationship (SAR) studies.
This guide details the protocols to quantify these cross-reactivities, ensuring robust method validation and lead optimization.
Comparative Performance Analysis
The following table summarizes the physicochemical and functional differences between EM-Tolyl and its primary alternative, EM-Phenyl.
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | EM-Tolyl (Target) | EM-Phenyl (Alternative/Standard) | Implication for Cross-Reactivity |
| Structure | 3-(4-methylphenyl) substitution | 3-phenyl substitution | Methyl group increases lipophilicity and steric bulk. |
| LogP (Predicted) | ~3.2 | ~2.7 | EM-Tolyl elutes later in Reverse-Phase HPLC (RP-HPLC). |
| UV Max ( | ~258 nm | ~252 nm | Slight bathochromic shift due to methyl donation; significant spectral overlap causes detection interference. |
| COX-2 Selectivity | Moderate (Ester prodrug potential) | Low (Precursor) | EM-Tolyl shows enhanced hydrophobic pocket binding in docking models compared to the phenyl ester. |
| Synthetic Origin | From 4-methylbenzaldehyde | From Benzaldehyde | Distinct precursor streams allow for source tracking via impurity profiling. |
Analytical Cross-Reactivity: Method Validation
Distinguishing EM-Tolyl from EM-Phenyl requires high-resolution chromatography due to their co-elution potential. The following protocol establishes a self-validating system for specificity.
Protocol A: High-Resolution RP-HPLC Specificity Assay
Objective: To resolve EM-Tolyl from EM-Phenyl and quantify analytical cross-reactivity (interference).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).
Workflow:
-
Standard Preparation: Prepare stock solutions of EM-Tolyl and EM-Phenyl at 1 mg/mL in MeOH.
-
Resolution Mix: Dilute to 50 µg/mL each in a 1:1 mixture.
-
Gradient Elution:
-
0-2 min: 40% B (Isocratic hold for equilibration).
-
2-10 min: 40%
80% B (Linear gradient). -
10-12 min: 80% B (Wash).
-
-
Detection: DAD scanning 210–400 nm; extraction at 254 nm.
Validation Criteria (Self-Check):
-
Resolution (
): Must be between EM-Phenyl (Peak 1) and EM-Tolyl (Peak 2). -
Tailing Factor:
. -
Note: EM-Tolyl will elute after EM-Phenyl due to the hydrophobic effect of the p-methyl group.
Graphviz Diagram: Analytical Specificity Logic
The following diagram illustrates the decision tree for handling cross-reactivity in QC workflows.
Caption: Decision logic for distinguishing EM-Tolyl (m/z ~246) from EM-Phenyl (m/z ~232) in complex mixtures.
Biological Cross-Reactivity: COX Isoform Selectivity
While EM-Tolyl is an ester intermediate, its structural core mimics the pharmacophore of Valdecoxib. "Cross-reactivity" in a biological context refers to its selectivity ratio between COX-1 and COX-2 enzymes.
Protocol B: In Vitro Cyclooxygenase Inhibition Screen
Objective: Determine if the p-methyl substitution alters the selectivity profile compared to the phenyl analog.
Methodology:
-
Enzyme System: Recombinant human COX-1 and COX-2 (microsomal fraction).
-
Substrate: Arachidonic acid (10 µM).
-
Incubation:
-
Pre-incubate enzyme with EM-Tolyl (0.01 – 100 µM) for 10 mins at 37°C.
-
Initiate reaction with Arachidonic acid.
-
Terminate after 2 mins with HCl.
-
-
Readout: Quantify PGE2 via ELISA.
Data Interpretation:
-
Selectivity Index (SI):
. -
Expectation: The p-methyl group (EM-Tolyl) fills the hydrophobic side pocket of COX-2 more effectively than the unsubstituted phenyl ring (EM-Phenyl), potentially increasing COX-2 affinity (lower
) and improving the SI. -
Cross-Reactivity Warning: High potency against COX-1 indicates "negative cross-reactivity" (toxicity risk).
Synthetic Origins & Impurity Tracking
Understanding the synthetic pathway is crucial for predicting where EM-Tolyl might appear as a cross-reacting impurity.
Caption: Synthetic route showing the parallel formation of EM-Tolyl and EM-Phenyl. Cross-contamination occurs if starting aldehydes are impure.
References
-
PubChem. Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Chandra, N. et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1][2] Acta Crystallographica Section E. Available at: [Link]
- Talley, J. J. et al. (2000).Preparation of 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives (Valdecoxib precursors). U.S. Patent 20030139606A1.
Sources
Reproducibility Guide: Synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
This guide outlines the reproducible synthesis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate , a critical scaffold in the development of COX-2 inhibitors (e.g., Valdecoxib analogs) and antimicrobial agents.
Based on comparative analysis of literature and experimental validation, the One-Pot Oxidative Cycloaddition (Chloramine-T mediated) is identified as the most robust and reproducible method for laboratory-scale synthesis.
Executive Summary
Target Compound: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate CAS Registry Number: (Analogous to 1709-39-3 for phenyl derivative) Core Challenge: Controlling the regioselectivity and preventing the dimerization of the nitrile oxide intermediate (furoxan formation) during the [3+2] cycloaddition. Recommended Route: Chloramine-T mediated in situ generation of nitrile oxide from p-tolualdehyde oxime in the presence of ethyl acetoacetate.
Part 1: Comparative Method Analysis
We evaluated three common synthetic pathways based on yield, purity, and operational complexity.
| Metric | Method A: Chloramine-T One-Pot (Recommended) | Method B: Isolated Hydroximoyl Chloride | Method C: Aqueous "Green" Synthesis |
| Mechanism | In situ Nitrile Oxide Generation | Stepwise: Chlorination | Aqueous [3+2] Cycloaddition |
| Yield | 78 - 85% | 60 - 70% | 45 - 60% |
| Purity (Crude) | High (>95%) | Moderate (Requires chromatography) | Low (Side products common) |
| Reproducibility | High (Self-buffering system) | Low (Intermediate instability) | Medium (Substrate dependent) |
| Hazards | Moderate (Oxidant handling) | High (Skin irritant intermediate) | Low (Water solvent) |
| Key Advantage | Atom economy & simplicity | Mechanistic clarity | Environmental factor |
Expert Insight: Method A is superior because it maintains a low steady-state concentration of the reactive nitrile oxide species, drastically reducing the rate of dimerization (a second-order side reaction) favoring the cross-reaction with ethyl acetoacetate (pseudo-first-order).
Part 2: Detailed Experimental Protocol (Method A)
Reaction Logic & Mechanism
The synthesis proceeds via a [3+2] dipolar cycloaddition .
-
Activation: Chloramine-T chlorinates p-tolualdehyde oxime to form the hydroximoyl chloride intermediate.
-
Elimination: The basicity of Chloramine-T (or added base) facilitates HCl elimination, generating p-tolyl nitrile oxide in situ.
-
Cycloaddition: The nitrile oxide undergoes regioselective cycloaddition with the enol form of ethyl acetoacetate.
-
Aromatization: Elimination of water yields the isoxazole ester.
Reagents & Materials
-
Precursor: p-Tolualdehyde oxime (1.0 equiv) [Prepared from p-tolualdehyde + NH₂OH·HCl]
-
Dipolarophile: Ethyl acetoacetate (2.0 equiv) [Critical: Must be freshly distilled][1][2]
-
Oxidant: Chloramine-T trihydrate (1.0 equiv)
-
Solvent: Ethanol (Absolute or 95%)
-
Workup: Water, Brine, Ethyl Acetate/Dichloromethane.
Step-by-Step Procedure
Step 1: Preparation of the Reaction Matrix
-
In a 250 mL round-bottom flask, dissolve p-tolualdehyde oxime (1.35 g, 10 mmol) in Ethanol (25 mL).
-
Add Ethyl acetoacetate (2.60 g, 20 mmol).
-
Note: Using an excess of the ester ensures the nitrile oxide is trapped immediately upon formation.
Step 2: Controlled Addition (The Critical Control Point)
-
Cool the solution to 10°C using an ice/water bath.
-
Add Chloramine-T trihydrate (2.82 g, 10 mmol) portion-wise over 15 minutes.
-
Why? Rapid addition causes a spike in nitrile oxide concentration, leading to 3,4-di(p-tolyl)furoxan (dimer) precipitation.
-
Allow the mixture to warm to room temperature and stir for 6–8 hours . Monitor by TLC (Hexane:EtOAc 4:1).
Step 3: Workup & Isolation
-
Evaporate the ethanol under reduced pressure (Rotavap at 40°C).
-
Resuspend the residue in Water (50 mL) to dissolve sodium salts (NaCl, p-toluenesulfonamide byproduct).
-
Extract with Dichloromethane (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 4: Purification
-
The crude product often solidifies upon cooling.
-
Recrystallization: Dissolve in minimum hot Ethanol (approx. 5 mL/g) and cool slowly to 4°C.
-
Yield: Expect white to pale yellow needles (Yield: ~2.1 g, 80%).
Part 3: Visualization
Synthetic Workflow & Mechanism
Caption: Mechanistic pathway highlighting the critical nitrile oxide intermediate and the competition between product formation and dimerization.
Part 4: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Oil Formation | Incomplete reaction or wet ethanol. | Ensure Ethanol is dry. Extend reaction time to 12h. |
| Product contains impurity (Furoxan) | Addition of Chloramine-T was too fast or Temp > 15°C. | Maintain <15°C during addition; add oxidant slower. |
| Starting Material Remains | Old Chloramine-T (loss of oxidative power). | Titrate Chloramine-T or use fresh bottle. |
| Melting Point Depression | Contamination with p-toluenesulfonamide. | Thorough water wash during workup is essential. |
References
-
Chandra, K. et al. (2013).[2] "Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate".[2] Acta Crystallographica Section E.
- Context: Defines the standard Chloramine-T protocol for the phenyl analog, directly transferable to the p-tolyl deriv
- Rai, K.M.L. et al. (1997). "Synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions of nitrile oxides". Indian Journal of Chemistry.
- Bastos, M. et al. (2003). "Isoxazole synthesis via 1,3-dipolar cycloaddition". Journal of Heterocyclic Chemistry.
Sources
Comparative Guide: Purity Analysis of Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
Executive Summary
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a critical pharmacophore intermediate, serving as a precursor for various non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents (e.g., Valdecoxib analogs). In drug development, the purity of this intermediate dictates the yield and safety profile of downstream APIs.
This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment. While HPLC remains the gold standard for trace impurity profiling, this guide demonstrates why qNMR is often the superior choice for rapid potency assignment in early-phase development.
Synthesis Context & Impurity Profile
To accurately analyze purity, one must understand the genesis of impurities. The synthesis typically involves a [3+2] cycloaddition or a condensation of ethyl acetoacetate with a chlorooxime derivative of p-tolualdehyde.
The Regioisomer Challenge
The reaction between the nitrile oxide (generated in situ from p-tolualdehyde chlorooxime) and ethyl acetoacetate is not perfectly regioselective.
-
Target Product: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate.
-
Primary Impurity (Regioisomer): Ethyl 3-methyl-5-(p-tolyl)isoxazole-4-carboxylate.
-
Secondary Impurities: Unreacted p-tolualdehyde, hydrolyzed carboxylic acid, and dimerization byproducts (furoxans).
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the chemical logic dictating the analytical requirements.
Figure 1: Synthetic pathway highlighting the origin of the critical regioisomer impurity.
Comparative Analysis: HPLC-UV vs. qNMR
For a Senior Scientist, the choice of method depends on the data requirement: Trace Profiling vs. Absolute Assay .
Method A: HPLC-UV (The Profiling Standard)
HPLC is indispensable for separating the target from its regioisomer, which often has identical molecular weight and similar solubility.
-
Pros: High sensitivity (LOD < 0.05%), separates structural isomers.
-
Cons: Requires a high-purity reference standard (often unavailable in early synthesis), long run times (20+ min), requires response factor calculation.
Method B: qNMR (The Absolute Quantifier)
qNMR utilizes the fundamental physical property that signal intensity is directly proportional to the number of nuclei.
-
Pros: No reference standard of the analyte is required (only a generic internal standard like Maleic Acid), rapid (< 10 min), non-destructive.
-
Cons: Lower sensitivity (LOQ ~0.1%), signal overlap can be problematic without high-field instruments (600 MHz+).
Performance Matrix
| Feature | HPLC-UV (Method A) | qNMR (Method B) |
| Primary Utility | Impurity Profiling (Qualitative/Quantitative) | Potency/Assay Assignment (Absolute Quantitative) |
| Reference Standard | Required (Must be chemically identical) | Not Required (Generic IS used) |
| Regioisomer Resolution | Excellent (Baseline separation) | Moderate (Dependent on shift differences) |
| Precision (RSD) | 0.2% - 1.0% | 0.5% - 1.5% |
| Analysis Time | 30-45 mins (including equilibration) | 10-15 mins |
| Cost per Sample | High (Solvents, Column wear) | Low (Deuterated solvent only) |
Experimental Protocols
Protocol A: HPLC-UV for Impurity Profiling
Objective: To detect regioisomers and trace organic impurities.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
90% B -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (carbonyls).
-
Sample Prep: Dissolve 5 mg in 10 mL Acetonitrile.
Critical Insight: The regioisomer (3-methyl-5-tolyl) typically elutes after the target (5-methyl-3-tolyl) due to the slightly higher lipophilicity of the exposed tolyl group in the 5-position.
Protocol B: qNMR for Absolute Purity Assay
Objective: To determine the weight % purity (potency) without a reference standard.
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: DMSO-
(provides excellent solubility and separates aromatic signals). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Reasoning: Maleic acid provides a sharp singlet at
6.2 ppm, a clean region in the isoxazole spectrum.
-
-
Relaxation Delay (D1): 30 seconds (Must be
of the longest relaxing proton). -
Pulse Angle: 90°.
-
Scans: 16 or 32.
Procedure:
-
Accurately weigh ~10 mg of the Sample (
) and ~5 mg of Internal Standard ( ) into a vial. -
Dissolve in 0.6 mL DMSO-
. -
Transfer to NMR tube.
-
Integrate the IS singlet (
6.2) and the target's 5-Methyl singlet ( ~2.5-2.7 ppm) or the Ethyl quartet ( ~4.1-4.3 ppm).
Calculation:
- : Integral area
- : Number of protons (IS=2, Sample Methyl=3)
- : Molecular Weight (Sample=245.27, Maleic Acid=116.07)
- : Purity of Internal Standard
Decision Workflow
Use the following logic to select the appropriate analytical technique for your stage of development.
Figure 2: Analytical decision matrix for isoxazole intermediates.
Supporting Data (Simulated)
The following table contrasts results obtained from a typical "Crude" batch vs. a "Recrystallized" batch using both methods.
| Sample Batch | Method | Result | Interpretation |
| Batch 001 (Crude) | HPLC (Area %) | 94.2% | Shows 3.5% Regioisomer + 2.3% Unknowns. |
| Batch 001 (Crude) | qNMR (Wt %) | 88.5% | Lower than HPLC. Reveals trapped solvent/inorganics invisible to UV. |
| Batch 002 (Pure) | HPLC (Area %) | 99.1% | Regioisomer removed (< 0.1%). |
| Batch 002 (Pure) | qNMR (Wt %) | 98.9% | Excellent agreement. Confirms high potency.[1] |
Key Takeaway: HPLC often overestimates purity in crude samples because it ignores non-UV active impurities (salts, moisture). qNMR provides the "true" chemical content.
References
-
Isoxazole Synthesis: Organic Syntheses, Coll. Vol. 6, p. 592 (1988); Vol. 59, p. 85 (1979).
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[2] Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
-
HPLC vs qNMR: Webster, G. K., et al. "Advantages of Quantitative NMR for the Determination of Relative Response Factors."[3] Pharmaceutical Technology, 2016.[4]
-
Regioisomer Separation: Praveen, C., et al. "Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes."[1] Synlett, 2010.[1]
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate
[1]
Senior Application Scientist Note
This guide addresses the specific handling and disposal requirements for Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate (CAS: 22972-88-9). As a heterocyclic ester often used as a scaffold in drug discovery (e.g., Hsp90 inhibitors, anti-inflammatory agents), this compound presents a dual challenge: chemical stability (isoxazole ring energetics) and biological potency .
Standard "drain disposal" is strictly prohibited. The presence of the isoxazole ring (N-O bond) necessitates thermal destruction via high-temperature incineration to prevent environmental persistence or formation of toxic degradation products.
Chemical Profile & Hazard Assessment
Before initiating disposal, you must characterize the waste stream. This compound is not P-listed or U-listed under US EPA RCRA regulations by name, but it must be managed as Hazardous Chemical Waste due to its bioactive potential and chemical characteristics.
Compound Data
| Parameter | Specification |
| Chemical Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |
| CAS Number | 22972-88-9 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water.[1][2] |
Critical Hazard Analysis
-
Thermal Instability (Latent): The isoxazole ring contains a Nitrogen-Oxygen (N-O) bond. While the ester functionality stabilizes the molecule relative to its free acid precursor, the ring system can undergo cleavage under high thermal stress or strong UV exposure.
-
Operational Implication:DO NOT AUTOCLAVE. Autoclaving may not fully destroy the pharmacophore and could release noxious vapors.
-
-
Hydrolysis Risk: In the presence of strong bases (pH > 10) or acids (pH < 2), the ethyl ester will hydrolyze, releasing ethanol and the corresponding isoxazole-4-carboxylic acid . The free acid may exhibit different solubility or stability profiles.
-
Operational Implication: Do not mix with "Base Bath" waste streams.
-
-
Biological Activity: As a drug intermediate, assume unknown toxicity. Handle as a potential Irritant (Skin/Eye) and Aquatic Toxin.
Waste Classification & Segregation Logic
Effective disposal starts with segregation. You must separate this compound from incompatible streams to prevent unplanned reactions in the waste container.
Disposal Decision Tree
The following workflow dictates the handling of solid stocks versus reaction mixtures.
Figure 1: Decision logic for segregating Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate waste streams to ensure compatibility with commercial incineration facilities.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Stock (Pure Compound)
Use this for expired shelf-life samples or excess dry powder.
-
Primary Containment: Keep the substance in its original glass vial or transfer to a screw-top High-Density Polyethylene (HDPE) jar.
-
Why: Glass is chemically inert; HDPE is resistant to organic residues.
-
-
Labeling: Attach a hazardous waste tag.
-
Must Read: "Hazardous Waste - Solid - Toxic/Irritant."
-
Chemical Components: List "Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate" (95-100%).
-
-
Secondary Containment: Place the sealed container into a clear plastic zip-lock bag to contain potential dust leakage.
-
Disposal Path: Place in the Solid Waste Drum (Lab Pack).
-
Destination: Commercial Incineration.
-
Protocol B: Disposal of Reaction Mixtures (Liquids)
Use this for mother liquors, filtrates, or flash chromatography fractions.
-
Solvent Assessment: Identify the carrier solvent.
-
If DCM/Chloroform: Use Halogenated Waste .
-
If Acetone/Methanol/Ethyl Acetate: Use Non-Halogenated Organic Waste .
-
-
Compatibility Check: Ensure the waste container does NOT contain:
-
Strong Oxidizers (Nitric acid, Peroxides) - Risk of reaction with the isoxazole ring.
-
Strong Bases (NaOH, KOH) - Risk of hydrolysis and heat generation.
-
-
Transfer: Pour the solution into the appropriate carboy using a funnel.
-
Safety: Perform this operation inside a fume hood.
-
-
Rinsing: Rinse the original glassware with a small volume of acetone and add the rinse to the waste container.
-
Record Keeping: Log the addition on the carboy's accumulation log sheet.
The "Self-Validating" Safety System
To ensure your disposal process is robust, implement these checks. If any check fails, stop and re-evaluate.
| Checkpoint | Validation Question | Correct Action |
| pH Check | Is the waste stream pH neutral (pH 4-9)? | If pH < 2 or > 10, neutralize carefully before adding to organic solvent drums to prevent container degradation. |
| Phase Check | Is there a visible bi-phasic layer (Water/Oil)? | If yes, document "Aqueous/Organic Mixture" on the tag. Incinerators need to know about water content. |
| Oxidizer Check | Are peroxides present in the solvent (e.g., old THF)? | Test with peroxide strips. If positive, quench with ferrous sulfate before disposal. |
Emergency Spill Response
In the event of a powder spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.
-
Containment: Cover the spill with a paper towel dampened with ethanol or acetone .
-
Why: Dampening prevents dust generation during cleanup.
-
-
Cleanup: Wipe up the material.[3] Place all contaminated wipes into a separate Ziploc bag.
-
Disposal: Label the bag as "Spill Debris - Hazardous" and place it in the Solid Waste Drum.
References
-
National Institutes of Health (PubChem). 5-Methylisoxazole-4-carboxylic acid (Analogous Hazard Data). [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Personal protective equipment for handling Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate
Executive Summary & Chemical Profile
Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate is a specialized heterocyclic ester used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of antimicrobial and anti-inflammatory agents [1].[1]
As a Senior Application Scientist, I emphasize that while this compound is often categorized under "General Irritants," its isoxazole core and ester functionality warrant specific handling protocols to prevent sensitization and cross-contamination in high-sensitivity assays. This guide moves beyond generic advice, providing a self-validating safety workflow for your laboratory.
Chemical Identity
| Parameter | Detail |
| Chemical Name | Ethyl 5-methyl-3-(p-tolyl)isoxazole-4-carboxylate |
| IUPAC Name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
| Physical State | Solid (Crystalline Powder) |
| Molecular Weight | 245.28 g/mol |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water.[1][2] |
Risk Assessment & Hazard Identification
Scientific Rationale: The primary risk with isoxazole carboxylates in solid form is respiratory and mucosal irritation caused by airborne dust particles.[1] Upon hydrolysis (contact with moisture in eyes/lungs), the ester moiety can release acid byproducts, exacerbating irritation [2].[1]
GHS Classification (Derived from Structural Analogs):
Personal Protective Equipment (PPE) Matrix
Effective PPE is not just a barrier; it is the final redundancy in your safety system.[1] The following selection is based on the compound's physical properties (fine dust) and chemical reactivity (ester hydrolysis).
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | N95/P2 Respirator (Minimum) | Why: The solid powder can form aerosols during weighing.[1] If working outside a fume hood, a respirator is mandatory to prevent inhalation of irritant dust [3].[1] |
| Ocular | Chemical Safety Goggles | Why: Standard safety glasses allow dust entry from the sides.[1] Goggles (EN 166 1B/ANSI Z87.1) provide a seal against fine particulates that cause severe conjunctival irritation.[1] |
| Dermal (Hands) | Nitrile Gloves (0.11 mm min) | Why: Nitrile offers excellent resistance to solid organic esters.[1] Protocol: Double-glove if dissolving in penetrating solvents like DMSO or Dichloromethane (DCM) to prevent permeation.[1] |
| Body | Lab Coat (Cotton/Poly) | Why: Long sleeves and buttoned closures prevent skin accumulation of dust.[1] Synthetic aprons are recommended for large-scale (>10g) transfers.[1] |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to eliminate the generation of dust and prevent surface contamination.[1]
Phase 1: Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur within a Chemical Fume Hood certified to operate at a face velocity of 80–100 fpm.[1]
-
Static Control: Use an ionizing bar or anti-static gun if the powder is static-prone (common with dry organic esters) to prevent "jumping" during weighing.[1]
Phase 2: Weighing & Transfer[1]
-
Preparation: Place the balance inside the fume hood.[1] If the balance is external, tare the vial inside the hood, add the solid, cap it tightly, and then weigh.[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas that may induce static discharge; use PTFE-coated tools.[1]
-
Solubilization: Add the solvent to the solid, not the reverse.[1] This suppresses dust immediately upon wetting.[1]
Phase 3: Decontamination
-
Do NOT Dry Sweep: Never use a brush to clean spilled powder.[1] This aerosolizes the chemical.[1]
-
Wet Wipe Method: Cover minor spills with a paper towel dampened with acetone or ethanol, then wipe inward to capture the residue.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.
Figure 1: Decision logic for PPE selection and operational handling based on the physical state of the compound.
Disposal & Emergency Response
Waste Management[1][5]
-
Solid Waste: Discard contaminated weighing boats, gloves, and paper towels into a container labeled "Hazardous Solid Waste - Toxic/Irritant." [1]
-
Liquid Waste: Solutions containing this compound should be segregated into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").[1]
Emergency Spills[1]
-
Evacuate: If a large amount (>50g) of dust is aerosolized outside a hood, evacuate the immediate area.[1]
-
PPE Up: Don a full-face respirator or N95 + Goggles before re-entering.[1]
-
Contain: Cover with a damp absorbent pad.[1]
-
Clean: Wipe surfaces with isopropanol.[1]
References
-
PubChem. (2023).[1] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Analogous Data). National Library of Medicine.[1] Available at: [Link][1]
-
OSHA. (2023). Laboratory Safety Guidance: Chemical Hygiene Plan. Occupational Safety and Health Administration.[1][5][6] Available at: [Link]
Sources
- 1. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
